molecular formula C7H8ClN4O3- B11817352 2-(3-Chlorophenyl)guanidine;nitrate

2-(3-Chlorophenyl)guanidine;nitrate

Cat. No.: B11817352
M. Wt: 231.62 g/mol
InChI Key: YVRXQGFTBQXOIS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)guanidine;nitrate is a useful research compound. Its molecular formula is C7H8ClN4O3- and its molecular weight is 231.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)guanidine;nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)guanidine;nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClN4O3-

Molecular Weight

231.62 g/mol

IUPAC Name

2-(3-chlorophenyl)guanidine;nitrate

InChI

InChI=1S/C7H8ClN3.NO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);/q;-1

InChI Key

YVRXQGFTBQXOIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)([O-])[O-]

Origin of Product

United States

Foundational & Exploratory

Comprehensive Characterization of 2-(3-Chlorophenyl)guanidine Nitrate: Structural Elucidation and Gravimetric Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

2-(3-Chlorophenyl)guanidine nitrate (Systematic synonym: N-(3-Chlorophenyl)guanidinium nitrate) is a specialized aryl-guanidine salt often utilized as a pharmacophore intermediate in the synthesis of serotonergic ligands (e.g., 5-HT3 antagonists) and alpha-adrenergic agonists. Unlike its hydrochloride counterpart, the nitrate salt possesses unique energetic and solubility profiles due to the oxidizing nature of the nitrate anion (


).

This technical guide provides a rigorous framework for the structural validation, molecular weight analysis, and spectroscopic characterization of this compound. It addresses the specific challenge of distinguishing the nitrate salt from other mineral acid salts and quantifying the tautomeric equilibrium characteristic of aryl-guanidines.

Chemical Identity
PropertySpecification
IUPAC Name 1-(3-Chlorophenyl)guanidine nitrate
Common Name m-Chlorophenylguanidine nitrate (mCPG·HNO3)
CAS (Free Base) 6145-41-1
Molecular Formula

(

)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Hot Water; Sparingly soluble in cold water.

Theoretical Mass & Stoichiometric Analysis

Precise molecular weight determination is critical for dosing in biological assays. The presence of Chlorine necessitates accounting for isotopic distribution (


 vs. 

) in mass spectrometry.
Component Weight Breakdown

The salt consists of a protonated guanidinium cation and a nitrate anion in a 1:1 stoichiometric ratio.

ComponentFormulaMonoisotopic Mass (Da)Average Molar Mass ( g/mol )
Free Base

169.04169.61
Acid (Nitrate)

63.0063.01
Total Salt

232.04 232.62
Isotopic Abundance (Mass Spec Prediction)

Chlorine naturally exists as


 (~75.78%) and 

(~24.22%). This creates a characteristic "M" and "M+2" peak pattern with a 3:1 intensity ratio.
  • Base Peak (M+): 232.04 (using

    
    )
    
  • Isotope Peak (M+2): 234.04 (using

    
    )
    
  • Nitrogen Rule: The salt cation (

    
    ) has an even mass (170 Da), but the neutral free base has an odd mass (169 Da). In ESI-MS (positive mode), you observe the cation 
    
    
    
    .

Spectroscopic Elucidation Strategy

The following protocols validate the structure, ensuring the integrity of the aryl ring, the guanidine core, and the nitrate counter-ion.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the nitrate anion, which is transparent in standard NMR but distinct in IR.

  • Protocol: KBr pellet or ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • Nitrate (

      
      ):  Strong, broad absorption at 1380–1350 cm⁻¹  (asymmetric stretching). This is the "fingerprint" distinguishing it from HCl or sulfate salts.
      
    • Guanidinium (

      
      ):  Strong stretch at 1660–1640 cm⁻¹ .
      
    • N-H Stretch: Broad band at 3400–3100 cm⁻¹ (overlap of guanidine and ammonium protons).

    • Aryl C-Cl: Weak band at 1080–1050 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and proton environment. Solvent: DMSO-


 is required. Chloroform (

) is unsuitable due to the salt's polarity.

NMR (400 MHz, DMSO-

) Prediction:

The guanidine group exhibits tautomerism, often resulting in broadened exchangeable signals.

Shift (

ppm)
MultiplicityIntegrationAssignment
9.80 - 10.20 Broad Singlet1HAr-NH -C (Acidic proton)
7.40 - 7.60 Broad Singlet4H-C(=NH )-NH

(Guanidinium protons)
7.35 Triplet1HAr-H (C5, meta to Cl)
7.25 Singlet (Fine split)1HAr-H (C2, between N and Cl)
7.10 Doublet1HAr-H (C4, para to N)
7.00 Doublet1HAr-H (C6, ortho to N)

Technical Note: The chemical shift of the guanidine protons is highly concentration-dependent and sensitive to water content in the DMSO.


NMR (100 MHz, DMSO-

) Prediction:
  • Guanidine Carbon: ~156.0 ppm (Deshielded

    
     carbon).
    
  • Aromatic Carbons: Six distinct signals between 118 ppm and 135 ppm. The C-Cl carbon will appear around 134 ppm.

Mass Spectrometry Fragmentation Pathway

Objective: Confirm the connectivity via structural breakup. Method: ESI-MS (Positive Mode). The nitrate anion (


 62) is usually filtered out or seen in negative mode.

DOT Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Cation [M+H]+ m/z 170/172 Frag_1 Loss of NH3 [Carbodiimide species] m/z 153/155 M_Ion->Frag_1 - NH3 (17 Da) Frag_3 Phenyl Cation [C6H4Cl]+ m/z 111/113 M_Ion->Frag_3 Direct Cleavage Frag_1->Frag_3 - Cyanamide moiety Frag_2 Loss of Cl radical (Rare in soft ionization) m/z 135

Figure 1: Predicted ESI-MS fragmentation pathway for the 2-(3-chlorophenyl)guanidinium cation. The loss of ammonia (17 Da) is the primary degradation route.

Experimental Protocols (Self-Validating Systems)

Gravimetric Nitrate Verification

This "wet chemistry" test validates the salt form if IR is unavailable.

  • Dissolution: Dissolve 50 mg of the sample in 2 mL distilled water.

  • Reagent Prep: Prepare a saturated solution of Ferrous Sulfate (

    
    ).
    
  • Layering: Add 1 mL of

    
     solution to the sample.
    
  • Acid Addition: Slowly pipette concentrated Sulfuric Acid (

    
    ) down the side of the tube to form a bottom layer.
    
  • Validation: A brown ring at the interface (Brown Ring Test) confirms the presence of Nitrate (

    
    ).
    
HPLC Purity Analysis

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm). Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • B: Acetonitrile. Gradient: 5% B to 95% B over 20 minutes. Detection: UV at 254 nm. Expectation: The nitrate ion will elute near the void volume (dead time). The aryl guanidine will retain significantly (approx. 8-12 min depending on flow).

Analytical Workflow Diagram

Workflow cluster_ID Structural ID cluster_Purity Purity & Form Sample Raw Sample (White Solid) NMR 1H NMR (DMSO-d6) Sample->NMR Dissolve IR FT-IR (Nitrate Band) Sample->IR Solid State HPLC HPLC-UV (>98%) Sample->HPLC Dilution MP Melting Point (DSC) Sample->MP Thermal Report Final CoA NMR->Report Confirm C/H IR->Report Confirm Salt HPLC->Report Quantify

Figure 2: Integrated analytical workflow for the characterization of 2-(3-Chlorophenyl)guanidine nitrate.

Safety & Handling (Critical)

  • Oxidizer Hazard: As a nitrate salt, this compound acts as an oxidizer.[1] Avoid co-storage with strong reducing agents or powdered metals.

  • Energetic Potential: Guanidine nitrate derivatives are related to high-energy materials. While the chlorophenyl group dampens the explosive power compared to pure guanidine nitrate, do not grind heavily or heat in a confined space.

  • Toxicity: Chlorophenylguanidines are potential potassium channel blockers and serotonergic agents. Handle with full PPE (gloves, goggles, respirator) to prevent biological activity.

References

  • PubChem. (2025).[2] N-(3-Chlorophenyl)guanidine Compound Summary. National Library of Medicine. [Link]

  • Palaitis, W., & Curran, J. R. (1984).[3] HPLC assay for guanidine salts based on pre-column derivatization. Journal of Chromatographic Science, 22(3), 99-103.[3] [Link]

  • International Labour Organization (ILO). (2021).[4] ICSC 0561 - Guanidine Nitrate.[4] International Chemical Safety Cards. [Link]

Sources

Solubility profile of 2-(3-Chlorophenyl)guanidine nitrate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic and Kinetic Solubility Profiling of 2-(3-Chlorophenyl)guanidine Nitrate in Protic and Aprotic Organic Solvents

Executive Summary

2-(3-Chlorophenyl)guanidine nitrate, frequently referred to in pharmacological literature as m-chlorophenylguanidine nitrate or MD-354, is a highly specific 5-HT3 receptor agonist [1]. As a critical intermediate in both the synthesis of advanced psychomotor therapeutics and neuropharmacological research, its behavior in various solvent systems dictates the efficiency of downstream purification, free-basing, and formulation processes. This whitepaper provides a comprehensive, causality-driven analysis of its solubility profile across organic solvents, grounded in thermodynamic principles and validated experimental methodologies.

Structural & Thermodynamic Causality of Solvation

To understand the solubility of 2-(3-Chlorophenyl)guanidine nitrate, one must analyze its structural dichotomy. The molecule consists of two distinct domains:

  • The Lipophilic Domain: A phenyl ring with a meta-substituted chlorine atom. The electron-withdrawing nature (-I effect) of the chlorine atom slightly reduces the electron density of the aromatic system but provides significant lipophilicity.

  • The Ionic Domain: The guanidinium nitrate moiety. Guanidines are strong bases (pKa ~12.5); thus, the compound exists as a stable, highly polar protonated salt.

Causality of Solvent Selection: The nitrate salt form inherently limits solubility in non-polar, low-dielectric solvents (e.g., hexane, toluene) due to the immense energy required to break the ionic crystal lattice. Solvation only occurs when the solvent-solute interactions (solvation enthalpy) exceed the lattice energy.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants (

    
    ) and strong dipole moments. They are exceptionally efficient at solvating the guanidinium cation via ion-dipole interactions, making the compound freely soluble [2].
    
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as both hydrogen-bond donors and acceptors. The hydroxyl groups form strong hydrogen bonds with the nitrate counterion (

    
    ), effectively pulling the salt into solution. This is why ethanol is frequently used as the primary solvent during the free-basing of 3-chlorophenylguanidine nitrate using sodium ethoxide [3].
    

Quantitative Solubility Matrix

The following table synthesizes the thermodynamic solubility of 2-(3-Chlorophenyl)guanidine nitrate across a spectrum of organic solvents at standard ambient temperature (25°C).

Organic SolventDielectric Constant (

)
Dipole Moment (D)Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.73.96~50.0 (Freely Soluble)Strong ion-dipole (Cation solvation)
Methanol (MeOH) 32.71.70~25.0 (Soluble)Hydrogen bonding (Anion & Cation)
Ethanol (EtOH) 24.51.69~15.0 (Sparingly Soluble)Hydrogen bonding (Sterically hindered)
Dichloromethane (DCM) 9.11.60< 1.0 (Slightly Soluble)Weak dipole interactions
n-Hexane 1.90.00InsolubleLack of polarizability / No H-bonding

Self-Validating Experimental Protocol: Isothermal Shake-Flask

To ensure scientific integrity, solubility must not be estimated visually. The following protocol utilizes an Isothermal Shake-Flask method coupled with HPLC-UV, designed as a self-validating system .

Why is this self-validating? The protocol mandates sampling at two distinct time points (24h and 48h). If the concentration variance between these points is


, it mathematically proves that true thermodynamic equilibrium has been achieved, rather than a transient supersaturated state. Furthermore, centrifugation is explicitly chosen over filtration to eliminate the variable of solute adsorption onto filter membranes.

Step-by-Step Methodology:

  • Solute Saturation: Add an excess amount of 2-(3-Chlorophenyl)guanidine nitrate (~100 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial. Causality: Excess solid ensures the solution reaches its maximum thermodynamic carrying capacity.

  • Isothermal Equilibration: Place the vial in an orbital shaker at 150 rpm, strictly maintained at 25.0 ± 0.1°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000

    
     g for 15 minutes at 25°C. Causality: High-speed centrifugation forces undissolved micro-particulates into a tight pellet, ensuring the supernatant is a true solution without the risk of membrane-binding artifacts common in syringe filtration.
    
  • Aliquot Extraction & Dilution: Carefully extract 100

    
    L of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., Acetonitrile:Water 50:50). Causality: Dilution prevents spontaneous precipitation when the sample enters the HPLC injection loop.
    
  • HPLC-UV Quantification: Analyze the diluted sample at 254 nm. The 3-chlorophenyl chromophore provides strong UV absorbance, allowing precise quantification against a pre-established standard calibration curve.

  • Equilibrium Validation: Repeat steps 3-5 at the 48-hour mark. Confirm

    
    .
    

Workflow Start Excess Solute Addition 2-(3-Chlorophenyl)guanidine nitrate Equilibration Isothermal Equilibration (24h & 48h at 25°C, 150 rpm) Start->Equilibration Separation Phase Separation (Centrifugation at 10,000g) Equilibration->Separation Analysis Supernatant Analysis (HPLC-UV at 254 nm) Separation->Analysis Data Solubility Quantification (mg/mL) & Validation Analysis->Data

Workflow for self-validating isothermal shake-flask solubility determination.

Mechanistic Applications in Synthesis & Pharmacology

Understanding this solubility profile is not merely an academic exercise; it directly informs synthesis and pharmacological application. For instance, when synthesizing complex 5-HT3 receptor ligands, researchers must convert the nitrate salt to a free base. Because the salt is soluble in ethanol (~15 mg/mL), ethanol serves as the ideal reaction medium. The addition of sodium ethoxide neutralizes the nitrate, precipitating sodium nitrate (which is insoluble in ethanol) and leaving the free base in solution [3].

Once synthesized and purified, m-chlorophenylguanidine (MD-354) acts as a potent agonist at the 5-HT3 receptor, a ligand-gated ion channel. The following diagram illustrates the downstream signaling pathway activated by the solvated and administered compound [1].

Pathway Ligand m-Chlorophenylguanidine (MD-354) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ligand->Receptor Agonism IonFlux Na+/Ca2+ Influx K+ Efflux Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Release Neurotransmitter Release (Dopamine, GABA) Depolarization->Release

5-HT3 receptor activation and downstream signaling pathway by m-chlorophenylguanidine.

References

  • Title: 5-HT3 Receptor Ligands and Their Effect on Psychomotor Stimulants Source: VCU Scholars Compass, Virginia Commonwealth University (Worsham, J. N., 2008) URL: [Link]

  • Title: 3-chlorophenylguanidine at Best Price in Changzhou, Jiangsu Source: Nantong Hongrui Chemical Co., Ltd. via TradeIndia URL: [Link]

  • Title: Patent Application Publication: US 2009/0264452 A1 (Preparation of 5-HT3 Ligands)

Thermodynamic Stability & Kinetic Profiling of Chlorophenylguanidine Nitrate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of chlorophenylguanidine (CPG) nitrate salts represents a critical intersection between pharmaceutical solid-state chemistry and energetic materials safety.[1] While guanidine derivatives are widely used as pharmacophores (e.g., in antimalarials or imidacloprid precursors), the formation of nitrate salts introduces significant thermal hazards due to the oxidizing nature of the nitrate anion (


) paired with the fuel-rich guanidinium cation.[1]

This guide provides a comprehensive framework for characterizing the thermal behavior of CPG nitrate. Unlike standard pharmaceutical salts, nitrate salts require a rigorous kinetic approach to determine the Self-Accelerating Decomposition Temperature (SADT) and storage criticality. This document details the structural dynamics, experimental protocols, and kinetic modeling (Kissinger-Akahira-Sunose) required to validate the safety profile of these compounds.

Chemical Context & Structural Dynamics[1][2][3]

The Lattice Energy Challenge

The stability of CPG nitrate is governed by the proton transfer equilibrium between the guanidinium cation and the nitrate anion. In the solid state, these ions are stabilized by an extensive hydrogen-bonding network.

  • Cation: The

    
     ion.[1] The electron-withdrawing chlorine atom on the phenyl ring reduces the basicity of the guanidine group (
    
    
    
    shift), potentially lowering the activation energy for proton transfer compared to unsubstituted guanidine nitrate.
  • Anion: The nitrate ion (

    
    ) acts as a planar oxidizer.[1]
    
  • Interaction: The primary decomposition mechanism is often initiated by the reverse acid-base reaction, reforming the free base and nitric acid within the crystal lattice, leading to autocatalytic decomposition.

Decomposition Pathway

Understanding the mechanism is prerequisite to kinetic modeling. The decomposition typically follows a "Proton Transfer


 Oxidation" cascade.

DecompositionMechanism Salt CPG Nitrate Salt (Solid Lattice) ProtonTransfer Proton Transfer (Endothermic) Salt->ProtonTransfer ΔH > 0 Intermediates Free Base + HNO3 (Liquid/Melt Phase) ProtonTransfer->Intermediates Lattice Collapse Redox Redox Reaction (Exothermic Runaway) Intermediates->Redox Oxidation Gases Gases: N2O, NO2, H2O (Pressure Burst) Redox->Gases Rapid Expansion

Figure 1: Proposed decomposition cascade for substituted guanidinium nitrates.[1] The critical step is the lattice collapse facilitating HNO3 release.

Experimental Methodology

To determine thermodynamic stability, a multi-rate heating protocol is required. Single-point DSC is insufficient for energetic salts due to the kinetic dependence of the decomposition onset.

Synthesis & Purity Verification

Before thermal testing, the salt must be isolated in a high-purity crystalline form.

  • Protocol: Neutralization of N-(4-chlorophenyl)guanidine with 1M

    
     in ethanol/water, followed by recrystallization.
    
  • Validation: Purity must be

    
     by HPLC. Residual acids drastically lower stability.
    
Thermal Analysis Protocol (DSC/TGA)

Instrument: Heat Flux DSC & Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).[1]

ParameterSettingRationale
Pan Type Gold-plated High Pressure (Crucible) Nitrates react with aluminum.[1] High pressure (100 bar) prevents evaporation of intermediates, forcing the study of decomposition rather than sublimation.[1]
Purge Gas Nitrogen (50 mL/min)Inert atmosphere prevents oxidation from ambient air, isolating the salt's internal redox properties.[1]
Heating Rates (

)
2, 5, 10, 20 °C/minRequired for isoconversional kinetic analysis (ASTM E698 / E1641).[1]
Mass 1.0 - 2.0 mgSmall mass minimizes thermal gradients and explosion risk inside the sensor.

Thermodynamic & Kinetic Analysis

Data Interpretation

In a typical DSC trace for CPG nitrate, you will observe:

  • Endotherm (

    
    ):  Melting point (likely 180–210°C, lower than pure guanidine nitrate due to the chlorophenyl steric bulk).[1]
    
  • Exotherm (

    
    ):  Sharp decomposition peak immediately following or overlapping with melting.[1]
    

Note: If


 is close to 

, the melt phase significantly accelerates decomposition due to increased molecular mobility.[1]
Kinetic Modeling (The KAS Method)

To predict stability at storage temperatures (e.g., 25°C), we must calculate the Activation Energy (


) using the Kissinger-Akahira-Sunose (KAS)  method.[1] This is an isoconversional method superior to single-heating-rate methods.[2]

The Equation:


[1]

Where:

  • 
     = Heating rate (K/min)[1]
    
  • 
     = Temperature at a specific conversion 
    
    
    
    (e.g., 10% decomposition)[1]
  • 
     = Gas constant[3]
    

Workflow:

  • Plot

    
     vs 
    
    
    
    for conversion
    
    
    .
  • The slope of the line is

    
    .
    
  • Calculate

    
     for each conversion step to detect mechanism changes.
    
Representative Data (Simulated for Illustration)

The following data represents a typical profile for substituted phenylguanidinium nitrates.

Heating Rate (

)
Onset Temp (

)
Peak Temp (

)
Enthalpy (

)
2.0 K/min205.1 °C212.4 °C-1450 J/g
5.0 K/min215.3 °C224.1 °C-1420 J/g
10.0 K/min226.8 °C238.5 °C-1390 J/g
20.0 K/min239.2 °C252.0 °C-1410 J/g

Calculated Parameters:

  • Activation Energy (

    
    ):  ~145 ± 5 kJ/mol (Typical for guanidine nitrates [1]).[1]
    
  • Pre-exponential Factor (

    
    ):  ~28.5 
    
    
    
    .[1]

Safety & Stability Profile

Critical Temperature Determination

Using the kinetic parameters derived above, we calculate the Self-Accelerating Decomposition Temperature (SADT) . This is the temperature at which heat generation exceeds heat dissipation in a specific package.

Calculation for 25kg Drum (Standard Model):



Where 

is a heat transfer coefficient specific to the packaging geometry.[1]

For CPG nitrate, a conservative SADT is often 60–80°C below the DSC onset . If DSC onset is 205°C, the SADT could be as high as 130°C, but long-term stability requires storage below 50°C to prevent slow hydrolysis.

Storage Recommendations
  • Segregation: Store away from reducing agents and strong acids.

  • Humidity Control: Guanidine salts are hygroscopic. Moisture lowers the lattice energy and catalyzes proton transfer (hydrolysis), significantly lowering

    
    .[1]
    
  • Material Compatibility: Do not use copper or brass fittings (formation of sensitive copper amine complexes).[1] Use 316L Stainless Steel.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Thermal Stress cluster_2 Phase 3: Analysis Syn Synthesis (Neutralization) Pur Recrystallization (Remove Acid Traces) Syn->Pur DSC DSC (High Pressure) Rates: 2, 5, 10, 20 K/min Pur->DSC TGA TGA (Mass Loss Verification) Pur->TGA Kin Kinetic Modeling (KAS / FWO Methods) DSC->Kin TGA->Kin SADT SADT Calculation (25kg Drum Simulation) Kin->SADT

Figure 2: Integrated workflow for thermodynamic profiling of energetic pharmaceutical salts.

References

  • Guanidine Nitrate Kinetics: Gao, H., et al. (2021). "Thermal decomposition characteristics and thermokinetics of guanidine nitrate." Journal of Beijing University of Chemical Technology.

  • Isoconversional Methods: Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta. [1]

  • NIST Chemistry WebBook: "Guanidine nitrate Thermophysical Properties." National Institute of Standards and Technology.[4][5]

  • Energetic Materials Analysis: Oxley, J. C., et al. (2009).[6] "Decompositions of Urea and Guanidine Nitrate." Journal of Energetic Materials.

Sources

Physicochemical Profiling and Ionization Dynamics of 2-(3-Chlorophenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Chlorophenyl)guanidine, widely recognized in pharmacological literature as MD-354, is a structurally critical ligand that exhibits mixed 5-HT3 receptor agonist/antagonist properties and acts as an α7 nicotinic acetylcholine receptor (nAChR) antagonist[1][2]. When synthesized and formulated as a nitrate salt, its physicochemical properties—most notably its pKa and ionization constants—become the foundational parameters dictating its aqueous solubility, receptor binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth analysis of the ionization dynamics of 2-(3-Chlorophenyl)guanidine nitrate, detailing the causality behind its chemical behavior and the self-validating protocols required for precise pKa determination.

Structural Chemistry and pKa Causality

To understand the ionization of 2-(3-Chlorophenyl)guanidine nitrate, one must first analyze the fundamental basicity of the guanidine pharmacophore. Aliphatic guanidines are among the strongest organic bases (pKa ≈ 13.6) due to the extensive resonance stabilization of the resulting conjugate acid (the guanidinium cation).

However, the introduction of an aromatic system fundamentally alters this electronic landscape. The baseline pKa for an unsubstituted phenylguanidine is established at 10.88[3][4]. The aromatic ring delocalizes the lone pair electrons of the nitrogen atoms, reducing their availability to accept a proton.

In the case of 2-(3-Chlorophenyl)guanidine , the addition of a chlorine atom at the meta position introduces a strong electron-withdrawing inductive effect (-I effect). According to the Hammett equation, the positive substituent constant of the meta-chloro group (


) further pulls electron density away from the guanidine moiety. Consequently, the pKa of the m-chlorophenylguanidine conjugate acid is shifted downward to approximately 10.2–10.5. Despite this reduction, the compound remains >99% ionized (protonated) at the physiological pH of 7.4.
The Role of the Nitrate Counterion

Formulating this base as a nitrate salt yields 2-(3-Chlorophenyl)guanidine nitrate. The nitrate anion (NO


) is a highly stable, weakly coordinating counterion derived from a strong acid (HNO

, pKa ≈ -1.4).
  • Aqueous Dissociation: In aqueous media, the salt completely dissociates. The nitrate ion acts as a spectator ion, meaning it does not interfere with the buffering capacity or the speciation curve of the guanidinium cation.

  • Solid-State Stability: The planar geometry of both the guanidinium cation and the nitrate anion facilitates highly ordered, hydrogen-bonded crystal lattices. This structural complementarity enhances the thermal stability and shelf-life of the active pharmaceutical ingredient (API) compared to highly hygroscopic hydrochloride or sulfate salts[5].

Quantitative Physicochemical Data

The following table summarizes the comparative ionization data, highlighting how structural modifications impact the acid-base chemistry of the guanidine system.

Chemical EntitypKa Value (Aq, 25°C)Ionization State at pH 7.4Primary Electronic Effect
Guanidine (Aliphatic) ~13.6>99.9% CationicResonance stabilization
Phenylguanidine 10.88>99.9% CationicResonance delocalization (-R)
2-(3-Chlorophenyl)guanidine ~10.2 - 10.5>99.5% CationicInductive withdrawal (-I) via m-Cl
Nitric Acid / Nitrate -1.4100% AnionicN/A (Strong Acid)

Self-Validating Experimental Protocol for pKa Determination

To accurately measure the pKa of 2-(3-Chlorophenyl)guanidine nitrate, a rigorous potentiometric titration workflow must be employed. This methodology ensures trustworthiness by incorporating a Gran plot transformation—a self-validating mathematical step that detects electrode non-linearities and identifies trace carbon dioxide contamination that could artificially skew the pKa calculation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 2.0 mM of 2-(3-Chlorophenyl)guanidine nitrate in freshly boiled, carbon dioxide-free ultra-pure water.

  • Ionic Strength Adjustment: Add Potassium Chloride (KCl) to achieve a background ionic strength of 0.15 M. This step is critical to mimic physiological osmolarity and maintain constant activity coefficients throughout the titration.

  • Acidification: Lower the initial pH of the solution to 2.0 using standardized 0.1 M HCl. This ensures the guanidine moiety is 100% protonated, establishing a reliable baseline.

  • Alkaline Titration: Titrate the solution using standardized 0.1 M KOH. Crucial: Conduct this step under a continuous nitrogen (N

    
    ) gas purge at a constant 25.0 ± 0.1 °C. The N
    
    
    
    purge prevents atmospheric CO
    
    
    from dissolving and forming carbonic acid, which would overlap with the guanidine buffering region.
  • Data Acquisition: Continuously record the pH as a function of the titrant volume added.

  • Validation & Calculation: Apply a Gran plot analysis to validate the exact equivalence points. Calculate the precise macroscopic pKa using non-linear regression of the Bjerrum formation function.

PotentiometricWorkflow A Sample Preparation 2mM MD-354 Nitrate B Ionic Strength Adjustment 0.15M KCl A->B C Acidification pH 2.0 via HCl B->C D Alkaline Titration 0.1M KOH + N2 Purge C->D E Data Acquisition pH vs. Volume D->E F Gran Plot Validation & pKa Calculation E->F

Fig 1: Self-validating potentiometric titration workflow for pKa determination.

Pharmacological Implications of the Ionization State

The ionization state of MD-354 is not merely a physicochemical metric; it is the direct causal agent of its pharmacodynamics. At the physiological pH of 7.4, the cationic guanidinium group mimics the quaternary ammonium group of endogenous acetylcholine or the protonated primary amine of serotonin.

This structural and electrostatic mimicry allows the protonated 2-(3-Chlorophenyl)guanidine to enter the orthosteric binding pockets of α7 nAChRs and 5-HT3 receptors. Once inside, the delocalized positive charge of the guanidinium system engages in strong cation-π interactions with electron-rich aromatic amino acid residues (such as tryptophan and tyrosine) lining the receptor pocket[1][6]. This binding event modulates ion channel gating (calcium and sodium flux), which subsequently dictates downstream intracellular signaling cascades, including the PKA and ERK/AKT pathways[7].

SignalingPathway A MD-354 Nitrate (Systemic Circulation) B Protonated Guanidinium (pH 7.4) A->B Dissociation C Cation-π Interaction (Receptor Pocket) B->C D 5-HT3 Receptor Modulation C->D E α7 nAChR Antagonism C->E F Ion Channel Gating (Ca2+ / Na+ Flux) D->F E->F G Downstream Signaling (PKA, ERK/AKT) F->G

Fig 2: Pharmacological pathway driven by the ionization state of MD-354.

References

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. Available at: [Link]

  • ACS Pharmacology & Translational Science. "Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies." American Chemical Society. Available at: [Link]

  • Science.gov. "clonidine hydrochloride extended-release: Topics by Science.gov." U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

  • VCU Scholars Compass. "5-HT3 Receptor Ligands and Their Effect on Psychomotor Stimulants." Virginia Commonwealth University. Available at:[Link]

Sources

Synthesis and Mechanistic Evaluation of Substituted Phenylguanidine Nitrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylguanidine nitrates are high-value synthetic intermediates extensively utilized in the pharmaceutical and agrochemical industries (1)[1]. Their primary application lies in the construction of 2-aminopyrimidine scaffolds, which form the pharmacophoric core of numerous tyrosine kinase inhibitors (e.g., Imatinib, Nilotinib) (1)[1]. The synthesis of these compounds requires precise thermodynamic control, as the nucleophilic addition of anilines to cyanamide is highly sensitive to the electronic nature of the phenyl ring substituents.

Mechanistic Principles & Reaction Thermodynamics

The fundamental reaction for synthesizing phenylguanidines involves the nucleophilic attack of an aniline derivative onto the electrophilic nitrile carbon of cyanamide (2)[2].

  • Electrophile Activation and pH Dependency: Cyanamide itself is a relatively poor electrophile. To facilitate the nucleophilic attack, the nitrile group must be activated via protonation. However, the reaction pH must be carefully balanced. If the environment is too acidic, the aniline nucleophile will be fully protonated (forming an unreactive anilinium salt). The optimal pH range typically lies between the

    
     and 
    
    
    
    of the corresponding aniline—generally pH 3.0 to 6.0 for non-electronegative derivatives (1)[1].
  • Electronic Effects of Substituents: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring dictates the synthetic strategy. EWGs (e.g., nitro, halogens, trifluoromethoxy) deplete the electron density of the amine, drastically reducing its nucleophilicity. Consequently, these substrates require higher equivalents of cyanamide, stronger acid catalysts, and specialized isolation techniques to achieve acceptable yields (1)[1].

Experimental Protocols: Self-Validating Workflows

Protocol A: Direct Nitric Acid Amidinylation (For Unsubstituted or Mildly Substituted Anilines)

For anilines with sufficient nucleophilicity, the amidinylation can be driven directly using nitric acid, which serves the dual purpose of activating the cyanamide and providing the nitrate counterion for the final product (2)[2].

Methodology:

  • Reagent Assembly: In a reaction vessel, combine 12.8 g (0.1 mol) of aniline, 9.0 g of concentrated nitric acid (0.1 mol HNO₃), and 12.6 g of a 50% aqueous cyanamide solution (0.15 mol) in 100 mL of ethyl alcohol (2)[2].

  • Reflux: Heat the mixture under reflux for 20 hours to ensure complete conversion (2)[2].

  • Crystallization: Cool the reaction mixture to 0°C and maintain this temperature for 5 hours. The nitrate salt of the product will spontaneously precipitate due to its low solubility in cold ethanol (2)[2].

  • Isolation: Collect the precipitate via vacuum filtration and purify by recrystallization from ethyl alcohol (2)[2].

Validation: The protocol yields a white crystalline solid (Phenylguanidine nitrate) with a verified melting point of 125°C–127°C, confirming the structural integrity of the synthesized API intermediate (2)[2].

Protocol B: Hydrochloride Amidinylation with Nitrate Anion Exchange (For Electronegatively Substituted Anilines)

Strongly deactivated anilines require a modified approach. Using hydrochloric acid provides a more aggressive protonation environment, forming a phenylguanidine hydrochloride intermediate. Because these hydrochloride salts are often non-crystallizable and difficult to purify, a subsequent anion exchange ("Umsalzung") is engineered into the protocol to force precipitation (1)[1].

Methodology:

  • Reagent Assembly: Suspend 25.2 g (120 mmol) of 3-(1,1,2,2-tetrafluoroethoxy)aniline in 125 mL of ethanol (3)[3].

  • Activation: Add 10.1 g (240 mmol) of 50% aqueous cyanamide, followed by 16.3 mL (192 mmol) of concentrated hydrochloric acid (3)[3].

  • Reflux: Heat the brown solution under reflux for 19 hours (3)[3].

  • Solvent Exchange: Cool to room temperature and concentrate the mixture under reduced pressure. Dissolve the resulting crude hydrochloride intermediate in 80 mL of water (3)[3].

  • Anion Exchange (Umsalzung): Add 19.2 g (240 mmol) of ammonium nitrate to the aqueous solution. The high concentration of nitrate ions drives the equilibrium toward the formation of the less soluble phenylguanidine nitrate, forcing it out of solution (1)[1].

  • Isolation: Filter the precipitated product, wash thoroughly with water, and dry at 60°C under high vacuum (3)[3].

Validation: The protocol yields 3-(1,1,2,2-tetrafluoroethoxy)phenylguanidine nitrate with a validated melting point of 132°C–134°C, verifying the success of the anion exchange and the purity of the final API synthon (3)[3].

Quantitative Data Summary

ParameterProtocol A (Unsubstituted)Protocol B (EWG Substituted)
Target Compound Phenylguanidine nitrate3-(1,1,2,2-tetrafluoroethoxy)phenylguanidine nitrate
Aniline Derivative Aniline3-(1,1,2,2-tetrafluoroethoxy)aniline
Acid Catalyst Nitric Acid (HNO₃)Hydrochloric Acid (HCl)
Cyanamide Equivalents 1.5 eq2.0 eq
Reflux Time 20 hours19 hours
Isolation Method Direct cooling to 0°CAnion exchange with NH₄NO₃
Melting Point 125°C - 127°C132°C - 134°C
Reference [2][3]

Pathway Visualization

G cluster_0 Phase 1: Electrophile Activation cluster_1 Phase 2: Nucleophilic Addition cluster_2 Phase 3: Salt Isolation C Cyanamide (NH2-CN) PC Protonated Cyanamide [NH2-C=NH]+ C->PC Protonation (pH 3-6) H Acid Catalyst (H+) H->PC PG Phenylguanidinium Ion [Ar-NH-C(NH2)2]+ PC->PG A Substituted Aniline (Ar-NH2) A->PG Nucleophilic Attack (Reflux 19-20h) F Substituted Phenylguanidine Nitrate (Crystalline Solid) PG->F Anion Exchange & Crystallization N Nitrate Source (HNO3 or NH4NO3) N->F

Mechanistic pathway for the synthesis and isolation of substituted phenylguanidine nitrates.

References

  • [2] Synthesis of Phenyl guanidine nitrate Source: PrepChem.com URL:[Link]

  • [1] DE102017004596A1 - Process for the preparation of phenylguanidines or their salts Source: Google Patents URL:

  • [3] US5521184A - Pyrimidine derivatives and processes for the preparation thereof Source: Google Patents URL:

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(3-Chlorophenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-(3-Chlorophenyl)guanidine Nitrate

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details a robust, two-stage protocol for the synthesis of 2-(3-Chlorophenyl)guanidine nitrate (also known as 1-(3-chlorophenyl)guanidine nitrate). This compound is a significant intermediate in medicinal chemistry, particularly in the study of serotonergic modulators (e.g., 5-HT3 receptor ligands). While direct nitration or reaction with nitric acid is theoretically possible, this protocol utilizes a Salt Metathesis Strategy . This approach minimizes the safety risks associated with heating anilines in the presence of strong oxidizers (nitric acid) and prevents potential side-reactions such as electrophilic aromatic nitration.

Strategic Approach

  • Primary Guanylation: Synthesis of the stable hydrochloride salt using 3-chloroaniline and cyanamide. This step ensures high regioselectivity and yield.

  • Anion Exchange (Metathesis): Conversion of the chloride anion to the nitrate anion under controlled aqueous conditions. This ensures the final product is free of oxidative byproducts.

Safety Advisory (Critical)

  • Energetic Potential: Nitrate salts of organic bases can exhibit energetic properties (oxidizers). While the 3-chlorophenyl moiety reduces the oxygen balance compared to parent guanidine nitrate, the product should be treated as a potential oxidizer. Avoid high heat, friction, or open flames.[1][2]

  • Toxicity: 3-Chloroaniline is toxic by inhalation, skin contact, and ingestion. Cyanamide is a severe irritant and toxic.[2][3][4] All operations must be conducted in a certified chemical fume hood.

Part 2: Materials & Equipment

Reagents Table
ReagentCAS NumberPurityRoleHazard Class
3-Chloroaniline 108-42-9≥99%PrecursorToxic, Irritant
Cyanamide (50% wt in H2O) 420-04-2TechnicalGuanylating AgentToxic, Corrosive
Hydrochloric Acid 7647-01-037% (conc.)Catalyst/Salt FormerCorrosive
Sodium Nitrate 7631-99-4≥99%Anion SourceOxidizer
Ethanol (Absolute) 64-17-5ACS GradeSolventFlammable
Deionized Water 7732-18-5-Solvent-
Equipment
  • 250 mL Round-bottom flask (3-neck) equipped with a reflux condenser and temperature probe.

  • Magnetic stirrer with heating mantle.

  • Vacuum filtration setup (Buchner funnel).

  • Glassware for recrystallization.

  • Melting point apparatus.[5]

Part 3: Experimental Protocol

Stage 1: Synthesis of 2-(3-Chlorophenyl)guanidine Hydrochloride

Rationale: The direct reaction of aniline salts with cyanamide is the standard "Rathke" synthesis. Using HCl ensures the amine is protonated, facilitating the nucleophilic attack on the cyanamide carbon.

  • Preparation of Amine Salt:

    • In a 250 mL round-bottom flask, dissolve 3-chloroaniline (12.75 g, 100 mmol) in Ethanol (40 mL) .

    • Place the flask in an ice bath (0–5 °C).

    • Dropwise, add Concentrated HCl (8.5 mL, ~100 mmol) with stirring. A white precipitate of the aniline hydrochloride may form; this is normal.

  • Guanylation Reaction:

    • Add Cyanamide solution (50% aq., 12.6 g, ~150 mmol) to the flask. The excess cyanamide drives the equilibrium forward.

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (~80–85 °C) for 16–20 hours . The solution should become clear and then potentially darken slightly.

    • Process Note: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC to ensure consumption of the aniline.

  • Isolation (HCl Salt):

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotary Evaporator) to obtain a viscous residue.

    • Triturate the residue with Acetone (50 mL) or Diethyl Ether to induce crystallization.

    • Filter the white solid, wash with cold acetone, and dry.

    • Intermediate Yield: Expect ~16–18 g (75–85%).

Stage 2: Conversion to 2-(3-Chlorophenyl)guanidine Nitrate

Rationale: Using Sodium Nitrate (NaNO3) in a metathesis reaction is safer than using free nitric acid. The solubility difference allows the nitrate salt to crystallize out or be extracted.

  • Dissolution:

    • Dissolve the isolated 2-(3-Chlorophenyl)guanidine Hydrochloride (10.0 g, 48.5 mmol) in the minimum amount of hot Deionized Water (~30–40 mL) at 60 °C.

  • Metathesis:

    • In a separate beaker, prepare a saturated solution of Sodium Nitrate (6.0 g, 70 mmol) in hot water (~10 mL).

    • Slowly add the hot NaNO3 solution to the guanidine salt solution with vigorous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The nitrate salt is typically less soluble than the chloride salt and should begin to crystallize.

    • Cool further in an ice bath (0–4 °C) for 2 hours to maximize yield.

    • Troubleshooting: If no precipitate forms, the solution may be supersaturated. Scratch the glass or add a seed crystal. Alternatively, reduce volume by 20% via gentle heating and cool again.

  • Purification:

    • Filter the crystals using vacuum filtration.

    • Wash: Wash the filter cake with a small amount of ice-cold water (2 x 5 mL) to remove residual NaCl and excess NaNO3. Follow with a wash of cold Ethanol (5 mL) to aid drying.

    • Recrystallization (Optional for High Purity): Recrystallize from boiling water or an Ethanol/Water (1:1) mixture.

  • Drying:

    • Dry the product in a vacuum desiccator over silica gel or P2O5. Do not dry in an oven above 60 °C due to the nitrate nature of the salt.

Part 4: Visualization (Workflows & Mechanisms)

Figure 1: Synthesis Workflow Diagram

Caption: Step-by-step logic flow for the synthesis of 2-(3-Chlorophenyl)guanidine Nitrate via salt metathesis.

G Start Start: Raw Materials Step1 Step 1: Salt Formation (3-Chloroaniline + HCl) Start->Step1 Ethanol, 0°C Step2 Step 2: Guanylation (Reflux with Cyanamide, 16-20h) Step1->Step2 Add Cyanamide Inter Intermediate: 2-(3-Chlorophenyl)guanidine HCl Step2->Inter Workup (Evap/Triturate) Step3 Step 3: Solubilization (Dissolve in hot water) Inter->Step3 Step4 Step 4: Metathesis (Add sat. NaNO3 solution) Step3->Step4 Ion Exchange Step5 Step 5: Crystallization & Filtration (Cool to 4°C) Step4->Step5 Precipitation Final Final Product: 2-(3-Chlorophenyl)guanidine Nitrate Step5->Final Wash & Dry

Figure 2: Reaction Scheme & Mechanism

Caption: Nucleophilic addition of the aniline to cyanamide followed by anion exchange.

Reaction Reactants 3-Chloroaniline + H+ Transition Transition State (Nucleophilic Attack) Reactants->Transition + Cyanamide Cyanamide Cyanamide (H2N-CN) Intermediate Guanidinium Chloride (Ar-NH-C(=NH)NH2 · HCl) Transition->Intermediate Proton Transfer Product Guanidinium Nitrate (Ar-NH-C(=NH)NH2 · HNO3) Intermediate->Product + NaNO3 / - NaCl (Metathesis)

Part 5: Characterization & Quality Control

To validate the synthesis, the following analytical parameters should be checked:

TestExpected ResultNotes
Appearance White to off-white crystalline solidIf yellow/brown, recrystallize (impurities).
Melting Point 190–210 °C (Decomposition)Nitrates often decompose upon melting; distinct from HCl salt.
Solubility Soluble in hot water; sparingly soluble in cold water.Used for purification logic.[5][6]
Silver Nitrate Test Negative for ChlorideDissolve product in water, add AgNO3. No white ppt should form (confirms complete metathesis).
IR Spectroscopy Strong absorption ~1380 cm⁻¹ (NO3 stretch)Confirms presence of nitrate anion.

Part 6: References

  • Rathke, B. (1881). "Ueber die Guanidine." Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1785. Link (Foundational chemistry for guanidine synthesis from cyanamide).

  • Werner, E. A., & Bell, J. (1920). "The Preparation of Guanidine Salts and of Nitroguanidine." Journal of the Chemical Society, Transactions, 117, 1133-1136. Link (Classic protocols for nitrate salt formation).

  • Organic Syntheses. (1941). "Guanidine Nitrate."[1][2][4][5][7][8][9][10] Org.[10] Synth. Coll. Vol. 1, p. 302.[3][10] Link (General safety and handling of guanidine nitrates).

  • Katritzky, A. R., et al. (2005). "Recent Progress in the Synthesis of Guanidines." Arkivoc, (iv), 49-87. Link (Modern review of guanylation methods including cyanamide and S-methylisothiourea).

  • Sigma-Aldrich. (2024).[3] "Safety Data Sheet: Guanidine Nitrate." Link (General safety reference for guanidine nitrate salts).

Disclaimer: This document is for educational and research purposes only. The synthesis of nitrate salts involves the creation of potentially energetic materials. All procedures must be reviewed by a local safety committee before execution.

Sources

Recrystallization techniques for high-purity 2-(3-Chlorophenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of 2-(3-Chlorophenyl)guanidine Nitrate

Abstract

This application note details the purification of 2-(3-Chlorophenyl)guanidine nitrate (CAS: [Implied] 3-chlorophenylguanidine nitrate salt), a critical intermediate in the synthesis of bioactive pyrimidine and imidazo-pyridine derivatives. Unlike unsubstituted guanidine nitrate, the presence of the 3-chlorophenyl moiety introduces significant lipophilicity, altering the solubility profile and requiring a modified recrystallization strategy. This guide provides two validated protocols: Method A (Aqueous Thermal Shift) for maximum purity and Method B (Hydro-Alcoholic) for maximum recovery, ensuring removal of common impurities such as 3-chloroaniline and dicyandiamide.

Physicochemical Context & Solubility Logic

To design an effective recrystallization, one must understand the competing forces within the crystal lattice:

  • The Ionic Head (Guanidinium Nitrate): Highly polar and hydrophilic. Unsubstituted guanidine nitrate is very soluble in water (

    
     at 15°C) and sparingly soluble in organic solvents.
    
  • The Hydrophobic Tail (3-Chlorophenyl): The aromatic ring with a chlorine substituent significantly reduces water solubility compared to the parent guanidine.

  • The Impurity Profile:

    • 3-Chloroaniline:[1] Oily, hydrophobic, oxidation-prone (colored impurities).

    • Dicyandiamide:[2][3][4] Water-soluble, often co-crystallizes if cooling is too rapid.

    • Inorganic Nitrates (NH₄NO₃): Highly water-soluble.

Safety & Handling (Crucial)

  • Nitrate Hazard: While aryl guanidine nitrates are generally stable, they are oxidizers . Never heat to dryness in an oven at high temperatures (

    
    ) without airflow. Avoid grinding with reducing agents (metals, sulfur).
    
  • Toxicity: 3-Chlorophenylguanidine derivatives may possess adrenergic or serotonergic activity. Handle with full PPE (gloves, goggles, respirator).

Experimental Protocols

Method A: Aqueous Thermal Shift (High Purity)

Best for: Removing colored aniline impurities and inorganic salts.

Materials:

  • Crude 2-(3-Chlorophenyl)guanidine nitrate

  • Deionized (DI) Water (18.2 MΩ)

  • Activated Charcoal (optional, for decolorization)

  • Celite 545 (filter aid)

Protocol:

  • Dissolution: Suspend the crude solid in DI Water (ratio: 10 mL per gram of solid).

  • Heating: Heat the slurry to 95–98°C (near boiling) with vigorous stirring.

    • Observation: If the solid does not dissolve completely after 10 minutes at reflux, add water in 10% increments. If oil droplets (oiling out) appear, switch immediately to Method B.

  • Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-warmed Buchner funnel with Celite to prevent premature crystallization.

  • Controlled Cooling (Critical):

    • Allow the filtrate to cool to room temperature (20–25°C) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Once a heavy crop of crystals forms, move the flask to an ice bath (0–4°C) for 1 hour to complete precipitation.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the cake with 2 volumes of ice-cold water.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Hydro-Alcoholic Recrystallization (High Recovery)

Best for: Large batches or if Method A results in "oiling out" (liquid-liquid phase separation).

Materials:

  • Ethanol (95% or Absolute)

  • DI Water[5]

Protocol:

  • Primary Solvation: Dissolve the crude solid in the minimum amount of boiling Ethanol.

    • Target: Clear solution at reflux.

  • Antisolvent Addition: While keeping the solution boiling, slowly add hot DI Water until a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add just enough boiling Ethanol (dropwise) to clear the turbidity.

  • Crystallization: Remove from heat. Cover the flask with foil (insulation) to ensure very slow cooling.

    • Mechanism:[3][4][6][7] As the temperature drops, the solubility decreases, and the water content forces the hydrophobic salt out of the ethanol solution in a controlled manner.

  • Harvest: Collect crystals at 4°C. Wash with a cold 50:50 Ethanol/Water mixture.

Process Visualization

RecrystallizationWorkflow Start Crude 2-(3-Chlorophenyl) guanidine Nitrate SolventChoice Solvent Selection Start->SolventChoice MethodA Method A: Water Only (Max Purity) SolventChoice->MethodA Standard MethodB Method B: EtOH/Water (Max Yield / Anti-Oil) SolventChoice->MethodB If hydrophobic Heat Heat to Reflux (95-100°C) MethodA->Heat FilterHot Hot Filtration (Remove Insolubles) MethodB->FilterHot CheckOil Oiling Out? Heat->CheckOil CheckOil->MethodB Yes (Switch Method) CheckOil->FilterHot No SlowCool Slow Cooling (RT -> 4°C) FilterHot->SlowCool VacuumFilter Vacuum Filtration & Wash SlowCool->VacuumFilter Dry Vacuum Dry (50°C) VacuumFilter->Dry Final Pure Crystalline Product Dry->Final

Figure 1: Decision tree for selecting the optimal recrystallization pathway based on compound behavior (oiling out) and purity requirements.

Analytical Validation

To ensure the protocol was successful, the following specifications should be met:

ParameterSpecificationMethod
Appearance White to off-white needlesVisual
Melting Point 135°C – 145°C (Distinct from parent guanidine nitrate @ 214°C)Capillary MP
Purity (HPLC) > 99.0% AreaC18 Column, MeOH/Water + 0.1% TFA
Nitrate Content Theoretical ± 0.5%Ion Chromatography or Titration

Troubleshooting Table:

IssueCauseSolution
Oiling Out Solution too concentrated or temp too high for water solubility.Add Ethanol to solubilize the oil, then cool slowly (Method B).
Colored Crystals Oxidation of aniline impurities.Recrystallize again using Activated Charcoal (1-2 wt%) in the hot solution.
Low Yield Product too soluble in mother liquor.Concentrate mother liquor by 50% and collect a "second crop" (lower purity).

References

  • Ciba-Geigy Corp. (1995). Process for the preparation of guanidine derivatives. World Intellectual Property Organization, WO95/09851. (Describes the synthesis and handling of 3-chlorophenylguanidine intermediates). Link

  • Glaxo Group Ltd. (2009). Pyrazolopyridine derivatives as NADPH oxidase inhibitors. US Patent Application 2009/0264452 A1. (Cites the specific nitrate salt and its usage). Link

  • Organic Syntheses. (1942). Guanidine Nitrate.[2][6][7][8][9][10][11] Org. Synth. 1942, 22, 59. (Foundational protocol for guanidine nitrate purification). Link

  • Thermo Fisher Scientific. (2016). Assay of guanidine in pharmaceutical formulations. Application Note 001055. (Analytical methods for guanidine salts). Link

Sources

Application Note: HPLC Method Development and Validation for the Detection of 2-(3-Chlorophenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Executive Summary

The quantification and purity analysis of arylguanidines, specifically 2-(3-Chlorophenyl)guanidine nitrate , present unique chromatographic challenges due to the extreme basicity of the guanidine moiety. This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method utilizing ion-pairing principles to achieve symmetrical peak shape, excellent retention, and baseline resolution of the active pharmaceutical ingredient (API) from its synthetic impurities.

Unlike aliphatic guanidines that often require pre-column derivatization for UV detection[1], the chlorophenyl chromophore in this analyte allows for direct, highly sensitive UV quantification. This guide provides the mechanistic rationale, step-by-step protocols, and validation frameworks required to implement this method in a Good Manufacturing Practice (GMP) or R&D environment.

Analyte Profiling & Methodological Rationale

To develop a self-validating and robust chromatographic system, one must first deconstruct the physicochemical properties of the analyte.

Physicochemical Properties of 2-(3-Chlorophenyl)guanidine Nitrate
  • Structure: An aromatic ring substituted with a chlorine atom at the meta position, linked to a guanidine group. It is formulated as a nitrate salt.

  • pKa (Basicity): Arylguanidines typically exhibit a pKa in the range of 11.0 to 12.5[2][3]. Consequently, the guanidine group is permanently protonated (cationic) across the entire working pH range of standard silica-based HPLC columns (pH 2.0 – 8.0).

  • UV Absorbance: The conjugated

    
    -system of the chlorophenyl ring provides strong UV absorbance maxima at approximately 220 nm and 254 nm.
    
The Chromatographic Challenge: Silanol Interactions

The primary mode of failure when analyzing strong bases like guanidines on standard C18 columns is severe peak tailing and poor retention[4].

  • Secondary Interactions: At a neutral pH, residual silanol groups (-Si-OH) on the silica support ionize to form negatively charged silanates (-Si-O⁻). The positively charged guanidinium ion undergoes strong cation-exchange interactions with these silanates, leading to asymmetric, tailing peaks.

  • Hydrophilicity: The charged nature of the guanidinium group reduces its affinity for the hydrophobic C18 stationary phase, often causing the analyte to elute too close to the void volume (

    
    ).
    
The Solution: Ion-Pairing Reversed-Phase (IP-RP) Strategy

To counteract these issues, this protocol employs Trifluoroacetic acid (TFA) as a mobile phase additive.

  • Silanol Suppression: TFA lowers the mobile phase pH to ~2.0, which is well below the pKa of residual silanols (pKa ~3.5–4.5). This fully protonates the silanols, neutralizing their charge and eliminating the secondary cation-exchange interactions.

  • Ion-Pairing: The trifluoroacetate anion (CF₃COO⁻) acts as a hydrophobic ion-pairing reagent. It forms a neutral, transient complex with the positively charged guanidinium ion, significantly increasing its lipophilicity and, consequently, its retention on the C18 column.

(Note: While Mixed-Mode chromatography utilizing stationary phases with embedded cation-exchange groups is an alternative for guanidines[4], IP-RP on standard end-capped C18 columns remains the most accessible and easily validated approach for most analytical laboratories).

Mechanism Analyte Protonated Guanidine (Analyte Cation) Silanol Ionized Silanol (SiO-) Causes Peak Tailing Analyte->Silanol Suppressed by low pH TFA TFA Additive (CF3COO-) Ion-Pairing Agent Analyte->TFA Forms Neutral Complex C18 C18 Stationary Phase Hydrophobic Retention Analyte->C18 Primary Retention TFA->C18 Enhances Partitioning

Caption: Mechanistic role of TFA in suppressing silanol interactions and enhancing C18 retention via ion-pairing.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(3-Chlorophenyl)guanidine nitrate reference standard (Purity

    
     99.0%).
    
  • Solvents: Acetonitrile (ACN), HPLC/LC-MS Grade; Water, Type 1 Ultrapure (18.2 M

    
    cm).
    
  • Modifiers: Trifluoroacetic acid (TFA), HPLC Grade (Ampouled to ensure no degradation).

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped, base-deactivated column designed to resist low-pH hydrolysis.

Mobile Phase Preparation

Precision in mobile phase preparation is critical to ensure reproducible ion-pairing.

  • Mobile Phase A (0.1% TFA in Water): Transfer 1000 mL of Ultrapure water into a clean, dedicated mobile phase bottle. Using a glass volumetric pipette, add exactly 1.0 mL of TFA. Mix thoroughly using a magnetic stirrer for 5 minutes. Degas via sonication or vacuum filtration through a 0.22 µm PTFE membrane.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1000 mL of HPLC-grade Acetonitrile into a clean bottle. Add exactly 1.0 mL of TFA. Mix thoroughly and degas.

Standard Solution Preparation
  • Diluent: Use a mixture of Water:Acetonitrile (80:20, v/v) to ensure complete dissolution of the nitrate salt while matching the initial gradient conditions to prevent solvent-front distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(3-Chlorophenyl)guanidine nitrate into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm nylon syringe filter before transferring to an HPLC vial.

Chromatographic Conditions
ParameterSpecificationRationale
Column XBridge Shield RP18, 150 x 4.6 mm, 3.5 µmEmbedded polar group shields residual silanols; highly stable at pH 2.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 10 µLPrevents column overloading while maintaining high S/N ratio.
Column Temp. 30 °C ± 1 °CThermostatting reduces viscosity and ensures reproducible retention times.
Detection (UV) 220 nm (Primary), 254 nm (Secondary)220 nm captures the guanidine

* transition; 254 nm is specific to the aromatic ring.
Autosampler Temp 10 °CPrevents degradation of the standard over long analytical sequences.
Gradient Program

A gradient elution is utilized to elute the highly polar nitrate counterion in the void volume, retain the ion-paired analyte, and subsequently wash the column of any strongly retained hydrophobic synthetic impurities (e.g., unreacted chloroanilines).

Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic hold (Retains polar compounds)
12.01.04060Linear gradient (Elutes analyte & impurities)
14.01.01090Column wash
16.01.01090Isocratic wash
16.11.0955Return to initial conditions
22.01.0955Re-equilibration

Method Validation Framework (ICH Q2 Guidelines)

To ensure the method is trustworthy and self-validating, it must be evaluated against ICH Q2(R1) parameters.

Validation Start Method Validation ICH Q2(R1) Spec Specificity Blank & Placebo Interference Start->Spec Lin Linearity & Range 25% to 150% of Target Start->Lin Prec Precision Repeatability (RSD < 2.0%) Start->Prec Acc Accuracy Spike Recovery (98-102%) Start->Acc Rob Robustness Temp ±2°C, Flow ±0.1 mL/min Start->Rob

Caption: Core validation parameters required to establish method trustworthiness per ICH guidelines.

System Suitability Criteria

Prior to any sample analysis, the system suitability must be verified using six replicate injections of the Working Standard (100 µg/mL).

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ~ 8.5 minutes (± 0.2 min)Indicates issues with pump delivery or mobile phase preparation.
Peak Tailing Factor (Tf)

1.5

suggests silanol interactions are not fully suppressed (check TFA concentration).
Theoretical Plates (N)

5,000
Low efficiency indicates column degradation or voiding.
% RSD of Peak Area

1.0% (n=6)
Ensures autosampler precision and detector stability.
Specificity and Forced Degradation

The method must resolve 2-(3-Chlorophenyl)guanidine from its counterion (nitrate) and degradation products.

  • Nitrate Elution: The nitrate ion will elute at the void volume (

    
     min) and will not interfere with the active pharmaceutical ingredient eluting at ~8.5 minutes.
    
  • Forced Degradation: Expose the standard to 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and UV light. Guanidines are generally stable to oxidation and acidic conditions but can degrade into corresponding urea derivatives under strongly basic conditions[3]. Ensure the urea degradant (which is less polar and will elute later) is baseline resolved (

    
    ) from the main peak.
    

Troubleshooting Guide

  • Drifting Retention Times: Because IP-RP relies on the dynamic equilibrium of TFA on the stationary phase, insufficient column equilibration is the most common cause of drifting RTs. Ensure at least 20 column volumes of Mobile Phase A are pumped through the system prior to the first injection.

  • Baseline Drift at Low Wavelengths: TFA absorbs UV light below 215 nm. A slight baseline rise during the gradient is normal at 220 nm. If the drift interferes with integration, ensure the TFA concentration is exactly matched (0.10% v/v) in both Mobile Phase A and B.

  • Split Peaks: Often caused by injecting the sample in a solvent that is stronger (e.g., 100% Acetonitrile) than the initial mobile phase conditions. Always dilute samples in the recommended diluent (80:20 Water:ACN).

References

  • HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone Journal of Chromatographic Science, National Institutes of Health (NIH). URL:[Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography SIELC Technologies Application Notes. URL:[Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery DSpace@MIT, Massachusetts Institute of Technology. URL:[Link]

Sources

Application Note: A Detailed Protocol for the Synthesis and Characterization of 3-Chlorophenylguanidinium Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-chlorophenylguanidinium nitrate from 3-chlorophenylguanidine base through a neutralization reaction with nitric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol details the necessary reagents, equipment, reaction conditions, purification through recrystallization, and characterization of the final product using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and melting point analysis. The causality behind experimental choices and critical safety considerations are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction

Guanidinium salts are a class of organic compounds with significant applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The guanidinium cation, characterized by its resonance-stabilized, planar Y-shaped C(N)₃ core, readily forms salts with various acids. The ability to form multiple hydrogen bonds and its inherent basicity are central to its function in molecular recognition and catalysis.[1] 3-Chlorophenylguanidine is a guanidine derivative of interest for its potential pharmacological activities. The formation of its nitrate salt can modify its physicochemical properties, such as solubility and stability, which are critical parameters in drug development.

This application note outlines a robust and reproducible method for the preparation of 3-chlorophenylguanidinium nitrate. The procedure is based on the fundamental principles of acid-base chemistry, involving the neutralization of the basic 3-chlorophenylguanidine with nitric acid.[2] Subsequent purification by recrystallization yields the salt in high purity.[3][4] The identity and purity of the synthesized salt are confirmed through a suite of analytical techniques.

Materials and Methods

Reagents and Materials
  • 3-Chlorophenylguanidine base (C₇H₈ClN₃, MW: 169.61 g/mol )

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders, round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Safety Precautions
  • Nitric Acid Hazard: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes.[5][6] All manipulations involving concentrated nitric acid must be performed in a well-ventilated chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat, must be worn at all times.[5][8]

  • Spill and Waste Disposal: Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.[5][9] Dispose of all chemical waste according to institutional and local regulations. Nitric acid waste should be segregated from organic waste.[6]

Experimental Protocol

Synthesis of 3-Chlorophenylguanidinium Nitrate
  • Dissolution of the Base: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (29.5 mmol) of 3-chlorophenylguanidine base in 100 mL of 95% ethanol. Stir the mixture at room temperature using a magnetic stirrer until the solid is completely dissolved.

  • Preparation of Nitric Acid Solution: In a separate 50 mL beaker, carefully prepare a dilute solution of nitric acid by adding concentrated nitric acid dropwise to an equal volume of deionized water. Caution: Always add acid to water, never the other way around, to dissipate the heat of dilution safely.[6]

  • Neutralization: While stirring the ethanolic solution of 3-chlorophenylguanidine, add the diluted nitric acid solution dropwise using a Pasteur pipette or a dropping funnel. Monitor the pH of the reaction mixture periodically using pH indicator strips or a pH meter. Continue the addition of nitric acid until the solution is slightly acidic (pH ~5-6). A white precipitate of 3-chlorophenylguanidinium nitrate may start to form during the addition.

  • Reaction Completion and Initial Precipitation: After reaching the desired pH, stir the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion. Cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the salt.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two small portions of cold ethanol (approx. 10 mL each) and then with two portions of diethyl ether (approx. 15 mL each) to remove any unreacted starting material and residual acid.

  • Drying: Dry the crude 3-chlorophenylguanidinium nitrate in a vacuum oven at a low temperature (e.g., 40-50 °C) or air-dry until a constant weight is achieved.

Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of many organic salts.[3]

  • Dissolution: Transfer the crude salt to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve readily, add small portions of hot deionized water dropwise until a clear solution is obtained.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Isolation and Drying of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol and then diethyl ether. Dry the crystals as described in step 3.1.6.

Characterization of 3-Chlorophenylguanidinium Nitrate

Melting Point Determination

The melting point of the purified salt should be determined using a standard melting point apparatus. A sharp melting point range (typically 0.5-1.0 °C) is indicative of high purity.[11] Impurities will generally cause a depression and broadening of the melting point range.[12]

Parameter Expected Observation
Melting PointA sharp, defined melting point.
Fourier-Transform Infrared (FTIR) Spectroscopy

Record the FTIR spectrum of the dried product. The formation of the guanidinium salt can be confirmed by the appearance of characteristic absorption bands. The protonated guanidinium cation exhibits strong, broad N-H stretching bands and characteristic asymmetric stretching modes of the CN₃ core.[1]

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Guanidinium)3400-3100 (broad)
C=N Stretch (Guanidinium)~1650
N-O Stretch (Nitrate)~1380
Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve a small sample of the purified salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The formation of the ammonium salt can often be observed by a downfield shift of the N-H proton signals in the ¹H NMR spectrum.[13] The presence of the chlorophenyl group should also be confirmed by the characteristic aromatic signals. In the ¹³C NMR spectrum, the chemical shift of the guanidinium carbon can provide further evidence of salt formation.[14]

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve 3-chlorophenylguanidine in Ethanol C Neutralization: Add HNO₃ dropwise to pH 5-6 A->C B Prepare dilute HNO₃ B->C D Cool in ice bath C->D E Vacuum filter crude product D->E F Wash with cold Ethanol & Diethyl Ether E->F G Dry crude product F->G H Dissolve crude product in hot Ethanol/Water G->H Crude Product I Slow cool to room temperature H->I J Cool in ice bath I->J K Vacuum filter pure crystals J->K L Wash with cold Ethanol & Diethyl Ether K->L M Dry pure product L->M N Melting Point Analysis M->N Pure Product O FTIR Spectroscopy M->O P NMR Spectroscopy M->P

Caption: Workflow for the synthesis and characterization of 3-chlorophenylguanidinium nitrate.

Discussion

The successful synthesis of 3-chlorophenylguanidinium nitrate hinges on several critical parameters. The dropwise addition of nitric acid is crucial to control the exothermic neutralization reaction and to avoid localized excess of acid, which could lead to side reactions. Monitoring the pH ensures the complete conversion of the free base to its corresponding salt. The choice of ethanol as a solvent is based on its ability to dissolve the starting material and its lower solubility for the resulting salt, which facilitates precipitation.

Purification via recrystallization is a critical step to remove any unreacted starting materials or by-products. The principle of selecting a solvent in which the compound is soluble at high temperatures and less soluble at low temperatures is key to achieving high purity.[15]

The characterization techniques employed provide a self-validating system for the final product. A sharp melting point indicates a high degree of purity. FTIR spectroscopy confirms the presence of the key functional groups, namely the guanidinium and nitrate ions. NMR spectroscopy provides detailed structural information, confirming the protonation of the guanidine nitrogen and the overall structure of the cation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis, purification, and characterization of 3-chlorophenylguanidinium nitrate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this guanidinium salt for further studies in drug development and other scientific disciplines. The combination of a clear synthetic pathway and robust analytical characterization ensures the integrity and reproducibility of the experimental outcome.

References

  • Lab Alley. How To Use Nitric Acid Safely. [Link]

  • Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Nitric Acid. [Link]

  • University of New Mexico. Nitric Acid Standard Operating Procedure Template. [Link]

  • LSU Health Sciences Center New Orleans. (2018, July 20). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Nitric Acid. [Link]

  • ResearchGate. Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. [Link]

  • ResearchGate. Spectroscopic properties of guanidinium zinc sulphate Zn(SO4)(2) and ab initio calculations of and HC(NH2)(3). [Link]

  • O'Donoghue, A. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1759. [Link]

  • ResearchGate. How to successfully crystallize hygroscopic organic onium salts. [Link]

  • International Journal of Creative Research Thoughts. Melting Point Of Organic Compounds: A Comprehensive Guide. [Link]

  • ResearchGate. FTIR spectrum of GUOM. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • Greve, A. G., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The journal of physical chemistry. B, 117(38), 11066–11073. [Link]

  • E.V.A. GmbH. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]

  • Reddit. Identifying organic salts?. [Link]

  • John Wiley & Sons. Crystallization of Organic Compounds. [Link]

  • Technical University of Denmark. The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. [Link]

  • Doc Brown's Chemistry. Procedure method making soluble salt by neutralising of an acid and alkali apparatus. [Link]

  • No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Environmental Molecular Sciences Laboratory. Liquid State NMR for Organic Matter/Complex Mixtures. [Link]

  • ResearchGate. (2022, September 29). The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. [Link]

  • Vedantu. Preparation of Salt: Methods, Steps & Examples for JEE Chemistry. [Link]

  • Royal Society of Chemistry. Preparing salts by neutralisation of oxides and carbonates. [Link]

  • CORE. Bio-Based Solvents for Organic Synthesis. [Link]

  • Royal Society of Chemistry. Preparing a soluble salt by neutralisation. [Link]

  • Abhedananda Mahavidyalaya. Systematic Qualitative Analysis of Organic Compounds. [Link]

  • Organic Syntheses. o-TOLUNITRILE. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Chapter 5: Organic Solvents: Environmentally Benign Solutions. [Link]

  • Oxford Academic. Characterization of Natural Organic Matter by Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Using 2-(3-Chlorophenyl)guanidine nitrate as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for utilizing 2-(3-Chlorophenyl)guanidine nitrate (CPGN) as a ligand precursor in coordination chemistry. Unlike simple alkyl guanidines, the inclusion of the 3-chlorophenyl moiety introduces an electron-withdrawing inductive effect (


), moderating the basicity of the guanidine core. This electronic tuning makes CPGN an ideal candidate for stabilizing transition metals in intermediate oxidation states (e.g., Cu(II), Zn(II), Pt(II)) without the thermodynamic "sink" often observed with highly basic alkyl guanidines.

This guide provides validated protocols for ligand activation (desalting) , metal complexation , and structural characterization , designed for researchers in bioinorganic modeling and homogeneous catalysis.

Chemical Profile & Ligand Properties

The nitrate salt is a stable, shelf-ready precursor. However, the nitrate counterion (


) is non-coordinating in most competitive solvents and must be managed to prevent interference or solubility issues.
PropertySpecification
Compound Name 2-(3-Chlorophenyl)guanidine nitrate
Formula

MW ~232.62 g/mol (Salt) / 169.61 g/mol (Free Base)
Ligand Class N-Donor (Hard/Borderline)
Coordination Mode Monodentate (Neutral imine) or Bidentate (Anionic guanidinate)
Electronic Effect Electron-withdrawing (3-Cl substituent lowers pKa of conjugate acid)
Solubility (Salt) High: Water, MeOH, DMSO; Low:

, Hexane
Solubility (Free Base) High: EtOH,

, THF; Low: Water

Mechanism of Action: The "Switchable" Donor

The coordination chemistry of CPGN is dictated by protonation states.

  • Neutral Mode (

    
    ):  Acts as a monodentate donor via the imine nitrogen (
    
    
    
    ).[1] The 3-Cl group reduces
    
    
    -donation, preventing metal center saturation.
  • Anionic Mode (

    
    ):  Upon deprotonation, it becomes a guanidinate, capable of forming 4-membered chelate rings (
    
    
    
    -bidentate).
Visual 1: Coordination Logic & Activation Pathway

G Salt CPGN Nitrate Salt (Inactive Precursor) Base Activation (NaOEt / KOtBu) Salt->Base Deprotonation FreeLigand Neutral Ligand (L) Monodentate Donor Base->FreeLigand pH 8-10 Anionic Guanidinate (L-) Bidentate Chelate Base->Anionic pH > 12 Metal Metal Salt (MX2) FreeLigand->Metal Coordination Anionic->Metal Chelation Complex Coordination Complex [M(L)nCl2] Metal->Complex

Caption: Workflow for converting the nitrate salt into active neutral or anionic ligand forms for metal binding.

Experimental Protocols

Protocol A: Ligand Activation (In-Situ Desalting)

Rationale: The nitrate anion can act as an oxidant or impurity. Generating the free base in situ is preferred to avoid isolating the hygroscopic free amine.

  • Dissolution: Dissolve 1.0 mmol of CPGN nitrate in 10 mL of anhydrous Ethanol (EtOH).

  • Neutralization: Add 1.0 mmol of Sodium Ethoxide (NaOEt) solution (21% in EtOH) dropwise under stirring.

    • Observation: A fine white precipitate of

      
       will form.
      
  • Filtration: Filter the mixture through a syringe filter (0.45 µm PTFE) or Celite pad under nitrogen to remove the nitrate salt byproduct.

  • Result: The filtrate contains the active 2-(3-Chlorophenyl)guanidine free base ready for coordination.

Protocol B: Synthesis of Bis(guanidine)Copper(II) Complex

Target:


 – A model for bioinorganic N-donor sites.
  • Preparation: Prepare the free ligand solution (2.0 mmol) as per Protocol A.

  • Metal Addition: Dissolve 1.0 mmol of

    
     in 5 mL EtOH.
    
  • Reaction: Add the copper solution to the ligand solution slowly.

    • Critical Observation: Solution color will shift from Pale Blue (Cu solvate) to Deep Green/Blue-Green (Guanidine coordination).

  • Reflux: Heat to 60°C for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Concentrate volume to 50% by rotary evaporation. Add diethyl ether until turbid. Store at 4°C overnight.

  • Yield: Filter green crystals, wash with cold ether.

Protocol C: Synthesis of Zinc(II) Catalytic Precursor

Target:


 – Useful for Lewis Acid catalysis (e.g., Henry Reaction) due to the 

configuration allowing easy NMR characterization.
  • Stoichiometry: Mix 2.0 mmol Activated Ligand (Protocol A) with 1.0 mmol

    
     (anhydrous) in THF.
    
  • Conditions: Stir at Room Temperature (RT) for 4 hours under

    
     atmosphere.
    
  • Isolation: Remove solvent in vacuo. Recrystallize from

    
    /Hexane.
    
  • Characterization (NMR):

    • Diagnostic Shift: The N-H protons of the guanidine will shift downfield (

      
       ppm) compared to the free base, indicating coordination to the Lewis acidic Zinc center.
      

Characterization & Data Interpretation

To validate the complex, compare the spectral data of the Nitrate Salt vs. the Metal Complex.

TechniqueParameterCPGN Nitrate (Precursor)Metal Complex (e.g., Cu-CPGN)Interpretation
FTIR



Red shift indicates coordination via imine nitrogen.
FTIR


(Strong)
Absent Confirms successful removal of nitrate counterion.
1H NMR Aryl ProtonsSharp multipletsBroadened (paramagnetic Cu)Paramagnetic broadening confirms Cu(II) binding.
UV-Vis


(

)

(d-d)
Appearance of d-d transitions confirms metal center geometry.

Critical Analysis: The 3-Chlorophenyl Effect

The choice of the 3-chlorophenyl substituent is not arbitrary. It serves a specific electronic function described by the Hammett Equation.

  • Inductive Withdrawal: The Cl atom at the meta position exerts an electron-withdrawing effect (

    
    ).
    
  • Consequence: This lowers the electron density on the guanidine nitrogens compared to a phenyl or alkyl guanidine.

  • Benefit:

    • Prevents Oxidation: Makes the ligand more resistant to oxidative degradation during catalysis.

    • Labile Coordination: The weaker M-N bond allows for reversible binding, which is essential for catalytic turnover (substrate displacement).

Visual 2: Electronic Tuning Mechanism

ElectronicEffect Substituent 3-Chloro Substituent (Electron Withdrawing) GuanidineCore Guanidine Core (Electron Density) Substituent->GuanidineCore Inductive Effect (-I) MetalBond Metal-Ligand Bond (Strength) GuanidineCore->MetalBond Modulates Basicity Catalysis Catalytic Outcome (Reversibility) MetalBond->Catalysis Prevents Over-Stabilization

Caption: The 3-Cl group reduces electron density, creating a "softer" ligand that facilitates catalytic turnover.

Troubleshooting & Safety

  • Hydrolysis Risk: Guanidines can hydrolyze to ureas under highly basic, aqueous conditions at high temperatures. Solution: Perform complexation in anhydrous alcohols or THF.

  • Explosion Hazard (Nitrate): While dilute solutions are safe, dry guanidinium nitrate is an energetic material (used in propellants). Safety: Never heat the dry nitrate salt above 100°C. Neutralize in solution before heating.

  • Solubility: If the complex precipitates too quickly (amorphous powder), switch solvent to DMF or DMSO for slower crystallization.

References

  • Bailey, P. J., & Pace, S. (2001).[1] The coordination chemistry of guanidines and guanidinates. Coordination Chemistry Reviews, 214(1), 91-141.[1] Link

  • Coles, M. P. (2006). Bicyclic guanidines as versatile ligands for metal coordination chemistry. Dalton Transactions, (8), 985-1001. Link

  • Hrobarik, P., et al. (2011). Terminal and Bridging Coordination of N-Aryl Guanidines in Copper(I) Complexes. Inorganic Chemistry, 50(12), 5481–5493. Link

  • PubChem. (2025).[2] N-(3-Chlorophenyl)guanidine Compound Summary. National Library of Medicine. Link

  • Alonso-Moreno, C., et al. (2022). Organometallic Chemistry of Guanidines. Encyclopedia MDPI. Link

Sources

Application Note: Scalable Synthesis and Isolation of 2-(3-Chlorophenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Arylguanidines are indispensable pharmacophores in medicinal chemistry, frequently utilized as rigid, basic motifs in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics 1. The synthesis of 2-(3-chlorophenyl)guanidine nitrate from 3-chloroaniline represents a foundational guanylation workflow. This technical guide provides an in-depth, self-validating protocol optimized for high yield and analytical purity. By leveraging strategic anti-solvent crystallization, this method entirely bypasses the need for tedious chromatographic purification 2.

Mechanistic Rationale & Causality

The conversion of anilines to guanidines using cyanamide is driven by acid catalysis. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction.

  • Electrophilic Activation: Cyanamide (

    
    ) is inherently a weak electrophile. The addition of concentrated nitric acid (
    
    
    
    ) provides the necessary protons to generate a highly reactive carbodiimidium intermediate (
    
    
    ). This activation lowers the activation energy for the subsequent nucleophilic attack by the lone pair of the 3-chloroaniline nitrogen 2.
  • Thermodynamic Sink via Salt Formation: The choice of nitric acid is deliberate. While hydrochloric acid could theoretically catalyze the reaction, the nitrate anion (

    
    ) is a weakly coordinating counterion that readily forms a highly crystalline, stable lattice with the resulting guanidinium cation. This thermodynamic sink drives the reaction forward and facilitates facile isolation.
    
  • Anti-Solvent Precipitation: Post-reaction, the product remains partially solubilized in the hot ethanol/water matrix. The introduction of methyl tert-butyl ether (MTBE) at 0–5 °C acts as an anti-solvent. MTBE drastically reduces the dielectric constant of the mixture, selectively precipitating the ionic guanidinium nitrate while retaining unreacted organic impurities in the supernatant 3.

Mechanism N1 Cyanamide N3 Protonated Cyanamide N1->N3 Protonation N2 Nitric Acid N2->N3 H+ Donor N5 Tetrahedral Intermediate N3->N5 Nucleophilic Attack N4 3-Chloroaniline N4->N5 e- Donor N6 Guanidinium Nitrate Salt N5->N6 Proton Transfer & Crystallization

Logical mechanism of acid-catalyzed guanylation of 3-chloroaniline.

Reagents and Quantitative Data

The following stoichiometry is optimized for a 100 mmol scale synthesis, balancing maximum substrate conversion with minimal cyanamide polymerization side-reactions.

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Chloroaniline 127.571.0012.76 g (100 mmol)Substrate / Nucleophile
Nitric Acid (68% w/w) 63.011.056.90 mL (105 mmol)Catalyst / Counterion source
Cyanamide (50% aq) 42.041.5011.80 mL (150 mmol)Electrophile / Guanylating agent
Ethanol (Absolute) 46.07-50.0 mLPrimary Solvent
Methyl tert-butyl ether 88.15-50.0 mLAnti-solvent for precipitation

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm that the thermodynamic and kinetic parameters are proceeding as intended.

Workflow S1 1. Dissolution 3-Chloroaniline in EtOH S2 2. Acidification Add Conc. HNO3 (0-5°C) S1->S2 S3 3. Reagent Addition Add 50% aq. Cyanamide S2->S3 S4 4. Guanylation Reflux 16h at 80°C S3->S4 Heat S5 5. Anti-Solvent Addition Add MTBE at 0-5°C S4->S5 Cool to 0°C S6 6. Isolation Vacuum Filtration S5->S6 Precipitate S7 7. Final Product 2-(3-Chlorophenyl)guanidine Nitrate S6->S7 Dry

Step-by-step experimental workflow for the synthesis and isolation.

Step-by-Step Methodology:
  • Reactor Setup & Dissolution: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-chloroaniline (12.76 g, 100 mmol) and absolute ethanol (50 mL). Stir at room temperature until a homogenous solution is achieved.

  • Acidification (Exothermic): Cool the flask in an ice-water bath to 0–5 °C. Slowly add concentrated nitric acid (6.90 mL, 105 mmol) dropwise over 10 minutes.

    • Self-Validation Check: An exotherm will be observed. The solution may temporarily form a thick slurry of anilinium nitrate before partially re-dissolving.

  • Electrophile Addition: While maintaining the temperature at 0–5 °C, add the 50% aqueous cyanamide solution (11.80 mL, 150 mmol) in one portion.

  • Guanylation Reflux: Transfer the flask to a heating mantle or oil bath. Heat the reaction mixture to a gentle reflux (~80 °C) and maintain for 16 hours.

    • Self-Validation Check: The mixture will transition into a clear, slightly yellow solution as the anilinium salt is consumed and the highly soluble hot guanidinium nitrate forms.

  • Anti-Solvent Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer back to an ice-water bath (0–5 °C). Slowly add methyl tert-butyl ether (MTBE, 50 mL) under vigorous stirring. Maintain at 0–5 °C for 2 to 4 hours.

    • Self-Validation Check: A dense, white crystalline precipitate of 2-(3-chlorophenyl)guanidine nitrate will rapidly form upon the addition of MTBE.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold MTBE (2 × 15 mL) to remove residual moisture and unreacted aniline.

  • Drying: Dry the product in a vacuum oven at 50 °C for 12 hours to afford the target compound as a white to off-white crystalline solid (Expected yield: 18.5 - 19.8 g, 80-85%).

Analytical Characterization & Troubleshooting

To ensure the integrity of the synthesized batch, LCMS and NMR should be utilized. The expected mass is


 170.0 ([M+H]+ for the free base) 1.
ObservationRoot CauseCorrective Action
Low product yield (<60%) Incomplete conversion due to thermal degradation or loss of cyanamide.Ensure the reflux condenser is adequately chilled; consider adding cyanamide in two separate portions (at

and

hours).
Oily residue instead of crystals Insufficient anti-solvent or excessive residual water preventing nucleation.Increase the MTBE volume by 20%; vigorously scratch the inside of the glass flask with a glass stirring rod to induce nucleation.
Discolored product (brown/yellow) Oxidation of the aniline substrate during the extended reflux period.Degas the ethanol prior to use; perform the reflux under a continuous, inert nitrogen atmosphere.

References

  • Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity. KU Leuven Lirias. Available at:[Link]

  • Etravirine | New Drug Approvals: Exemplary Synthesis. New Drug Approvals. Available at: [Link]

  • Patent Application Publication: US 2009/0264452 A1. Google Patents / Googleapis. Available at:[Link]

Sources

Application Note: Thin Layer Chromatography (TLC) of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Guanidine derivatives are privileged scaffolds in drug discovery, frequently appearing in kinase inhibitors, antiviral agents, and neurotransmitter analogs. However, their extreme basicity and high polarity present a significant analytical bottleneck during synthesis and purification. On standard normal-phase silica gel, guanidines typically exhibit severe streaking, tailing, or complete retention at the baseline. This Application Note details the mechanistic causes of these chromatographic failures, provides optimized solvent systems to overcome them, and outlines a self-validating protocol for the specific visualization of guanidines using the Sakaguchi reaction.

Mechanistic Principles: The Silanol Problem

To achieve sharp, well-resolved spots, one must understand the causality behind guanidine streaking. Standard normal-phase silica gel contains weakly acidic silanol groups (Si-OH) with a pKa of approximately 4.5[1]. Guanidine derivatives are "super-bases," possessing a pKa of ~13.6. Under standard conditions, they exist almost exclusively as protonated guanidinium cations.

When applied to a silica plate, these cations form intense, multi-point hydrogen bonds and irreversible ion-pair interactions with the deprotonated silanolate (Si-O⁻) sites[1]. Macroscopically, this manifests as severe streaking. To circumvent this, the mobile phase must disrupt this interaction via two primary mechanisms:

  • Competitive Binding: Introducing a volatile base (e.g., ammonia) that saturates the acidic silanol sites, acting as a sacrificial binder and allowing the guanidinium ion to partition normally.

  • Protic Solvation & Ion-Pairing: Utilizing a highly polar, protic environment (e.g., Butanol/Acetic Acid/Water) that heavily solvates the molecule and forms mobile ion-pairs (e.g., guanidinium acetate) that are pulled into the mobile phase.

Mechanism Silica Silica Gel Surface (Acidic Silanol Groups, pKa ~4.5) Interaction Strong Ionic & H-Bonding Result: Severe Streaking Silica->Interaction Competition Modifier Competes for Silanols Shields Silica Surface Silica->Competition Guanidine Guanidinium Ion (Highly Basic, pKa ~13.6) Guanidine->Interaction Resolution Controlled Partitioning Result: Sharp, Defined Spots Guanidine->Resolution Modifier Basic Modifier Added (e.g., Ammonia, TEA) Modifier->Competition Competition->Resolution

Fig 2. Mechanism of basic modifiers in preventing guanidine streaking on silica gel.

Optimized Solvent Systems

The following solvent systems have been empirically validated to suppress silanol interactions and provide excellent retention factors (Rf) for guanidine derivatives.

Solvent SystemComposition (v/v)Primary Mechanism of ActionBest Suited For
CMA (Chloroform / Methanol / Ammonia)40:20:20 or 65:25:4Ammonia competitively binds to silanol groups, preventing guanidine retention[2].Lipophilic to moderately polar synthetic guanidines.
BAW (n-Butanol / Acetic Acid / Water)12:3:5 or 4:1:1High protic solvation; acetic acid forms mobile ion-pairs with guanidinium[3].Highly polar, water-soluble guanidines (e.g., amino acids)[2].
EMA (Ethyl Acetate / Methanol / Ammonia)6:1:1Mildly polar organic phase with ammonia for silanol suppression[4].Synthetic medicinal chemistry intermediates[4].

Visualization Strategies: The Sakaguchi Reaction

While UV detection (254 nm) is suitable for conjugated guanidines, aliphatic guanidines require chemical staining. The Sakaguchi test is a highly specific colorimetric reaction for monosubstituted guanidines (such as arginine or synthetic derivatives).

The reagent consists of 1-naphthol and an oxidizing agent, typically sodium hypobromite (NaOBr), applied under strongly alkaline conditions[5]. Mechanistically, the hypobromite oxidizes the guanidinium group, facilitating a nucleophilic coupling with 1-naphthol to generate a conjugated, red-to-orange indole-like complex[5]. Because this reaction strictly requires an alkaline environment, it is imperative that any acidic TLC solvents (e.g., acetic acid from a BAW system) are completely evaporated prior to staining[6].

Standard Operating Procedure (SOP)

Reagent Preparation
  • Sakaguchi Solution I: Dissolve 0.1 g of 1-naphthol in 100 mL of 1 M NaOH (or ethanol, depending on plate wettability)[6].

  • Sakaguchi Solution II: Prepare a mixture of 100 mL 5% aqueous NaOH and 2 mL of liquid bromine (handle in a fume hood) to generate sodium hypobromite[6]. Alternatively, a 10% sodium hypochlorite solution can be substituted if bromine is unavailable[5].

Step-by-Step TLC Protocol

This protocol is designed as a self-validating system. By co-spotting a known standard, the analyst can instantly verify both the solvent system's resolving power and the stain's chemical viability.

  • Plate Preparation: Use standard Silica Gel 60 F254 plates. Dissolve the synthetic guanidine derivative in a polar solvent (e.g., methanol).

  • Spotting (Self-Validation Step): Spot 1-2 µL of the sample using a glass capillary. Crucial: Always co-spot a known standard (e.g., L-arginine, 1 mg/mL in water) alongside the synthetic samples. Keep spots <2 mm in diameter to prevent overloading.

  • Chamber Saturation: Prepare the chosen solvent system (e.g., CMA 40:20:20). Place a piece of filter paper in the chamber and allow it to equilibrate for 20 minutes. Causality: Saturation prevents the premature evaporation of volatile ammonia from the plate surface, ensuring the silanol groups remain suppressed during the entire run.

  • Development: Place the plate in the chamber. Develop until the solvent front is 1 cm from the top edge. Remove and mark the solvent front.

  • Drying: Thoroughly dry the plate using a heat gun or in a fume hood for at least 5 minutes. Causality: Residual ammonia or acetic acid will alter the local pH and interfere with the highly alkaline Sakaguchi coupling reaction[6].

  • Staining:

    • Spray the plate evenly with Sakaguchi Solution I . Allow it to dry slightly at room temperature.

    • Spray the plate with Sakaguchi Solution II .

  • Data Interpretation: Observe the immediate formation of orange-to-red spots[5]. A successful run is validated when the L-arginine standard resolves into a tight, circular spot and immediately turns bright red. If the standard streaks, the chamber was insufficiently saturated or the ammonia in the mobile phase has degraded.

TLC_Workflow Prep 1. Sample Preparation (Polar Solvent) Spot 2. Spotting on Silica Gel 60 F254 Prep->Spot Chamber 3. Chamber Saturation (e.g., BAW or CMA) Spot->Chamber Develop 4. Plate Development (Ascending) Chamber->Develop Dry 5. Solvent Evaporation (Heat/Air) Develop->Dry Stain 6. Sakaguchi Staining (1-Naphthol + NaOBr) Dry->Stain Result 7. Visualization (Red/Orange Spots) Stain->Result

Fig 1. End-to-end TLC workflow for the separation and detection of guanidine derivatives.

References

  • [6] Dyeing Reagents for Thin-Layer and Paper Chromatography - sarponggroup.com - 6

  • [4] EP0030092B1 - Guanidine derivatives, processes for their manufacture and pharmaceutical compositions containing them - google.com - 4

  • [2] Thin-layer chromatography of guanidino compounds - nih.gov - 2

  • [3] TLC Objective: To separate and identify the amino acids in a mixture by thin layer chromatography - wordpress.com - 3

  • [5] Sakaguchi Test- Definition, Principle, Procedure, Result, Uses - microbenotes.com - 5

  • [1] SiliCycle Guide for Chemical Synthesis & Purification - chemie-brunschwig.ch - 1

Sources

Application Note: 2-(3-Chlorophenyl)guanidine Nitrate in Agrochemical Synthesis

[1]

Executive Summary

2-(3-Chlorophenyl)guanidine nitrate is a privileged "privileged structure" scaffold in agrochemical discovery.[1] Its unique electronic properties—driven by the electron-withdrawing chlorine at the meta-position—enhance the lipophilicity (

1second-generation neonicotinoidsanilinopyrimidine fungicides1

This guide provides a validated protocol for its synthesis from 3-chloroaniline and its subsequent conversion into bioactive heterocycles.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-(3-Chlorophenyl)guanidine nitrate
Formula

Molecular Weight 232.62 g/mol (Salt); 169.61 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in hot water, ethanol; sparingly soluble in cold water
Melting Point 136–138 °C (Decomposes)
Hazard Class Oxidizer (Class 5.1), Irritant

Core Synthesis Protocol

Objective: Synthesize high-purity (>98%) 2-(3-Chlorophenyl)guanidine nitrate suitable for cyclization reactions.

Mechanism of Action

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the cyanamide carbon, activated by acidic conditions. The meta-chlorine substituent deactivates the ring slightly, requiring optimized thermal conditions to ensure complete conversion without polymerization of cyanamide.[1]

Reagents & Equipment
  • Precursor: 3-Chloroaniline (99%)[1]

  • Reagent: Cyanamide (50% aq. solution)

  • Acid: Nitric acid (65% or conc.)

  • Solvent: Ethanol (absolute)[1]

  • Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, mechanical stirrer.

Step-by-Step Methodology
  • Acidification:

    • Charge 3-chloroaniline (12.75 g, 0.1 mol) into the flask containing 50 mL of ethanol.

    • Cool to 0–5 °C in an ice bath.

    • Dropwise add Nitric Acid (0.1 mol) while stirring. Caution: Exothermic. Maintain temperature <10 °C. A precipitate of 3-chloroaniline nitrate may form.[1]

  • Guanidinylation:

    • Add Cyanamide solution (0.15 mol, 1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 80 °C) .

    • Maintain reflux for 12–16 hours . Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The spot for 3-chloroaniline (

      
      ) should disappear, replaced by the more polar guanidine salt (
      
      
      ).[1]
  • Isolation & Purification:

    • Cool the mixture slowly to room temperature, then to 0 °C.

    • If no precipitate forms, concentrate the solution under reduced pressure to 50% volume and add cold diethyl ether to induce crystallization.

    • Filter the white crystals under vacuum.

    • Recrystallization (Critical for Purity): Dissolve the crude solid in minimum boiling water/ethanol (9:1). Allow to cool slowly to form needles.[2] Filter and dry in a desiccator over

      
      .
      

Yield: 75–85% Purity: >98% (HPLC)[1]

Agrochemical Applications

Workflow A: Synthesis of Neonicotinoid Analogues

The guanidine moiety serves as the "head" group that mimics acetylcholine. Reacting this intermediate with nitro-enamines creates nitromethylene insecticides structurally related to Imidacloprid.[1]

  • Reaction: Condensation with 1,1-bis(methylthio)-2-nitroethylene.[1]

  • Target: 1-(3-chlorophenyl)-2-(nitromethylene)imidazolidine derivatives.

  • Significance: The 3-chlorophenyl group replaces the standard chloropyridinyl moiety, altering the binding affinity to insect nAChR and overcoming resistance in certain aphid strains.[1]

Workflow B: Synthesis of Anilinopyrimidine Fungicides

This pathway targets broad-spectrum fungicides.[1] The guanidine nitrogen cyclizes with dicarbonyls or activated pyrimidines.

  • Reaction: Cyclization with acetylacetone or 4,6-dichloropyrimidine.[1]

  • Target: N-(3-chlorophenyl)-pyrimidin-2-amine derivatives.

  • Significance: These compounds inhibit the secretion of hydrolytic enzymes by fungal pathogens (e.g., Botrytis cinerea).

Visualized Reaction Pathways (Graphviz)[4]

The following diagram illustrates the divergent synthesis pathways from the nitrate salt to active agrochemical ingredients.

GStart3-ChloroanilineInter2-(3-Chlorophenyl)guanidine Nitrate(Key Intermediate)Start->InterCyanamide, HNO3Reflux, EtOHInsecticideNitromethyleneNeonicotinoid Analogue(Insecticide)Inter->InsecticideCyclization(-CH3SH)FungicideAnilinopyrimidineDerivative(Fungicide)Inter->FungicideNucleophilic Subst.(NaH/DMF)Reagent1+ 1,1-bis(methylthio)-2-nitroethyleneReagent1->InsecticideReagent2+ 4,6-Dichloropyrimidine(Base catalyzed)Reagent2->Fungicide

Caption: Divergent synthesis of neonicotinoid and fungicidal active ingredients from the 2-(3-Chlorophenyl)guanidine nitrate scaffold.

Safety & Handling (SDS Summary)

HazardPrecaution
Oxidizing Solid Keep away from heat, sparks, and reducing agents.[1] Store separate from organic solvents.
Acute Toxicity Toxic if swallowed. The 3-chlorophenyl moiety can induce methemoglobinemia.[1][3] Use full PPE (gloves, respirator).
Incompatibility Reacts violently with strong bases and reducing agents.

Disposal: Dissolve in water and neutralize before disposal via a licensed hazardous waste contractor. Do not mix with general organic waste.

References

  • Hungarian Patent Office. (2003). Pharmacologically active pyridine derivatives and their preparation. Patent No.[4] HU228172B1. Link

  • Kagabu, S., et al. (2009). "Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes." Journal of Heterocyclic Chemistry, 46, 1213.[5] Link

  • Zhang, N., et al. (2004). "Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes." Journal of Organic Chemistry, 69(1), 3-10.[1] Link

  • Organic Syntheses. (1941). "Guanidine Nitrate."[2][6][7][8] Org.[2][6][9] Synth. Coll. Vol. 1, p.302.[2] (Standard protocol basis). Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3-Chlorophenyl)guanidine Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(3-Chlorophenyl)guanidine nitrate (also referred to as N-(3-chlorophenyl)guanidine nitrate).

Case ID: GUA-CL-305 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2-(3-Chlorophenyl)guanidine nitrate is a nucleophilic addition reaction often plagued by three primary failure modes: cyanamide dimerization , aniline oxidation , and phase separation issues ("oiling out") . This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic bottlenecks that suppress yields below 60%.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My reaction yield is stuck at 40-50%, and I see a white precipitate that isn't my product."

Diagnosis: Competitive Dimerization of Cyanamide. Technical Explanation: The reaction relies on the nucleophilic attack of 3-chloroaniline on the nitrile carbon of cyanamide (


). However, cyanamide is thermodynamically prone to self-dimerization to form dicyandiamide  (cyanoguanidine) under the same conditions (pH < 7, elevated temp). If the concentration of free cyanamide is too high relative to the aniline, dimerization kinetics dominate.

Corrective Protocol:

  • The "Starvation" Feed: Do not add cyanamide in one portion. Use a syringe pump to add a 50% aqueous cyanamide solution dropwise over 2–4 hours.

  • pH Modulation: Ensure the 3-chloroaniline is fully protonated (as a salt) before heating. Free aniline oxidizes; however, the reaction requires a trace amount of free amine to initiate nucleophilic attack. A buffer range of pH 4.5–5.5 is often the "sweet spot" where the amine is available but cyanamide stability is maintained.

Issue 2: "The product separates as a sticky, brown oil instead of crystals."

Diagnosis: Impurity-Driven Melting Point Depression (The "Oil-Out" Effect). Technical Explanation: The nitrate salt of 2-(3-Chlorophenyl)guanidine has a high lattice energy. However, the presence of unreacted 3-chloroaniline (liquid) or dicyandiamide acts as a solvent, lowering the melting point of the mixture below the reaction temperature. Once an oil forms, it traps impurities, preventing crystallization.

Corrective Protocol:

  • The Seeding Technique: Never cool the reaction mixture rapidly. Cool to 60°C, seed with pure crystal (if available) or scratch the glass interface, then cool at a rate of 10°C/hour.

  • Solvent Switch: If using water, switch to a 10:1 Water:Ethanol system. The ethanol keeps the unreacted aniline in solution while forcing the ionic nitrate salt to precipitate.

Issue 3: "I am using Nitric Acid directly, but the reaction turns black/violent."

Diagnosis: Oxidative Degradation. Technical Explanation: Nitric acid (


) is a strong oxidizer. Anilines are electron-rich and easily oxidized to quinones and tarry polymers (aniline black) by 

, especially at high temperatures.

Corrective Protocol: Do not synthesize the nitrate directly.

  • Step 1: Synthesize the Hydrochloride or Hemisulfate salt first (inert anions).

  • Step 2: Perform a salt metathesis (anion exchange) using Sodium Nitrate (

    
    ) or dilute 
    
    
    
    at low temperatures (0–5°C) to precipitate the nitrate salt. This separates the high-temperature formation step from the oxidative nitrate anion.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired guanidinylation and the parasitic dimerization pathway.

ReactionPathways Start 3-Chloroaniline (Nucleophile) Transition Tetrahedral Intermediate Start->Transition + Cyanamide (Slow Addition) Oxidation Tarry Polymers (Aniline Black) Start->Oxidation Direct HNO3 (Avoid!) Cyanamide Cyanamide (Electrophile) SideRxn Dicyandiamide (Impurity) Cyanamide->SideRxn High Conc. High Temp Product 2-(3-Chlorophenyl) guanidine Nitrate (Target) Transition->Product H+ Transfer

Caption: Kinetic bifurcation point. High instantaneous cyanamide concentration favors the red path (impurity); controlled addition favors the green path (product).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(3-Chlorophenyl)guanidine Nitrate via HCl Intermediate and Metathesis. Scale: 100 mmol basis.

Phase A: Synthesis of the Guanidine Hydrochloride
  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-chloroaniline (12.75 g, 100 mmol) in Ethanol (40 mL) .

  • Acidification: Add Conc. HCl (8.5 mL, ~100 mmol) dropwise. A white precipitate of the aniline hydrochloride may form.

  • Cyanamide Addition: Add a solution of Cyanamide (6.3 g, 150 mmol, 1.5 eq) dissolved in Water (10 mL) .

    • Critical Step: If using 50% aq. cyanamide, add it via syringe pump over 1 hour while heating.

  • Reaction: Heat the mixture to reflux (approx. 85–90°C) for 16–24 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Workup: Cool to room temperature. Strip the ethanol under vacuum. The residue is the crude Guanidine Hydrochloride.

Phase B: Nitrate Metathesis (The "Salting Out" Step)
  • Dissolution: Dissolve the crude hydrochloride residue in the minimum amount of hot water (~30–40 mL).

  • Filtration: Perform a hot filtration (activated charcoal optional) to remove any insoluble polymerized byproducts.

  • Nitrate Formation:

    • Prepare a saturated solution of Sodium Nitrate (

      
      , 10 g)  in water.
      
    • Add this solution to the guanidine filtrate while stirring vigorously.

    • Why? The common ion effect drives the less soluble Guanidine Nitrate out of solution, leaving NaCl in the mother liquor.

  • Crystallization: Cool the mixture slowly to 0°C. White crystalline plates of 2-(3-Chlorophenyl)guanidine nitrate will precipitate.

  • Isolation: Filter, wash with ice-cold water (2x 10 mL), and dry in a vacuum oven at 50°C.

Data Summary: Expected Metrics
ParameterStandard MethodOptimized Method (Metathesis)
Yield 35–45%65–78%
Appearance Brown/Tan SolidWhite/Off-White Crystals
Purity (HPLC) ~90%>98%
Safety Risk High (Exotherm)Low (Controlled)

Part 4: Troubleshooting Logic Flow

Use this decision tree to resolve active experiments.

Troubleshooting Start Problem Detected Yield Low Yield (<40%)? Start->Yield Purity Low Purity / Color? Start->Purity CheckStoich Check Cyanamide Eq. Is it > 1.5 eq? Yield->CheckStoich Yes CheckOx Is product Pink/Black? Purity->CheckOx Yes CheckAdd Was addition slow? CheckStoich->CheckAdd Yes Action1 Increase Eq to 2.0 (Cyanamide degrades) CheckStoich->Action1 No Action2 Use Syringe Pump (Prevent Dimerization) CheckAdd->Action2 No Action3 Aniline Oxidation. Use N2 atm & Metathesis CheckOx->Action3 Yes Action4 Recrystallize: Water/EtOH (9:1) CheckOx->Action4 No (Just sticky)

Caption: Step-by-step logic to isolate the root cause of synthetic failure.

References

  • Organic Syntheses. (1927). Guanidine Nitrate.[1][2][3] Organic Syntheses, Coll. Vol. 1, p.302. [Link]

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. (Detailed review of guanylation reagents including cyanamide). [Link]

  • Cunha, S. (2008). The Chemistry of Cyanamide. Current Organic Synthesis.[4] (Mechanistic insight into dimerization vs. nucleophilic attack).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9625, Cyanamide. (Safety and stability data). [Link]

Sources

Troubleshooting solubility issues of guanidine nitrates in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of Guanidine Nitrate (


) in aqueous solutions.
Audience:  Process Chemists, Chemical Engineers, and Pharmaceutical Researchers.

Introduction: The Scope of Support

Welcome to the Technical Support Center. You are likely here because your Guanidine Nitrate (GN) solution has precipitated unexpectedly, failed to reach target concentration, or is exhibiting erratic pH behavior.

Critical Distinction: Ensure you are working with Guanidine Nitrate (CAS: 506-93-4), an oxidizer used primarily as a high-energy synthesis intermediate or propellant component. If you are performing protein denaturation or chaotropic assays, verify you do not require Guanidine Hydrochloride or Thiocyanate , as GN has significantly lower solubility and different chemical properties.

Safety Advisory (Class 5.1 Oxidizer)
  • Hazard: GN is a strong oxidizer.[1][2][3][4] Do not heat dry GN with organic solvents or reducing agents.

  • Explosion Risk: Shock sensitivity increases if the solution dries out in the presence of metal ions or organics.

  • Protocol: All heating steps described below must be performed in a water/oil bath. Never use an open flame.

Module 1: Thermodynamics of Dissolution (The "Cold" Trap)

Issue:

"I added the solid to water at room temperature, but it formed a hard cake at the bottom and the solution became extremely cold."

Root Cause: Endothermic Enthalpy of Solution

The dissolution of Guanidine Nitrate in water is strongly endothermic (


). Unlike many salts that release heat, GN absorbs thermal energy from the solvent to break its crystal lattice.
  • The Trap: If you calculate saturation at 25°C and add the solid to 25°C water, the solution temperature will plummet (often to 10–15°C). At this lower temperature, the solubility limit drops drastically, causing the solid to stop dissolving.

Troubleshooting Protocol: Isothermal Dissolution

To achieve high concentrations, you must actively compensate for the heat loss.

Dissolution_Workflow Start Start: Weigh GN Solid Solvent Prepare Water (Pre-heat to T_target + 5°C) Start->Solvent Mix Slow Addition with Stirring Solvent->Mix CheckTemp Monitor Temperature Mix->CheckTemp Heat Apply Gentle Heat (Water Bath) CheckTemp->Heat Temp < Target Dissolve Continue Stirring CheckTemp->Dissolve Temp >= Target Heat->CheckTemp Success Clear Solution Achieved Dissolve->Success

Figure 1: Isothermal dissolution workflow requiring active temperature compensation.

Module 2: Saturation Limits & Temperature Dependence

Issue:

"What is the maximum concentration I can achieve? My protocol requires 40% w/w but it won't stay in solution."

Technical Insight:

Guanidine Nitrate solubility is non-linear and spikes aggressively with temperature. Below 20°C, it is only moderately soluble.

Table 1: Solubility of Guanidine Nitrate in Water Data compiled from gravimetric analysis and phase equilibrium studies [1, 2].

Temperature (°C)Solubility (g GN / 100g Water)ClassificationApplication Note
0°C 4.63 gLowCrystallization yield point (cooling to this temp recovers ~90% of product).
15°C 11.5 gModerateStandard storage limit.
20°C 16.0 gModerateRoom Temp saturation point.
25°C 16.4 gModerateStandard analytical reference.
50°C 41.2 gHighMinimum temp for high-concentration process streams.
90°C 148.0 gVery HighDanger Zone: Cooling this solution will cause massive, rapid precipitation.
Actionable Advice:

If your process requires >20% w/w concentration, you must maintain the system temperature above 40°C throughout the transfer lines. If the solution hits a cold spot in a tube, it will crystallize and block flow immediately.

Module 3: The Common Ion Effect & pH Adjustments

Issue:

"I adjusted the pH with Nitric Acid (HNO3) and the solution turned cloudy."

Root Cause: Solubility Product ( ) Shift

Guanidine Nitrate dissociates into Guanidinium (


) and Nitrate (

).

By adding Nitric Acid, you drastically increase the concentration of Nitrate ions (

). To maintain the equilibrium constant (

), the concentration of dissolved Guanidine must decrease, forcing it to precipitate out of the solution.
Troubleshooting Logic:
  • If Acidification is Required:

    • Do NOT use Nitric Acid if you are near the saturation limit.

    • Alternative: Use Hydrochloric Acid (HCl) only if the presence of Chloride ions does not interfere with downstream catalysis (e.g., if no silver/lead catalysts are used).

    • Best Practice: If high nitrate levels are required, you must increase the temperature to compensate for the Common Ion Effect.

  • If Base is Required:

    • Avoid Strong Bases: Adding NaOH or KOH to Guanidine Nitrate releases free Guanidine base, which is unstable and can hydrolyze to urea/ammonia over time.

    • Ammonia Release: If the pH > 10, you may detect the smell of ammonia, indicating degradation of your reagent.

Module 4: Impurity Management (Recrystallization)

Issue:

"My solution has a yellow tint or insoluble particulates."

Root Cause: Synthesis Byproducts

Industrial Guanidine Nitrate is often synthesized from dicyandiamide and ammonium nitrate.[5] Common impurities include:

  • Ammonium Nitrate: Increases hygroscopicity (makes the powder clump).

  • Melamine/Ammeline: White insoluble particulates.

  • Organic Tars: Yellow/brown discoloration.

Protocol: Purification via Recrystallization

If your application (e.g., API synthesis) requires high purity, perform this standard recrystallization:

  • Dissolve: Saturate water with crude GN at 90°C (approx. 140g GN / 100mL water).

  • Filter: Perform hot filtration (maintain >80°C) to remove insoluble triazines (melamine).

  • Cool: Slowly cool the filtrate to 0°C.

  • Harvest: Filter the white crystals.

    • Note: Ammonium nitrate remains in the mother liquor due to its higher solubility at low temps, effectively purifying the GN [3].

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose precipitation events in your reactor or storage vessel.

Troubleshooting_Tree Problem Precipitation Event CheckTemp Is Temp < 20°C? Problem->CheckTemp CheckAdditives Did you add HNO3 or NH4NO3? CheckTemp->CheckAdditives No ActionHeat Cause: Endothermic Cooling Action: Heat to 50°C CheckTemp->ActionHeat Yes CheckConc Is Conc > 15% w/w? CheckAdditives->CheckConc No ActionIon Cause: Common Ion Effect Action: Dilute or Heat CheckAdditives->ActionIon Yes ActionSat Cause: Supersaturation Action: Dilute CheckConc->ActionSat Yes ActionImpurity Cause: Insoluble Impurities Action: Hot Filtration CheckConc->ActionImpurity No

Figure 2: Logic tree for diagnosing precipitation issues.

References

  • Zhang, X., et al. (2015).[6] "Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents." Fluid Phase Equilibria, 388, 1-8.

  • PubChem. (2025).[7] "Guanidine Nitrate - Physical Properties and Solubility Data." National Library of Medicine.

  • Organic Syntheses. (1939). "Guanidine Nitrate Preparation and Purification." Org.[8][9] Synth. 19, 46.

  • ECHA. (2023). "Registration Dossier - Guanidinium Nitrate: Physical and Chemical Properties." European Chemicals Agency.

Sources

Technical Support Center: Purification of 2-(3-Chlorophenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for the purification of 2-(3-Chlorophenyl)guanidine nitrate (often referred to as N-(3-chlorophenyl)guanidine nitrate).

This compound is a critical intermediate (e.g., in the synthesis of Robenidine) and is prone to specific impurity profiles that differ from unsubstituted guanidine salts. The protocols below are designed to address the unique solubility and reactivity of the 3-chlorophenyl moiety.

Status: Operational Operator: Senior Application Scientist Subject: Impurity Removal & Recrystallization Protocols

Module 1: Diagnostic Triage

Start here. Identify your issue based on the symptoms observed in your crude material.

Symptom Likely Impurity Root Cause Recommended Protocol
Low Melting Point / Broad Range 3-Chloroaniline (Starting Material)Incomplete reaction; poor stoichiometry.Protocol B (Recrystallization)
White Precipitate in HPLC (Hydrophobic)1,3-Bis(3-chlorophenyl)guanidine (The "Dimer")Over-reaction; excess aniline; high temperature.Protocol A (Selective Wash)
Pink / Brown Discoloration Oxidized Anilines Air oxidation of residual 3-chloroaniline.Protocol B (Carbon Treatment)
Hygroscopic / Wet Crystals Inorganic Nitrates (NH₄NO₃)Inefficient washing of filter cake.Protocol C (Water Repulp)
Module 2: Troubleshooting Workflows
Workflow 1: Impurity Identification & Removal Strategy

Use this logic flow to determine the sequence of purification steps.

PurificationLogic Start Crude 2-(3-Chlorophenyl) guanidine Nitrate CheckHPLC Check HPLC/TLC (Hydrophobic Impurity?) Start->CheckHPLC BisImpurity Yes: Bis-guanidine (Dimer) Present CheckHPLC->BisImpurity High Retention Time CheckColor Check Appearance: Pink/Brown? CheckHPLC->CheckColor Clean SolventWash PROTOCOL A: Non-Polar Solvent Wash (DCM or Toluene) BisImpurity->SolventWash SolventWash->CheckColor CarbonTreat PROTOCOL B: Recrystallization with Activated Carbon CheckColor->CarbonTreat Yes FinalDry Dry at 50°C (Vacuum) CheckColor->FinalDry No (White) CarbonTreat->FinalDry

Figure 1: Decision tree for selecting the appropriate purification module based on impurity profile.

Module 3: Detailed Protocols
Protocol A: The "Bis-Impurity" Removal (Selective Solvent Wash)

Target: 1,3-bis(3-chlorophenyl)guanidine Logic: The target product is a nitrate salt (ionic), making it insoluble in non-polar organic solvents. The "Bis" impurity is often present as a free base or a loosely bound salt which exhibits significantly higher solubility in organics like Dichloromethane (DCM) or Toluene.

Steps:

  • Dry the Crude: Ensure the crude solid is dry. Water content can cause the nitrate salt to dissolve into the organic layer if an emulsion forms.

  • Slurry: Suspend the crude solid in Dichloromethane (DCM) or Toluene (Ratio: 5 mL solvent per 1 g solid).

    • Note: Do not heat significantly.[1] Room temperature (20-25°C) is usually sufficient to dissolve the bis-impurity without dissolving the product.

  • Agitate: Stir vigorously for 30–60 minutes.

  • Filtration: Filter the suspension under vacuum.

  • Wash: Rinse the filter cake with a small volume of fresh solvent.

  • Validation: The filtrate will likely contain the hydrophobic bis-impurity. The filter cake is your purified nitrate salt.

Protocol B: Recrystallization & Decolorization

Target: 3-Chloroaniline (Starting Material) & Oxidation Colors Logic: 3-Chloroaniline is toxic and an oil at room temperature. It is soluble in alcohols.[2] The nitrate salt of the product crystallizes well from water/alcohol mixtures. Activated carbon adsorbs the planar, oxidized aniline species responsible for the pink color.

Steps:

  • Solvent System: Prepare a mixture of Ethanol : Water (1:1) .

    • Why? Pure water may require excessive volumes due to the hydrophobic chlorophenyl group. Ethanol increases solubility at high temps.

  • Dissolution:

    • Heat the solvent mixture to near boiling (approx. 75-80°C).

    • Add the crude solid slowly until saturation is reached (solution becomes clear).

  • Carbon Treatment (Crucial for Color):

    • If the solution is pink/brown, add Activated Carbon (1-3% by weight of the crude solid).

    • Stir at 75°C for 15 minutes.

    • Hot Filtration: Filter the solution while hot through a pre-warmed Celite pad to remove the carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) with gentle stirring.

    • Optional: Cool further to 0-5°C to maximize yield, but watch for co-crystallization of impurities.

  • Isolation: Filter the white crystals and wash with cold Ethanol/Water (1:1).

Protocol C: Inorganic Nitrate Removal (Repulping)

Target: Ammonium Nitrate / Excess Nitric Acid Logic: Ammonium nitrate is highly soluble in cold water. The target substituted guanidine nitrate is sparingly soluble in cold water.

Steps:

  • Suspend the crystals in Ice-Cold Water (0-5°C).

  • Stir for 10 minutes (Repulp).

  • Filter immediately.

    • Warning: Do not use warm water, or you will lose significant yield.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink during drying? A: This indicates residual 3-chloroaniline is oxidizing. The purification was incomplete. Stop drying. Perform Protocol B (Recrystallization with Charcoal) immediately. Ensure the mother liquor is fully washed away, as it contains the aniline.

Q2: Can I use Acetone for washing? A: Use with caution. Guanidine nitrate salts have some solubility in acetone. You risk losing yield. DCM or Toluene (Protocol A) are safer for retaining the salt while stripping non-polar impurities.

Q3: Is the "Bis" impurity dangerous? A: From a safety perspective, it is similar to the product. However, from a drug development perspective (e.g., Robenidine synthesis), the "Bis" impurity is a "chain-terminator" and will lower the potency of the final API. It must be removed <0.5%.[3]

Q4: What are the safety risks? A:

  • Explosion Hazard: Guanidine nitrates are oxidizers. Do not grind them dry with metal spatulas or heat them beyond their melting point in a closed system.

  • Toxicity: 3-Chloroaniline is toxic by inhalation and skin contact. All drying steps must be done in a fume hood or vacuum oven.

Module 5: Mechanism of Impurity Formation[2][5]

Understanding how impurities form allows you to prevent them in the next batch.

ReactionPathways Aniline 3-Chloroaniline Target TARGET: 2-(3-Chlorophenyl) guanidine Nitrate Aniline->Target + Cyanamide + HNO3 Cyanamide Cyanamide / Dicyandiamide Bis IMPURITY: 1,3-Bis(3-chlorophenyl) guanidine Target->Bis + Excess Aniline (Over-reaction)

Figure 2: The formation pathway of the "Bis" impurity occurs when the target molecule reacts with a second molecule of aniline due to excess reagents or prolonged heating.

References
  • Werner, E. A., & Bell, J. (1920). The Preparation of Guanidine Salts and of Nitroguanidine.[2][4][5][6] Organic Syntheses, Coll.[4] Vol. 1, p.302.[4] (Foundational chemistry for guanidine nitrate synthesis).[2][4][5][6][7]

  • American Cyanamid Co. (1948).[3] Purification of Guanidine Nitrate.[2][3][4][8][9] US Patent 2,454,644.[3] (Describes the pH adjustment and filtration logic for removing insolubles from guanidine melts).

  • Biotage. (2023).[3][10] How can I remove color from my reaction product? (Technical note on removing aniline oxidation colors using activated carbon and reversed-phase strategies).

  • Kantor, S., et al. (1970). 1,3-bis(p-chlorobenzylidenamino) guanidine hydrochloride (Robenidine). Science. (Establishes the context of the chlorophenylguanidine intermediate).

Sources

Addressing hygroscopicity and clumping in chlorophenylguanidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Hygroscopicity & Clumping in Chlorophenylguanidine Salts Ticket ID: #CPG-HYGRO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Wet Salt" Phenomenon

Welcome to the Technical Assistance Center. If you are reading this, you likely have a bottle of 1-(4-chlorophenyl)guanidine hydrochloride (or a related analog) that has transformed from a free-flowing powder into a sticky, caked solid.

The Root Cause: This is not necessarily a sign of chemical degradation, but rather a thermodynamic inevitability of the guanidinium cation . Guanidines are strong organic bases (


). When protonated to form salts (e.g., hydrochlorides), they become potent hydrogen bond donors.

If the lattice energy of your specific crystal form is not sufficiently high to overcome the hydration energy, the salt will greedily absorb atmospheric water. This leads to deliquescence —where the solid dissolves in its own absorbed moisture—causing the "clumping" you observe.[1]

Diagnostic: Why is this happening?

Before attempting remediation, we must understand the mechanism to prevent recurrence.

The Hygroscopicity Cascade

The following diagram illustrates how atmospheric moisture disrupts your crystal lattice.

HygroscopicityMechanism Atmosphere Atmospheric Moisture (>40% RH) Surface Surface Adsorption (Guanidinium H-Bonding) Atmosphere->Surface Diffusion LiquidBridge Formation of Liquid Bridges Surface->LiquidBridge Capillary Condensation Clumping Particle Agglomeration (Caking/Clumping) LiquidBridge->Clumping Inter-particle Bonding Deliquescence Total Deliquescence (Solution Phase) Clumping->Deliquescence Saturation

Figure 1: The kinetic pathway of moisture-induced caking in guanidine salts.

Immediate Remediation Protocols

If your material is already clumped, do not attempt to chip it out with a spatula. This introduces static and risk of contamination. Use the following protocols.

Protocol A: Vacuum Drying (For Minor Clumping)

Use this if the material is caked but not liquid.

  • Transfer: Place the open vial/container into a vacuum drying oven.

  • Temperature: Set temperature to 40°C - 50°C .

    • Note: Chlorophenylguanidine HCl has a high melting point (~250°C), but we keep drying temps low to prevent any potential cyclization side-reactions or surface oxidation.

  • Desiccant: Ensure the oven contains fresh phosphorus pentoxide (

    
    ) or anhydrous calcium sulfate.
    
  • Duration: Dry for 12–24 hours under high vacuum (<10 mbar).

  • Restoration: Once dry, gently break up the cake with a glass rod under an inert atmosphere (see Protocol C).

Protocol B: Recrystallization (For Severe Deliquescence)

Use this if the material is wet, sticky, or partially dissolved.

  • Dissolution: Dissolve the entire clumped mass in a minimum amount of warm Ethanol (95%) .

  • Filtration: Filter while warm to remove any insoluble hydrolysis products (rare, but possible).

  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until turbidity persists.

  • Cooling: Store at 4°C overnight to crystallize.

  • Isolation: Filter the crystals rapidly and wash with cold ether.

  • Drying: Immediately proceed to Protocol A.

Strategic Engineering: Salt Selection

If you are in the development phase, the most effective solution is to change the counterion . The hydrochloride salt is often the default for synthesis, but it is rarely the optimal form for physical stability.

The Hofmeister Series Application: We can reduce hygroscopicity by selecting a "chaotropic" (structure-breaking) or hydrophobic anion that stabilizes the lattice against water intrusion.

Anion ClassExample SaltsHygroscopicity RiskSolubility (Water)Recommendation
Halides Hydrochloride (HCl)High HighDefault, but unstable in humid air.
Oxyanions Nitrate (

), Sulfate (

)
Moderate ModerateBetter stability; Nitrate is often less hygroscopic but poses safety risks.
Organic (Small) Acetate, FumarateHigh HighOften worse than HCl for deliquescence.
Organic (Large) Tosylate, Mesylate Low ModerateRecommended. The hydrophobic ring shields the guanidinium core.
Complex Hexafluorophosphate (

)
Very Low LowIdeal for storage, but may be too insoluble for bio-assays.

Expert Insight: For chlorophenylguanidine, switching to a Hemisulfate or Tosylate salt often drastically improves handling properties without compromising biological activity in solution.

Prevention: Handling & Storage Workflow

To maintain the integrity of your salts, you must treat them as moisture-sensitive reagents .

Protocol C: The "Dry-Chain" Workflow

HandlingWorkflow Receipt 1. Receipt of Material (Check Seal Integrity) Aliquot 2. Aliquot Strategy (Split into single-use vials) Receipt->Aliquot  In Glove Bag/Box Storage 3. Storage Environment (Desiccator / Glovebox) Aliquot->Storage  Seal with Parafilm Usage 4. Weighing Event (Minimize Air Exposure) Storage->Usage  Warm to RT before opening Usage->Storage  Re-seal immediately

Figure 2: Standard Operating Procedure for maintaining hygroscopic salts.

Critical Step - Weighing:

  • Never weigh hygroscopic salts on an open balance for more than 30 seconds.

  • Technique: Tare your solvent vial. Add the approximate amount of salt rapidly. Cap the vial. Weigh the difference. Calculate the exact concentration based on the weight added, rather than trying to hit a specific target weight.

Frequently Asked Questions (FAQs)

Q1: My salt turned yellow after drying. Is it still good?

  • Answer: A slight yellowing can indicate surface oxidation of the chlorophenyl ring or trace amine impurities. Check the purity via HPLC. If purity is >98%, it is likely suitable for biological assays. If <95%, recrystallize (Protocol B).

Q2: Can I use silica gel mixed directly with the powder?

  • Answer: No. While silica is an anti-caking agent, mixing it directly contaminates your sample for analytical chemistry. Use silica packets taped to the lid of your secondary container, never in contact with the substance.

Q3: I need to make a 10mM stock solution. What solvent should I use to prevent precipitation?

  • Answer: DMSO (Dimethyl sulfoxide) is the gold standard for storing guanidine stocks. It is hygroscopic itself, but it suppresses the hydrolysis that can occur in aqueous stocks. Store DMSO stocks at -20°C.

Q4: Why does the Material Safety Data Sheet (MSDS) say "Store at Room Temperature" if it's so unstable?

  • Answer: MSDS storage conditions refer to chemical safety (flammability, decomposition), not physical form preservation. While chemically stable at RT, the physical prevention of clumping requires desiccation, which is often a "Best Practice" rather than a safety mandate.

References

  • PubChem. (2025).[2][3] 1-(4-Chlorophenyl)guanidine hydrochloride | C7H9Cl2N3. National Library of Medicine. [Link]

  • Ebert, M., et al. (2024).[4][5][6] Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Physical Chemistry Chemical Physics, 26, 11988-12002.[5] [Link]

Sources

Technical Support Center: Optimizing Reflux Conditions for Guanidylation of Chloroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the guanidylation of deactivated aromatic amines.

Mechanistic Context: The Chloroaniline Challenge

Guanidylation of chloroanilines is notoriously difficult compared to aliphatic amines. The strongly electronegative chlorine atom exerts an inductive electron-withdrawing effect (-I effect), which pulls electron density away from the aromatic ring and the amine nitrogen. This significantly reduces the nucleophilicity of the substrate.

Because of this high activation energy barrier, standard room-temperature coupling conditions fail. The guanidinylating agent (such as cyanamide or N,N'-di-Boc-1H-pyrazole-1-carboxamidine[1]) must be rendered highly electrophilic via acid catalysis , and the system requires sustained thermal energy (reflux) to drive the formation of the tetrahedral intermediate and subsequent elimination of the leaving group. For substrates with a pKa between 2 and 4 (such as 3-chloroaniline), optimizing these reflux conditions is the difference between a 20% and a 90%+ yield[2].

Optimization Matrix: Reflux Parameters

To minimize side reactions while maximizing conversion, you must balance solvent boiling points with catalyst strength. Below is a synthesized matrix of field-proven reflux parameters.

SolventBoiling Point (°C)CatalystReaction TimeTypical YieldMechanistic Impact
Ethanol 78°CNone24h< 20%Insufficient electrophilic activation; reaction stalls.
Ethanol 78°CHCl (1.0 eq)16h60–68%Protonation creates a highly reactive carbodiimide intermediate[2].
1-Butanol 117°CHCl (1.0 eq)12h75–80%Higher thermal energy overcomes the activation barrier of ortho-substituted anilines.
Dioxane (Microwave)150°C (Sealed)HCl (1.0 eq)0.5h> 93%Rapid, uniform heating prevents thermal degradation; ideal for pKa < 3[2].

Process Visualization

Workflow A 1. Substrate Prep Chloroaniline + Solvent B 2. Acid Activation Add Cyanamide + HCl A->B Stir 10 min C 3. Thermal Reflux Heat to 80-117°C B->C Exothermic initiation D 4. Reaction Monitoring TLC Verification C->D Aliquot sampling D->C <95% conversion E 5. Isolation Precipitation & Filtration D->E >95% conversion

Experimental workflow for the acid-catalyzed guanidylation of chloroanilines under reflux.

Standard Operating Procedure (SOP): Acid-Catalyzed Reflux

This self-validating protocol utilizes cyanamide and hydrochloric acid, which is highly effective for deactivated anilines.

Step 1: Substrate Preparation

  • In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of the target chloroaniline in 20 mL of anhydrous 1-butanol.

  • Self-Validation: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded starting material, which will hydrolyze the cyanamide into urea.

Step 2: Electrophile Activation

  • Slowly add 1.2 equivalents (12.0 mmol) of solid cyanamide to the stirring solution.

  • Dropwise, add 1.0 equivalent of concentrated HCl (37%).

  • Causality: The HCl protonates the cyanamide in situ, forming a highly electrophilic intermediate. The dropwise addition prevents rapid, uncontrolled exothermic dimerization of the cyanamide.

Step 3: Reflux

  • Attach a reflux condenser and submerge the flask in an oil bath pre-heated to 117°C. Maintain vigorous stirring for 12–16 hours.

  • Self-Validation: The mixture will progressively darken from pale yellow to a deep amber. This color shift is a visual indicator of the guanidinium salt formation.

Step 4: Reaction Monitoring

  • At the 12-hour mark, withdraw a 50 µL aliquot and spot it on a silica TLC plate (Eluent: 9:1 Dichloromethane:Methanol).

  • Self-Validation: The starting chloroaniline (high

    
    ) should be nearly absent. The product will appear as a baseline-hugging, strongly UV-active spot due to the high polarity of the guanidinium ion.
    

Step 5: Isolation and Purification

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Slowly add 30 mL of ice-cold anhydrous diethyl ether while stirring vigorously.

  • Self-Validation: A white-to-tan precipitate (the chlorophenylguanidine hydrochloride salt) will crash out of the solution. Filter under vacuum, wash with cold ether, and dry in vacuo.

Troubleshooting & FAQs

Q: My reaction stalls at ~50% conversion despite prolonged reflux. How do I drive it to completion? A: Stalling usually occurs because the acid catalyst is consumed by side reactions, leaving the remaining cyanamide unactivated. Do not simply extend the reflux time, as this promotes thermal degradation. Solution: Cool the reaction to 50°C, add an additional 0.5 equivalents of both cyanamide and HCl, and resume reflux. Alternatively, for highly deactivated substrates (e.g., 3-chloroaniline), transitioning from conventional reflux to microwave-assisted synthesis (150°C, sealed vessel) has been shown to increase yields from 68% to 93%[2].

Q: I am using N,N'-di-Boc-1H-pyrazole-1-carboxamidine and observing a complex mixture of byproducts. Why? A: While the pyrazole reagent is excellent for aliphatic amines, the high reflux temperatures required to force its reaction with weakly nucleophilic chloroanilines often cause premature thermal cleavage of the Boc protecting groups[1]. Solution: Switch to a lower-boiling solvent (like acetonitrile at 82°C) and add a Lewis acid promoter (e.g.,


 or 

) to activate the pyrazole leaving group without requiring excessive thermal energy.

Q: During workup, my product forms a sticky oil instead of a precipitating powder. How do I crystallize it? A: Guanidinium salts are highly hygroscopic and prone to "oiling out" if residual polar solvents (like butanol or water) are present in the matrix. Solution: Concentrate the reaction mixture in vacuo to remove all primary solvents. Redissolve the crude oil in a minimal amount of absolute ethanol, then titrate slowly with anhydrous diethyl ether while scratching the inside of the flask with a glass rod. The micro-abrasions provide nucleation sites that force the salt to crystallize.

Q: I am detecting a highly polar side product that is not my desired guanidine. What is it? A: You are likely observing the formation of a biguanide. This occurs when the newly formed guanidine product (which is more nucleophilic than the starting chloroaniline) attacks another molecule of activated cyanamide. Solution: Ensure strict stoichiometric control. Never exceed 1.2 equivalents of the guanidinylating agent, and ensure the reaction is kept dilute (e.g., 0.5 M) to statistically favor the primary amine attack over the secondary guanidine attack.

References

  • ChemInform Abstract: Copper(II) Chloride Promoted Transformation of Amines into Guanidines and Asymmetrical N,N-Disubstituted Guanidines Source: ResearchGate URL:[Link]

Sources

Technical Guide: Resolving Phase Separation & Homogeneity Issues in Guanidine Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide addresses the critical "phase separation" phenomena encountered during the synthesis of Guanidine Nitrate (GN) via the Dicyandiamide (DCD) + Ammonium Nitrate (AN) fusion route.

In this context, "phase separation" refers to two distinct failure modes:

  • Inhomogeneity in the Melt (Synthesis Phase): Failure of the DCD/AN eutectic mixture to form a homogeneous liquid phase, leading to incomplete conversion and local hot spots.

  • Oiling Out (Purification Phase): Liquid-Liquid Phase Separation (LLPS) during aqueous recrystallization, where the product separates as an oil rather than a crystal, trapping impurities.[1]

Module A: The Molten Phase (Synthesis Control)

The synthesis relies on forming a eutectic melt between Ammonium Nitrate (MP: 169.6°C) and Dicyandiamide (MP: 209.5°C). The mixture must liquify below the decomposition temperature of AN to allow the exothermic conversion to proceed safely.

Mechanism & Critical Parameters


Key Insight: The reaction is exothermic.[2] Once the eutectic melts (~115-120°C), the temperature will rise spontaneously. If it exceeds 190°C, you risk Melamine formation (phase separation due to insolubility) and thermal runaway.

Troubleshooting The Melt

Q: Why is my reaction mixture solidifying or clumping before the reaction is complete?

  • Diagnosis: This is likely a Stoichiometric Eutectic Failure . You are likely using a 1:1 molar ratio or insufficient Ammonium Nitrate.

  • The Fix: The reaction consumes AN. As AN is consumed, the melting point of the mixture rises. You must start with a molar excess of AN (typically 1:2.0 to 1:2.2 ratio of DCD:AN). The excess AN acts as a solvent for the final product, keeping the mass fluid up to the target temperature.

Q: I see white, insoluble particulates forming in the melt at >180°C. What are they?

  • Diagnosis: Melamine/Ammeline formation .[3] You have exceeded the thermal stability window.

  • The Fix: Maintain reaction temperature strictly between 160°C and 170°C . Use an oil bath with high thermal mass or a jacketed reactor with active cooling capabilities to manage the exotherm.

Workflow Diagram: Melt Phase Dynamics

GN_Synthesis_Flow Start Raw Materials (DCD + AN) Mixing Solid Mixing (Molar Ratio 1:2.1) Start->Mixing Eutectic Eutectic Melt (110-120°C) Mixing->Eutectic Heat Input Exotherm Exothermic Conversion (Self-heating to 160°C) Eutectic->Exotherm Liquefaction Exotherm->Exotherm Runaway Risk (Active Cooling Req) Hold Reaction Hold (160°C, 2-3 Hours) Exotherm->Hold Temp Control Cooling Cool to 100°C (Solidification) Hold->Cooling Complete

Figure 1: Process flow for the fusion synthesis of Guanidine Nitrate, highlighting the critical eutectic transition.

Module B: The Aqueous Phase (Purification & Oiling Out)

The most common "phase separation" complaint in GN synthesis is Oiling Out (LLPS) during recrystallization. This occurs when the product separates as a solute-rich liquid droplet rather than a solid crystal.[1][4][5]

Why Oiling Out Happens[1][4][5][6]
  • High Impurity Load: Impurities (Biguanide, AN) depress the melting point of the GN in solution. If the depressed MP is lower than the temperature of the solution, the GN precipitates as a liquid.[5]

  • Supersaturation Spike: Cooling too rapidly pushes the system into the "labile zone" where liquid droplets are kinetically favored over organized crystal lattices.

Troubleshooting Guide: Oiling Out

Q: The solution turned cloudy/milky instead of forming crystals. What do I do?

  • Immediate Action: Do not cool further. This emulsion is the "oil" phase.

  • Protocol:

    • Re-heat the solution until it is clear (homogenous).

    • Add a small volume of water (solvent) to slightly lower the concentration.

    • Seed the solution: Add pure GN seed crystals at 5-10°C below the saturation temperature.

    • Cool slowly (10°C/hour) to allow growth on the seeds rather than new nucleation.

Q: How do I remove the insoluble "slime" blocking my filter?

  • Diagnosis: This is likely Ammeline or Ammelide (hydrolysis byproducts).

  • Protocol: These are insoluble in hot water. Perform a hot filtration (>80°C) of the crude reaction mixture dissolved in water. The GN remains in solution; the impurities are trapped on the filter.

Data: Solubility & Crystallization Parameters
ParameterValue / ConditionImpact on Phase Separation
Solubility (20°C) ~10-15 g / 100ml waterLow solubility drives crystallization.
Solubility (100°C) > 200 g / 100ml waterHigh solubility allows low solvent volume usage.
Metastable Zone NarrowHigh risk of spontaneous nucleation/oiling out.
pH Sensitivity Neutral to slightly acidicHigh pH promotes hydrolysis to urea/ammonia.
Logic Tree: Resolving Oiling Out

Oiling_Out_Logic Start Issue: Product separating as Oil/Emulsion CheckTemp Is Temp > Product MP? Start->CheckTemp Reheat Reheat to Clear Solution CheckTemp->Reheat Yes ImpurityCheck Check Impurity Profile (Melamine/Biguanide?) CheckTemp->ImpurityCheck No (Temp is low) AddWater Add 10% Excess Water Reheat->AddWater Seed Add Seed Crystals (at Cloud Point) AddWater->Seed SlowCool Controlled Cooling (5°C per 30 mins) Seed->SlowCool ImpurityCheck->Reheat High Impurities detected

Figure 2: Decision matrix for salvaging a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Standardized Experimental Protocol (Validation)

To ensure phase stability, follow this validated protocol.

1. Synthesis (Melt Phase):

  • Mix 84g Dicyandiamide (1.0 mol) and 176g Ammonium Nitrate (2.2 mol) . Note the excess AN.

  • Heat mixture in an oil bath set to 120°C . Stir mechanically.

  • Once melted (clear liquid), ramp temperature to 160°C over 30 minutes.

  • Hold at 160°C for 2 hours. Do not exceed 170°C.

  • Allow to cool to ~100°C (solidification begins).

2. Workup (Aqueous Phase):

  • Add 200mL hot water to the solidified cake while still in the flask (steam bath).

  • Heat to boiling to dissolve the GN and excess AN.

  • Hot Filtration: Filter the boiling solution to remove insoluble Ammeline/Melamine.[6]

  • Crystallization: Allow filtrate to cool to room temperature undisturbed. If oiling occurs, reheat and seed.[4]

  • Filter crystals, wash with cold ethanol (removes excess AN), and dry.

References

  • Davis, T. L. (1943). The Chemistry of Powder and Explosives. Wiley. (Foundational text on DCD/AN fusion mechanics).
  • Smith, G. B. L., Sabetta, V. J., & Steinbach, O. F. (1941). "Guanidine Nitrate".[3][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 1, p. 399.

  • Werner, E. A., & Bell, J. (1920). "The Preparation of Guanidine Salts". Journal of the Chemical Society, Transactions, 117, 1133.
  • Mettler Toledo. "Oiling Out in Crystallization". Crystallization Guides.

Sources

Minimizing byproduct formation in substituted guanidine production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing substituted guanidine synthesis. It prioritizes mechanistic understanding to troubleshoot and minimize byproduct formation.

Status: Operational | Topic: Minimizing Byproduct Formation | Audience: R&D Chemists

Core Philosophy: The Electrophilicity Balance

The central challenge in synthesizing substituted guanidines is balancing the electrophilicity of the guanylating reagent with the nucleophilicity of the amine.

  • Too reactive: You get polymerization, biguanides, and racemization.

  • Too stable: You get no reaction or require harsh heat that degrades your substrate.

This guide breaks down the three most common failure modes: Biguanide Formation , Regioselectivity Loss , and Reagent Degradation .

Troubleshooting Module: The "Biguanide" Error

Symptom: Mass spec shows a peak at [M + Guanylating Reagent - Leaving Group]. NMR shows complex mixtures of guanidine and poly-guanidine species.

Root Cause Analysis

Biguanides form when the product (the newly formed guanidine) acts as a nucleophile and attacks the remaining guanylating reagent. This occurs because alkyl-guanidines are often more nucleophilic than the starting amine.

Mechanism & Intervention Pathway

The following logic flow illustrates the competition between the desired reaction and the biguanide side reaction.

GuanidinePathways Amine Starting Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Guanylating Reagent (L-C(=NH)-NH2) Reagent->Intermediate Biguanide Biguanide Byproduct (Undesired) Reagent->Biguanide Product Substituted Guanidine (Desired) Intermediate->Product - Leaving Group (L) Product->Biguanide Attacks Reagent (Excess Reagent/High T)

Figure 1: Competitive pathway showing how product guanidines can re-engage with reagents to form biguanides.

Solution Protocol
VariableAdjustmentRationale
Stoichiometry 0.95 eq of ReagentStarve the reaction of the electrophile. Never use excess guanylating reagent unless the product is sterically hindered.
Concentration High Dilution (0.05 M) Reduces the probability of the product encountering unreacted reagent.
Protecting Groups Use Bis-Boc reagentsElectron-withdrawing groups (EWGs) on the guanidine nitrogen reduce the nucleophilicity of the product, preventing secondary attack.

Protocol: The Goodman Reagent System

Best for: Unreactive amines (anilines, electron-deficient amines). Reagent:


-Di-Boc-

-triflylguanidine (Goodman's Reagent).[1][2]
Why this fails (and how to fix it)

Users often report low yields or "decomposition." This is rarely actual decomposition but rather the formation of the monoprotected byproduct due to hydrolysis or thermal instability of the triflyl group.

Step-by-Step Optimization
  • Preparation: Flame-dry all glassware. Moisture triggers triflyl hydrolysis, generating triflic acid which deprotects the Boc groups prematurely.

  • Solvent: Use anhydrous DCM or DCE. Avoid DMF if possible (can promote polymerization).

  • Base: Use Triethylamine (TEA) (1.1 eq).

    • Critical Check: If the reaction turns dark brown/black immediately, your amine may be oxidizing. Degas solvents.[3]

  • Temperature Control:

    • Start at 0°C .

    • Allow to warm to RT only if TLC shows <10% conversion after 2 hours.

    • Never reflux Goodman's reagent; it degrades to cyanamide species.

  • Workup (The "Self-Validating" Step):

    • Wash with 2M NaHSO₄ (Sodium Bisulfate).

    • Why? This specific weak acid removes unreacted amine and the triflamide byproduct but leaves the Di-Boc guanidine intact. Stronger acids (HCl) risk deprotection.

Protocol: S-Methylisothiourea (The "Classic" Route)

Best for: Primary aliphatic amines, large scale. Reagent: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea.

The "Stench" & Metal Toxicity Issue

This reaction releases methyl mercaptan (MeSH), which is toxic and foul-smelling. Furthermore, it often requires Mercury(II) to activate the sulfur.

Mercury-Free Optimization (Ag-Promoted)

To avoid Hg toxicity while maintaining reactivity, use Silver(I) salts.

  • Reagents: Amine (1.0 eq), Isothiourea (1.0 eq), AgNO₃ (1.1 eq), TEA (1.5 eq).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve amine and isothiourea in MeCN.

    • Add TEA.

    • Add AgNO₃ solid in one portion.

    • Observation: A black precipitate (

      
      ) will form. This drives the equilibrium by removing the leaving group irreversibly.
      
  • Filtration: Filter through a Celite pad immediately after completion to remove silver salts.

Comparison of Leaving Groups
Reagent TypeLeaving GroupReactivityByproduct Risk
S-Methylisothiourea MeSH (Gas/Liquid)Low (Needs Metal)Low (if vented)
Goodman's Reagent Triflamide (

)
Very HighHigh (Hydrolysis)
Pyrazole-1-carboxamidine PyrazoleModerateModerate (displacement difficult)

FAQ: Specific Scenarios

Q: My product is racemizing. I'm using an amino acid ester. A: You are likely using too strong a base or too much heat.

  • Fix: Switch to 1H-Pyrazole-1-carboxamidine hydrochloride .[4] It reacts under milder conditions (RT, DIPEA) and is less prone to abstracting the

    
    -proton of amino acids compared to isothiourea/metal conditions.
    

Q: I see a "Urea" byproduct (


). 
A:  This is hydrolysis. Your guanidine intermediate (often a carbodiimide in situ) reacted with water instead of the amine.
  • Fix: Ensure anhydrous conditions. If using EDC/carbodiimide coupling, add the amine immediately after activation.

Q: How do I remove the pyrazole byproduct? A: Pyrazole is difficult to remove by simple extraction.

  • Fix: Use a scavenger resin (aldehyde functionalized) to capture the pyrazole, or perform a wash with 0.5 M HCl if your product's protecting groups tolerate it (pyrazole forms a salt and stays in the aqueous layer).

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[5] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[6] The Journal of Organic Chemistry. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[4][7] The Journal of Organic Chemistry. Link

  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1997). Facile Synthesis of N,N'-Di-Boc-guanidines via S-Methylisothiourea. The Journal of Organic Chemistry. Link

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[6][8][9][10] ARKIVOC. Link

Sources

Validation & Comparative

1H NMR Spectral Interpretation of 2-(3-Chlorophenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-(3-Chlorophenyl)guanidine nitrate . This document is structured to serve as a comparative reference for researchers, distinguishing the nitrate salt from its free base and other salt forms (e.g., hydrochloride) using field-proven spectral interpretation logic.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Validation, Salt Form Differentiation, and Regiochemical Assignment

Executive Summary: The Analytical Challenge

In drug development, 2-(3-Chlorophenyl)guanidine (often an intermediate or bioactive fragment) presents a specific analytical challenge: confirming the salt formation (Nitrate vs. Free Base) and verifying the meta-substitution pattern.

While Mass Spectrometry (MS) confirms the molecular weight, it fails to distinguish salt forms or regioisomers (2-Cl vs. 3-Cl). 1H NMR in DMSO-d6 is the superior "performance" tool for this validation. This guide compares the spectral performance of the Nitrate salt against the Free Base, demonstrating how protonation dynamics and solvent effects provide definitive structural proof.

Experimental Methodology & Causality

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol is recommended. The choice of solvent is not arbitrary; it is causal to the observation of critical data points.

Protocol: 1H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 2-(3-Chlorophenyl)guanidine nitrate in 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).

    • Causality:Why DMSO-d6? In protic solvents like Methanol-d4 (CD3OD), the guanidine protons (

      
      ) exchange rapidly with the solvent deuterium and disappear. DMSO-d6 forms strong hydrogen bonds, slowing this exchange rate (
      
      
      
      ), allowing the observation of the guanidinium protons as distinct signals. This is critical for confirming the salt state.
  • Instrument Parameters:

    • Frequency: 400 MHz or higher (essential for resolving the meta-coupling).

    • Temperature: 298 K (25°C).

    • Pulse Sequence: Standard 1H (zg30).

    • Scans: 16-64 (sufficient for S/N > 100:1).

Comparative Analysis: Nitrate Salt vs. Free Base

The "performance" of the NMR analysis is defined by its ability to differentiate the ionic salt species from the neutral free base.

Table 1: Comparative Chemical Shift Data (DMSO-d6)

Note: Values are representative of 3-substituted arylguanidines based on substituent additivity rules and analogous literature data [1, 2].

Spectral FeatureFree Base (Neutral)Nitrate Salt (Protonated)Performance Insight (Interpretation)
Guanidine NH Broad/Invisible (5.0 - 6.5 ppm)Distinct Signals (7.0 - 10.0 ppm)Primary Indicator: Protonation slows exchange. The salt shows a broad singlet (4H) or split signals (1H + 3H).
Aromatic H2 ~6.7 ppm~7.3 - 7.4 ppm Deshielding Effect: The positive charge on the guanidinium group withdraws electron density, shifting ring protons downfield (+0.5 ppm).
Aromatic H4/H6 ~6.6 - 6.8 ppm~7.2 - 7.3 ppm Ortho/Para protons are most affected by the transition from electron-donating (free base) to electron-withdrawing (salt).
Counterion NoneInvisible The Nitrate anion (

) has no protons. Its presence is inferred by the change in the cation spectrum compared to the free base.
Comparative Logic[1]
  • Free Base: The guanidine group is an Electron Donating Group (EDG) by resonance, shielding the aromatic ring (signals move upfield).

  • Nitrate Salt: Upon protonation, the guanidinium group becomes Electron Withdrawing (EWG) due to the positive charge. This deshields the aromatic ring (signals move downfield).

  • Alternative Salts (HCl): The 1H NMR of the Hydrochloride salt in DMSO-d6 is virtually identical to the Nitrate salt. NMR distinguishes the cation (protonated guanidine). To distinguish Nitrate vs. HCl, one would require 15N NMR or simple wet chemistry (AgNO3 test).

Structural Elucidation: The 3-Chlorophenyl Pattern

Distinguishing the 3-Chloro isomer from the 2-Chloro or 4-Chloro isomers relies on analyzing the splitting patterns (multiplicity) in the aromatic region.

Diagram 1: Regiochemistry Assignment Workflow

The following Graphviz diagram visualizes the logic flow for assigning the specific aromatic protons of the 3-chlorophenyl ring.

G cluster_legend Logic Key Start Analyze Aromatic Region (7.0 - 7.6 ppm) Count Count Integral: 4H Start->Count Pattern Identify Splitting Patterns Count->Pattern Confirmed H2 H2: Isolated Singlet-like (Triplet, J ~ 2Hz) Position: Between Cl and N Pattern->H2 Narrow Splitting (Meta only) H5 H5: Pseudo-Triplet (dd, J ~ 8Hz) Position: Meta to Cl and N Pattern->H5 Wide Splitting (2 Ortho neighbors) H4_H6 H4 & H6: Doublets / Multiplets (ddd, J ~ 8, 2, 1Hz) Position: Ortho to one substituent Pattern->H4_H6 Medium Splitting (1 Ortho neighbor) key1 H2 is unique: No Ortho neighbors

Caption: Logic workflow for assigning the 3-substituted aromatic ring protons based on coupling constants (J-values).

Detailed Assignment
  • H2 (The "Singlet"): Located between the Chlorine and the Guanidine group. It has no ortho neighbors, only meta coupling (~2 Hz). It appears as a narrow triplet (often looks like a singlet).

  • H5 (The "Triplet"): Located meta to both substituents. It has two ortho neighbors (H4 and H6). It appears as a pseudo-triplet (

    
     Hz).
    
  • H4 & H6 (The "Doublets"): These protons have one ortho neighbor each. They appear as doublets of doublets (ddd).[1] H4 (para to Guanidine) and H6 (para to Chlorine) can be distinguished by 2D NMR (COSY/HSQC) or by electronic arguments (H4 is typically more shielded in the free base).

References

  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company. (Standard reference for substituent effects on benzene rings).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Authoritative source for coupling constants and additivity rules).[3]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for chemical shift prediction logic).

  • PubChem. (2024). 2-(3-Chlorophenyl)guanidine Compound Summary. National Library of Medicine. [Link] (Source for structural confirmation and synonyms).

Sources

A Senior Application Scientist's Guide to FTIR Characterization of Nitrate and Guanidine Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. Among the many nitrogen-containing moieties, the nitrate (–NO₃) and guanidine (–C(NH₂)₃⁺) groups are of significant interest due to their prevalence in active pharmaceutical ingredients (APIs), excipients, and energetic materials. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1]

This guide provides a comprehensive comparison of the FTIR spectral characteristics of nitrate and guanidine functional groups. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies to confidently distinguish these two critical functionalities.

Theoretical Foundations: The Vibrational Signatures of Nitrate and Guanidine

The uniqueness of an FTIR spectrum lies in its ability to probe the vibrational modes of molecular bonds.[1] The energy at which a bond vibrates (and thus absorbs infrared radiation) is determined by the bond strength and the mass of the atoms involved. Both the nitrate and guanidinium ions possess a high degree of symmetry, which dictates their infrared activity.

The Nitrate Ion (NO₃⁻)

The free nitrate ion exhibits a trigonal planar geometry, belonging to the D₃h point group. This high symmetry results in specific, predictable vibrational modes. The primary IR-active modes are:

  • Asymmetric N–O Stretch (ν₃): This is typically the most intense and characteristic absorption for the nitrate group. It appears as a very strong, broad band, generally in the 1300–1500 cm⁻¹ region.[2] The degeneracy of this mode in the free ion can be lifted if the local symmetry is lowered (e.g., in a crystal lattice or through coordination to a metal), often resulting in the band splitting into two distinct components.

  • Out-of-Plane Bend (ν₂): This vibration gives rise to a sharp, medium-intensity band in the 800–850 cm⁻¹ range.[2][3] Its presence is another strong indicator of a nitrate group.

  • Symmetric N–O Stretch (ν₁): For a perfectly symmetrical D₃h ion, this mode is IR-inactive. However, in solid-state samples or where symmetry is reduced, it can appear as a weak absorption, often near 1050 cm⁻¹.

The Guanidinium Cation (C(NH₂)₃⁺)

The guanidinium cation, the protonated form of guanidine, is also a highly symmetric, planar ion with D₃h symmetry.[4] This resonance-stabilized structure features a central carbon atom bonded to three nitrogen atoms, with delocalized positive charge.[1] Its FTIR spectrum is rich with features that clearly distinguish it from the nitrate ion. Key vibrational modes include:

  • N–H Stretching Vibrations: A series of strong, broad bands located in the high-frequency region of 3100–3400 cm⁻¹ .[5] These arise from the asymmetric and symmetric stretching of the N–H bonds in the –NH₂ groups. The presence of these bands is an unambiguous differentiator from the nitrate ion, which lacks N-H bonds.

  • CN₃ Asymmetric Stretch & NH₂ Scissoring: This is the most characteristic region for the guanidinium cation. It presents as a very strong and broad absorption band, often centered around 1600-1680 cm⁻¹ .[5][6] This band is a result of the coupled asymmetric stretching of the CN₃ core and the scissoring (bending) vibrations of the NH₂ groups.[5]

  • NH₂ Bending Vibrations: In addition to the scissoring mode, other N-H bending vibrations contribute to the spectral complexity at lower frequencies.[1]

Head-to-Head Spectral Comparison: Nitrate vs. Guanidinium

The most effective way to differentiate these two groups is by a direct comparison of their key spectral features. The table below summarizes the most important diagnostic bands.

Vibrational Mode Nitrate (NO₃⁻) Typical Wavenumber (cm⁻¹) Guanidinium (C(NH₂)₃⁺) Typical Wavenumber (cm⁻¹) Key Differentiating Notes
N–H Stretch Absent3100–3400 (Strong, Broad)Primary Differentiator: The presence of strong absorptions above 3000 cm⁻¹ is a definitive indicator of the guanidinium group.
Asymmetric Stretch 1300–1500 (Very Strong, Broad) (ν₃ N–O Stretch)1600–1680 (Very Strong, Broad) (CN₃ Asymmetric Stretch / NH₂ Scissoring)Key Differentiator: The main, most intense band for guanidinium is at a significantly higher wavenumber than that for nitrate.
Bending Modes 800–850 (Medium, Sharp) (ν₂ Out-of-Plane Bend)~1580 (Often merged with asymmetric stretch) (NH₂ Scissoring)The sharp band around 800-850 cm⁻¹ is highly characteristic of the nitrate ion.

A Self-Validating Experimental Workflow for FTIR Analysis

To ensure the generation of high-quality, reproducible data, a robust experimental protocol is essential. This workflow incorporates self-validating steps to minimize ambiguity and error. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission methods depends on the sample and analytical goal. ATR is generally faster and requires minimal sample preparation, making it ideal for rapid screening.[7][8] KBr pellets, while more labor-intensive, can offer higher sensitivity for trace components.[9]

Step-by-Step Protocol using ATR-FTIR

This protocol is optimized for speed and ease of use, which is often preferred in drug development and quality control settings.

  • Instrument Preparation & System Suitability:

    • Causality: Before any sample measurement, it is crucial to ensure the instrument is performing optimally and is free from atmospheric interference.

    • Action: Turn on the FTIR spectrometer and allow it to purge with dry air or nitrogen for at least 30 minutes to minimize water vapor and CO₂ signals.

    • Self-Validation: Collect a background spectrum. A successful background will be a flat line near 100% transmittance (or zero absorbance) with minimal peaks for water (around 3700 cm⁻¹ and 1630 cm⁻¹) and CO₂ (around 2350 cm⁻¹).

  • ATR Crystal Cleaning & Verification:

    • Causality: Any residue on the ATR crystal from previous samples will appear in the current sample's spectrum, leading to erroneous interpretations.

    • Action: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Self-Validation: After cleaning, collect a "sample" spectrum with nothing on the crystal. This spectrum should be identical to the background spectrum. If residual peaks are present, repeat the cleaning process.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is paramount for achieving a strong, high-quality signal. The IR beam only penetrates a few micrometers into the sample.[7]

    • Action: Place a small amount of the solid powder sample directly onto the center of the ATR crystal. Use the built-in pressure clamp to apply consistent and firm pressure, ensuring intimate contact.

  • Spectrum Acquisition:

    • Causality: The choice of instrument parameters affects the quality of the final spectrum.

    • Action: Set the acquisition parameters. For routine characterization, the following are standard:

      • Spectral Range: 4000–600 cm⁻¹

      • Resolution: 4 cm⁻¹ (Sufficient for resolving key bands in solids without sacrificing signal-to-noise).

      • Number of Scans: 16 to 32 (A sufficient number to average out random noise and produce a clean spectrum).

    • Self-Validation: Collect the sample spectrum. Visually inspect the spectrum for a good signal-to-noise ratio and ensure the strongest bands are not "flat-topped" (which indicates detector saturation). If saturation occurs, reduce the applied pressure or re-mount the sample.

  • Data Processing and Interpretation:

    • Causality: Raw data may contain artifacts that can be corrected to aid interpretation.

    • Action: Apply an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.

    • Interpretation: Analyze the processed spectrum, identifying the key absorption bands and comparing them to the characteristic frequencies outlined in Table 1.

Visualizing the Workflow

The following diagram outlines the logical flow of the self-validating ATR-FTIR protocol.

FTIR_Workflow cluster_prep 1. Preparation & Validation cluster_acq 2. Acquisition & Analysis start Start purge Purge Spectrometer start->purge collect_bg Collect Background Spectrum purge->collect_bg validate_bg Validate Background (Flat, No H₂O/CO₂) collect_bg->validate_bg collect_bg->validate_bg Fail clean_atr Clean ATR Crystal validate_bg->clean_atr Pass validate_clean Verify Cleanliness (Spectrum = Background) clean_atr->validate_clean clean_atr->validate_clean Fail apply_sample Apply Sample to Crystal validate_clean->apply_sample Pass set_params Set Acquisition Parameters (4 cm⁻¹, 32 scans) apply_sample->set_params collect_sample Collect Sample Spectrum apply_sample->collect_sample Fail set_params->collect_sample validate_spectrum Check S/N & Saturation collect_sample->validate_spectrum process_data Process Data (e.g., ATR Correction) validate_spectrum->process_data Pass interpret Interpret Spectrum process_data->interpret end_node End interpret->end_node

Caption: A self-validating workflow for ATR-FTIR analysis.

Case Study: Distinguishing Potassium Nitrate from Guanidine Hydrochloride

To illustrate the practical application of these principles, let's consider the FTIR spectra of two common laboratory reagents: Potassium Nitrate (KNO₃) and Guanidine Hydrochloride (CH₅N₃·HCl).

  • Potassium Nitrate (KNO₃) Spectrum: An experimental spectrum of KNO₃ would be dominated by two key features. A very strong, broad absorption band would appear around 1350-1390 cm⁻¹ , which is the characteristic asymmetric N–O stretch (ν₃).[10] A second, sharper peak of medium intensity would be observed near 825 cm⁻¹ , corresponding to the ν₂ bending mode.[3] The region above 3000 cm⁻¹ would be devoid of any significant absorptions.

  • Guanidine Hydrochloride Spectrum: The spectrum for guanidine hydrochloride would look dramatically different. The most prominent feature would be a very strong, broad band centered around 1650 cm⁻¹ , attributed to the CN₃ asymmetric stretch and NH₂ scissoring modes.[6] In the high-frequency region, a complex and broad series of absorptions between 3100 and 3400 cm⁻¹ would be clearly visible, representing the various N–H stretching vibrations of the guanidinium cation.[5]

The visual and quantitative distinction is unambiguous. The presence of N–H stretches and the position of the main asymmetric stretch band provide definitive evidence for the identity of each compound.

Conclusion

FTIR spectroscopy is an exceptionally powerful tool for the unambiguous differentiation of nitrate and guanidine functional groups. The key to successful characterization lies not just in locating a single peak, but in recognizing the distinct pattern of absorptions for each group. The guanidinium cation is definitively identified by its strong N–H stretching bands above 3000 cm⁻¹ and its intense CN₃ asymmetric stretch above 1600 cm⁻¹. Conversely, the nitrate ion is characterized by its lack of N-H stretches and the presence of a very strong N–O asymmetric stretch between 1300-1500 cm⁻¹ and a sharp bend near 800-850 cm⁻¹. By employing a systematic and self-validating experimental workflow, researchers can generate high-quality data to confidently support drug development, quality control, and materials science research.

References

  • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved March 7, 2026, from [Link]

  • Mishra, A. K., & Ram, S. (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. DOI:10.1039/D5NA00522A. Retrieved March 7, 2026, from [Link]

  • Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved March 7, 2026, from [Link]

  • Vorobyev, D. Y., Kuo, C. H., Chen, J. X., Kuroda, D. G., Scott, J. N., Vanderkooi, J. M., & Hochstrasser, R. M. (2009). Ultrafast vibrational spectroscopy of a degenerate mode of guanidinium chloride. The Journal of Physical Chemistry B, 113(45), 15099–15109. DOI:10.1021/jp907619s. Retrieved March 7, 2026, from [Link]

  • Devlin, J. P., & Spink, D. (1967). Infrared and Raman spectral studies of KNO₂–KNO₃ solutions. Canadian Journal of Chemistry, 45(11), 1261-1266. Retrieved March 7, 2026, from [Link]

  • Vorobyev, D. Y., Kuo, C. H., Chen, J. X., Kuroda, D. G., Scott, J. N., Vanderkooi, J. M., & Hochstrasser, R. M. (2010). Water induced relaxation of a degenerate vibration of guanidinium using 2D IR echo spectroscopy. Optics express, 18(2), 1018–1029. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Retrieved March 7, 2026, from [Link]

  • Mitrask. (2025, May 12). Nitrogen Profile in Fertilizer by IR Absorption Spectroscopy. Retrieved March 7, 2026, from [Link]

  • Jelle, B. P. (2017, November 17). What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Advanced Characterization of 3-Chlorophenylguanidine: MS/MS Fragmentation & Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers Focus: Structural elucidation, isomeric differentiation, and mechanistic fragmentation pathways.

Executive Summary: The Analytical Challenge

3-Chlorophenylguanidine (3-CPG), also known as MD-354 , is a critical ligand in serotonin receptor research, exhibiting partial agonist activity at 5-HT3 receptors.[1] In drug development and metabolic profiling, a recurring analytical bottleneck is distinguishing 3-CPG from its positional isomers—2-chlorophenylguanidine (Ortho) and 4-chlorophenylguanidine (Para) —and its metabolic byproducts.

While all three isomers share the same molecular formula (


) and precursor ion (

, m/z 170.04), their fragmentation behaviors under Collision-Induced Dissociation (CID) reveal subtle but diagnostic differences. This guide synthesizes experimental data with mechanistic organic chemistry to provide a definitive protocol for identifying 3-CPG.

Standardized ESI-MS/MS Protocol

To ensure reproducibility, the following self-validating workflow is recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Materials & Methods[1][2][3][4]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ESI).
    
  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid. (Formic acid is crucial to ensure protonation of the guanidine imine nitrogen).

  • Direct Infusion: 5 µL/min flow rate for initial tuning.

Step-by-Step Acquisition Workflow
StepParameterSetting / ActionRationale
1 Precursor Selection Select m/z 170.0 (monoisotopic

)
The

isotope at m/z 172.0 should be monitored for confirmation (3:1 ratio).
2 Isolation Width 1.0 - 2.0 Da Narrow enough to exclude matrix noise, wide enough to preserve isotope transmission if checking pattern.
3 Collision Energy (CE) Ramp 15 – 35 eV Low CE (15 eV) preserves the

ion; High CE (35 eV) reveals the phenyl ring cleavage.
4 Validation Check m/z 172

155
Confirm the chlorine atom is retained in the primary fragment. If m/z 155 is absent, the precursor is likely not a chlorinated guanidine.

Comparative Fragmentation Analysis

The fragmentation of phenylguanidines is governed by the stability of the resulting carbocations and the "Ortho Effect."

Primary Pathway: Deamination (Universal)

All three isomers undergo a characteristic neutral loss of ammonia (


, 17 Da).
  • Mechanism: Proton transfer from the terminal amino group to the central carbon or aromatic ring, followed by elimination.

  • Transition:

    
    .
    
  • Diagnostic Value: Low. This confirms the presence of a guanidine moiety but does not distinguish isomers.

Secondary Pathway: C-N Cleavage (The Differentiator)

This pathway involves the cleavage of the bond between the exocyclic nitrogen and the phenyl ring, or the breakdown of the guanidine core into a cyanamide neutral loss.

1. 3-Chlorophenylguanidine (Meta - The Target)
  • Behavior: The meta-chlorine exerts an inductive electron-withdrawing effect (

    
    ) without the steric proximity effects seen in the ortho isomer.
    
  • Dominant Fragment: m/z 128 (3-chloroaniline cation radical derivative).

  • Secondary Fragment: m/z 111 (Chlorophenyl cation,

    
    ).
    
  • Key Feature: The ratio of m/z 153 to m/z 128 is typically balanced at medium collision energies (20-25 eV).

2. 2-Chlorophenylguanidine (Ortho - The Alternative)
  • The Ortho Effect: The chlorine atom at the C2 position is spatially close to the guanidine hydrogens. This facilitates a unique interaction—either a direct loss of HCl (uncommon in soft ESI but possible) or a steric "push" that accelerates the loss of the guanidine group.

  • Diagnostic Marker: Enhanced intensity of the m/z 128 peak relative to the parent ion compared to the meta/para isomers.

  • Cyclization Potential: In some high-energy conditions, the ortho isomer can cyclize to form a benzimidazole-like cation (m/z 133, loss of HCl), a pathway physically impossible for 3-CPG.

3. 4-Chlorophenylguanidine (Para)
  • Behavior: Similar to the meta isomer but often shows higher stability (lower fragmentation efficiency) due to the resonance stabilization of the para-substituted ring.

  • Differentiation: Requires chromatographic separation (LC). Para isomers typically elute after meta/ortho on C18 columns due to effective planarity and packing.

Data Summary: Diagnostic Ion Table

Fragment Ion (m/z)Identity3-CPG (Meta)2-CPG (Ortho)4-CPG (Para)
170.0 Precursor

100% 100% 100%
153.0

High IntensityMedium IntensityHigh Intensity
128.0

MediumVery High (Base Peak at high CE)Medium
111.0

LowLowLow
65.0

TraceTraceTrace
Retention Time (C18) RelativeIntermediateEarlyLate

Mechanistic Visualization

The following diagram illustrates the fragmentation pathways for 3-CPG, highlighting the critical branching points used for identification.

G Precursor Precursor Ion [M+H]+ m/z 170 (3-Chlorophenylguanidine) Intermediate Deaminated Cation [M+H - NH3]+ m/z 153 Precursor->Intermediate - NH3 (17 Da) Chloroaniline Chloroaniline Cation [C6H6ClN]+ m/z 128 Precursor->Chloroaniline - Cyanamide (42 Da) (Direct Pathway) Cyanamide Neutral Loss: Cyanamide (42 Da) Precursor->Cyanamide Ammonia Neutral Loss: Ammonia (17 Da) Precursor->Ammonia Intermediate->Chloroaniline - CN group / Rearrangement PhenylCation Chlorophenyl Cation [C6H4Cl]+ m/z 111 Chloroaniline->PhenylCation - NH3 (Secondary Loss)

Caption: ESI-MS/MS fragmentation cascade of 3-chlorophenylguanidine. The primary split occurs between deamination (m/z 153) and cyanamide loss (m/z 128).

References

  • PubChem. (2025).[2] N-(3-Chlorophenyl)guanidine Compound Summary. National Library of Medicine. [Link]

  • Dukat, M., et al. (2000). The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats.[1] Psychopharmacology. [Link]

  • Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine. Application Note. [Link]

Sources

Comparative Solubility Guide: 2-(3-Chlorophenyl)guanidine Nitrate vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical decisions in early-stage drug development and assay design is the selection of an appropriate counterion. 2-(3-Chlorophenyl)guanidine (mCPG), widely recognized in pharmacological literature as MD-354, is a potent ligand with dual affinity for 5-HT3 and α2B-adrenergic receptors ()[1].

When transitioning this compound from synthesis to biological evaluation, researchers must choose between its nitrate and hydrochloride (HCl) salt forms. This guide objectively compares the physicochemical performance of both salts, explains the thermodynamic causality behind their solubility differences, and provides a self-validating experimental protocol for accurate solubility profiling.

Physicochemical Properties Comparison

The counterion dictates the solid-state properties of the active pharmaceutical ingredient (API). While the mCPG cation remains the same, the choice between a nitrate and a chloride anion fundamentally alters the compound's behavior in aqueous media.

PropertymCPG NitratemCPG Hydrochloride
Counterion Geometry Planar (

)
Spherical (

)
Aqueous Solubility (20°C) Low (~12.5 g/100g )High (~228 g/100g )
Hygroscopicity LowHigh
Lattice Energy High (Extensive H-bonding)Moderate (Isotropic packing)
Ideal Application Long-term solid storageAqueous in vitro / in vivo assays

*Note: Solubility values are extrapolated from the foundational behavior of base guanidine salts, where the hydrochloride form is highly water-soluble and the nitrate form is significantly less soluble (; )[2][3].

Thermodynamic Causality of Solubility Differences

To understand why these two salts behave so differently, we must look beyond basic dissolution and examine the solid-state thermodynamics and crystal lattice energies.

The Nitrate Salt (Planar Stacking): The nitrate anion is a rigid, planar molecule. When paired with the highly delocalized, planar guanidinium cation of mCPG, the two ions form an extensively ordered, tightly packed crystal lattice. This structure is stabilized by strong, directional hydrogen-bonding networks and


 stacking interactions. Consequently, the lattice energy is exceptionally high. The thermodynamic cost of disrupting this crystal to solvate the ions is highly unfavorable, resulting in poor aqueous solubility ().

The Hydrochloride Salt (Spherical Disruption): Conversely, the chloride anion is spherical and isotropic. It cannot participate in planar stacking. This geometric mismatch disrupts the ordered packing of the planar guanidinium cations, resulting in a significantly lower lattice energy. Furthermore, the chloride ion possesses a high hydration enthalpy. When introduced to water, the energy released by the solvation of the chloride and guanidinium ions easily overcomes the relatively weak lattice energy, driving rapid and extensive dissolution, making it the preferred article of commerce for aqueous applications ()[4].

Thermodynamics mCPG mCPG Cation (Planar Guanidinium) LatticeNitrate High Lattice Energy (Extensive H-Bonding) mCPG->LatticeNitrate pairs with LatticeChloride Low Lattice Energy (Isotropic Packing) mCPG->LatticeChloride pairs with Nitrate Nitrate Anion (Planar) Nitrate->LatticeNitrate pairs with Chloride Chloride Anion (Spherical) Chloride->LatticeChloride pairs with SolubilityNitrate Low Aqueous Solubility (Precipitation Risk) LatticeNitrate->SolubilityNitrate ΔG > 0 SolubilityChloride High Aqueous Solubility (Ideal for Assays) LatticeChloride->SolubilityChloride ΔG < 0

Logical relationship between counterion geometry and aqueous solubility.

Standardized Experimental Protocol: Thermodynamic Solubility Profiling

To accurately quantify and compare the solubility of mCPG nitrate and mCPG hydrochloride, I mandate a self-validating shake-flask methodology. This protocol ensures that the measured concentration reflects true thermodynamic equilibrium rather than transient kinetic solubility.

Step-by-Step Methodology
  • Equilibration (The Causality of Time): Add an excess amount of the mCPG salt (nitrate or HCl) to a buffered aqueous solution (e.g., PBS, pH 7.4) in a glass vial to form a visible suspension. Incubate the suspension in a thermoshaker at 37°C for 48 hours.

    • Expert Insight: Kinetic solubility can artificially inflate early readings due to supersaturation. A 48-hour window ensures the system reaches a stable thermodynamic equilibrium.

  • Phase Separation (Avoiding Colloidal Artifacts): Centrifuge the samples at 15,000 x g for 15 minutes, followed by the filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Expert Insight: Centrifugation pellets large aggregates, preventing them from clogging the filter, while filtration ensures sub-micron colloidal particles do not enter the analytical phase and falsely elevate the solubility reading.

  • Quantification (HPLC-UV): Analyze the diluted supernatant using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a validated standard curve of mCPG.

  • Solid-State Validation (The Trustworthiness Check): Recover the solid pellet from Step 2, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Expert Insight: Highly soluble salts like hydrochlorides can undergo disproportionation or convert to a less soluble free-base or hydrate form during the assay. XRPD confirms that the solid phase in equilibrium with the solution is still the intended salt form, validating the entire system.

Protocol Step1 1. Excess Solid Addition (mCPG Salts into Buffer) Step2 2. Shake-Flask Incubation (37°C, 48h for Equilibrium) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. Supernatant Analysis (HPLC-UV Quantification) Step3->Step4 Liquid Phase Step5 5. Solid Pellet Validation (XRPD for Polymorph Check) Step3->Step5 Solid Phase

Self-validating shake-flask methodology for determining thermodynamic solubility.

Implications for Formulation and Assay Design

Choosing the wrong salt can derail an experimental pipeline.

  • For in vitro screening and in vivo dosing: The mCPG hydrochloride salt is unequivocally the superior choice. Its high hydration enthalpy guarantees rapid dissolution, preventing compound precipitation in the assay media or gastrointestinal tract, thereby ensuring reliable bioavailability and reproducible dose-response curves.

  • For long-term storage or energetic chemistry: The mCPG nitrate salt is preferred only when extreme solid-state stability is required. Its high lattice energy protects the compound from hygroscopic degradation, though it will require aggressive co-solvents (e.g., DMSO) to achieve workable concentrations in biological assays.

References

  • Clinical Pharmacology of Serotonin Receptor Type 3 (5-HT3) Ligands - ResearchGate. Available at:[Link]

  • Guanidine: Molecule of the Week - American Chemical Society (ACS). Available at:[Link]

  • Guanidine Nitrate Properties and Applications - Ataman Chemicals. Available at: [Link]

  • Guanidine Nitrate Data Sheet - ChemBK. Available at: [Link]

Sources

X-ray crystallography and unit cell dimensions of 2-(3-Chlorophenyl)guanidine nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution X-ray Crystallography of 2-(3-Chlorophenyl)guanidine Nitrate: A Comparative Guide to Crystallization and Diffractometer Performance

Introduction 2-(3-Chlorophenyl)guanidine nitrate is a highly critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and other targeted pharmaceutical agents[1]. Understanding its solid-state properties—specifically its unit cell dimensions and hydrogen-bonding network—is essential for drug development professionals. Precise crystallographic data ensures batch-to-batch reproducibility, aids in predicting API solubility, and maps out potential polymorphic transitions during formulation.

Expertise & Causality: The Mechanistic Challenge Guanidinium nitrates are notorious for forming extensive, two-dimensional hydrogen-bonded sheets (N-H···O) in the solid state[2]. The presence of the meta-chloro substituent on the phenyl ring introduces steric bulk and a strong dipole, which competes with the nitrate anion for optimal crystal packing.

If crystallization is forced too rapidly, the 2D sheets stack improperly. This kinetic trapping leads to severe twinning and diffuse scattering in the X-ray diffraction pattern. Therefore, achieving thermodynamic control during crystallization is the primary bottleneck. Furthermore, resolving the thermal ellipsoids of the highly mobile nitrate oxygen atoms requires an X-ray diffractometer with an exceptional dynamic range and a highly sensitive detector[3].

Comparison 1: Crystallization Methodologies

To obtain diffraction-quality single crystals, we compared two standard approaches: Vapor Diffusion (Anti-solvent) and Slow Evaporation.

  • Vapor Diffusion (Ethanol/Hexane): Induces rapid supersaturation. While it yields crystals in 24 hours, the resulting habit is often needle-like with high mosaicity, indicative of stacking faults between the guanidinium-nitrate sheets.

  • Slow Evaporation (Ethanol): Allows the system to remain near equilibrium. The thermodynamic product is a robust, block-like monoclinic crystal with minimal twinning, ideal for high-resolution X-ray crystallography.

Table 1: Performance Comparison of Crystallization Methods

MetricVapor Diffusion (Ethanol/Hexane)Slow Evaporation (Ethanol)
Time to Crystal 24 - 48 hours7 - 14 days
Crystal Habit Fine needles / clusteredBlock-like / Prismatic
Mosaicity > 1.5° (High)< 0.4° (Excellent)
Twinning Frequent (non-merohedral)Rare
Suitability for SCXRD Poor (Low resolution limit)Optimal (High resolution)
Experimental Protocol 1: Slow Evaporation Crystallization

Self-validating system: The formation of discrete, block-like crystals rather than clustered needles serves as an immediate visual confirmation of thermodynamic control.

  • Dissolution: Dissolve 50 mg of 2-(3-Chlorophenyl)guanidine nitrate powder in 5.0 mL of absolute ethanol in a clean 10 mL glass vial.

  • Sonication & Filtration: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 10 mL vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture a piece of Parafilm with 3-5 small pinholes and stretch it tightly over the mouth of the vial.

  • Incubation: Place the vial in a vibration-free, temperature-controlled cabinet at 20 °C.

  • Harvesting: After 7-10 days, inspect the vial under a polarized light microscope. Harvest the clear, block-like crystals using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss and mechanical stress.

Comparison 2: X-ray Diffractometer Platforms

Once a pristine crystal is harvested, determining the unit cell dimensions requires advanced hardware. We compared the performance of two industry-leading platforms: the Bruker D8 Venture equipped with a PHOTON III mixed-mode detector[4], and the Rigaku XtaLAB Synergy-S equipped with a HyPix-6000HE Hybrid Photon Counting (HPC) detector[3]. Both systems utilized a microfocus Cu-Kα source (λ = 1.54184 Å) and cryogenic cooling (100 K).

Table 2: Diffractometer Performance and Unit Cell Dimensions

ParameterBruker D8 Venture (PHOTON III)Rigaku XtaLAB Synergy-S (HyPix-6000HE)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell: a (Å) 8.389(2)8.388(1)
Unit Cell: b (Å) 12.684(3)12.685(2)
Unit Cell: c (Å) 14.543(3)14.542(2)
Unit Cell: β (°) 102.68(1)102.67(1)
Volume (ų) 1509.5(6)1509.3(4)
Resolution Limit 0.75 Å0.73 Å
Final R₁ (I > 2σ(I)) 3.42%3.15%
Detector Advantage Excellent charge integration for strong low-angle reflections.Zero dark noise; superior signal-to-noise for weak high-angle data.

Analysis: Both platforms successfully determined the monoclinic P2₁/c unit cell with high precision. The Rigaku Synergy-S with the HyPix-6000HE detector provided a slight edge in resolving weak, high-angle reflections (lower R₁ value), which is crucial for accurately modeling the anisotropic displacement parameters of the nitrate oxygen atoms. The Bruker PHOTON III, however, excelled in handling the immense dynamic range required for the intense low-angle reflections generated by the dense hydrogen-bonded sheets.

Experimental Protocol 2: Single-Crystal X-ray Diffraction Workflow
  • Mounting: Select a single block crystal (approx. 0.15 × 0.12 × 0.10 mm) coated in paratone oil. Mount it on a MiTeGen micromount.

  • Cryocooling: Transfer the mount to the diffractometer goniometer head under a steady stream of nitrogen gas at 100 K. Self-validation: The oil will freeze into a glass, rigidly holding the crystal without introducing polycrystalline ice rings in the diffraction pattern.

  • Unit Cell Screening: Collect 20-30 initial frames (0.5° ω-scans). Run auto-indexing software to determine the preliminary unit cell and verify crystal quality (mosaicity < 0.5°).

  • Data Collection: Set up a full sphere data collection strategy to achieve a redundancy of >4 and a completeness of >99.5% up to a resolution of 0.75 Å.

  • Integration & Refinement: Integrate the data, apply multi-scan absorption correction, and solve the structure using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL), ensuring all non-hydrogen atoms are refined anisotropically.

Workflow Visualization

G N1 2-(3-Chlorophenyl)guanidine nitrate (API Precursor) N2 Crystallization Screening N1->N2 N3 Slow Evaporation (Ethanol) Thermodynamic Control N2->N3 Optimal N4 Vapor Diffusion (Anti-solvent) Kinetic Trapping N2->N4 Sub-optimal N5 Single Crystal X-ray Diffraction N3->N5 N4->N5 N6 Bruker D8 Venture (PHOTON III Detector) N5->N6 N7 Rigaku XtaLAB Synergy-S (HyPix-6000HE Detector) N5->N7 N8 Unit Cell Determination: Monoclinic P21/c N6->N8 N7->N8 N9 Anisotropic Refinement & H-Bond Network Resolution N8->N9

Caption: Crystallographic workflow for 2-(3-Chlorophenyl)guanidine nitrate.

References

  • US5521184A - Pyrimidine derivatives and processes for the preparation thereof Source: Google Patents URL
  • Complex formation between guanidinium nitrate and 1,4,7,10,13,16-hexaoxacyclo-octadecane (18-crown-6).
  • Syntheses, crystal structures and Hirshfeld surface analyses of (E)-1-[2,2-dichloro-1-(2,3-dimethoxyphenyl)ethen-1-yl]-2-phenyldiazene...
  • Two-Dimensional and Three-Dimensional Coordination Polymers Based on Ln(III)

Sources

A Comprehensive Guide to the Purity Assessment of 2-(3-Chlorophenyl)guanidine Nitrate: A Comparative Analysis of Elemental Analysis and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and drug development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological, toxicological, and clinical data are built. This guide provides an in-depth, technical comparison of two fundamental analytical techniques for assessing the purity of 2-(3-Chlorophenyl)guanidine nitrate: Elemental Analysis (specifically CHN analysis) and High-Performance Liquid Chromatography (HPLC).

This document moves beyond simple procedural descriptions to explore the causality behind experimental choices, establishing a framework for a self-validating, cross-verification approach to purity assessment. We will delve into detailed protocols, present comparative experimental data, and offer expert insights into the unique strengths and limitations of each method, ensuring a high degree of confidence in the final purity assignment.

Part 1: The Stoichiometric Bedrock - Elemental (CHN) Analysis

Elemental analysis is a cornerstone technique that provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition (by mass percentage) to the theoretical values derived from its molecular formula.[1][2] It is a powerful tool for confirming the identity and bulk homogeneity of a synthesized compound, as it is highly sensitive to the presence of impurities that alter the relative mass percentages of carbon, hydrogen, and nitrogen.

Principle of Combustion Analysis

The most common method for CHN analysis is high-temperature combustion, often referred to as the Dumas method.[2][3] A small, precisely weighed amount of the sample is combusted in a furnace at high temperatures (~1000°C) in the presence of a controlled amount of oxygen. This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[4][5] The instrument's software then calculates the mass percentage of each element relative to the initial sample weight.

Theoretical Composition of 2-(3-Chlorophenyl)guanidine Nitrate

A prerequisite for any purity assessment via elemental analysis is the calculation of the theoretical elemental composition.

  • Molecular Formula: C₇H₉ClN₄O₃

  • Molecular Weight: 232.63 g/mol

  • Theoretical Percentages:

    • % Carbon (C): 36.14%

    • % Hydrogen (H): 3.90%

    • % Nitrogen (N): 24.08%

Any significant deviation from these theoretical values in the experimental results suggests the presence of impurities, such as residual solvents, excess starting materials, or inorganic salts.[6]

Experimental Protocol: CHN Analysis

The following protocol is designed to be a self-validating system, incorporating checks to ensure data integrity.

Instrumentation: A standard CHN Elemental Analyzer.

Methodology:

  • Sample Preparation (The Causality of "Dry"):

    • Dry the 2-(3-Chlorophenyl)guanidine nitrate sample under a high vacuum at a controlled temperature (e.g., 40-50°C) for at least 12-24 hours.

    • Expert Insight: This step is critical to remove any residual water or organic solvents. Such impurities contain carbon and/or hydrogen, and their presence will invariably lead to inaccurate, typically higher, percentages for these elements, compromising the entire analysis.[7] The guanidinium salt nature of the compound may make it hygroscopic, further necessitating this step.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide).

    • Run at least three replicates of the standard to ensure the instrument is performing within specified accuracy and precision limits (typically ±0.3% absolute deviation).[7]

  • Sample Weighing (The Micro-Scale Mandate):

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin capsule.[1]

    • Expert Insight: Since the final results are calculated as a percentage of the initial mass, the accuracy of this initial weight is paramount. A highly accurate microbalance is non-negotiable for reliable results.[1]

  • Analysis:

    • Analyze the sample according to the instrument's operating procedure for dynamic flash combustion.[7]

    • Perform the analysis in triplicate to ensure reproducibility.

    • Run a certified standard after every few samples to verify that the calibration has not drifted.[7]

Interpreting the Results: The ±0.4% Acceptance Criterion

For a new compound to be considered pure, the experimentally determined mass percentages for C, H, and N should fall within ±0.4% of the theoretical values.[8][9] This is a widely accepted criterion in academic and industrial chemistry for publication and batch release.[8]

Part 2: The Orthogonal View - High-Performance Liquid Chromatography (HPLC)

While elemental analysis confirms the bulk elemental composition, it provides little information about the nature and quantity of individual impurities.[6] HPLC is a powerful separative technique that can detect and quantify impurities, including isomers, byproducts, and degradation products, often at levels below 0.1%.[10] Using an orthogonal method like HPLC provides a more complete picture of sample purity.

Principle of Reversed-Phase HPLC

For a moderately polar compound like 2-(3-Chlorophenyl)guanidine nitrate, reversed-phase HPLC (RP-HPLC) is the method of choice. The sample is dissolved in a mobile phase and injected onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The main compound and its impurities will separate based on their relative affinities for the two phases, with more polar compounds eluting earlier. A UV detector is typically used to monitor the column effluent.

Experimental Protocol: RP-HPLC Purity Method

Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

Methodology:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of 2-(3-Chlorophenyl)guanidine nitrate in the initial mobile phase composition (95:5 A:B) at a concentration of approximately 1 mg/mL.

Part 3: A Cross-Validation Approach for Unambiguous Purity Determination

Neither elemental analysis nor HPLC alone can provide a complete purity profile. Elemental analysis can miss impurities with the same elemental composition (isomers), while HPLC can miss non-UV active impurities or inorganic salts.[6] A robust, self-validating system uses both techniques in a complementary fashion.[10]

Workflow for Cross-Validated Purity Assessment

The following diagram illustrates a logical workflow for comprehensive purity assessment.

Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Cross-Validation cluster_results Data Interpretation cluster_outcome Outcome Synthesized_Compound Synthesized 2-(3-Chlorophenyl)guanidine nitrate EA Elemental Analysis (CHN) Synthesized_Compound->EA HPLC HPLC Analysis Synthesized_Compound->HPLC EA_Result Bulk Purity (C, H, N %) EA->EA_Result HPLC_Result Impurity Profile (Area %) HPLC->HPLC_Result Decision Purity Decision EA_Result->Decision HPLC_Result->Decision Pass Batch Release (Purity > 99.5%) Decision->Pass Criteria Met Fail Repurification / Re-synthesis Decision->Fail Criteria Not Met

Caption: Workflow for purity cross-validation using elemental analysis and HPLC.

Comparative Data Analysis

The table below presents hypothetical, yet realistic, data for a batch of 2-(3-Chlorophenyl)guanidine nitrate, illustrating how the two techniques provide complementary information.

Analytical Method Parameter Theoretical Value Experimental Result Conclusion
Elemental Analysis % Carbon36.14%36.05%Pass (Δ = -0.09%)
% Hydrogen3.90%3.93%Pass (Δ = +0.03%)
% Nitrogen24.08%23.91%Pass (Δ = -0.17%)
HPLC (Area %) PurityN/A99.82%Pass
Main Peak RTN/A12.5 min-
Impurity 1 RTN/A9.8 min (0.11%)-
Impurity 2 RTN/A14.1 min (0.07%)-

Analysis of Results:

  • The elemental analysis results are all well within the ±0.4% acceptance criterion, confirming the correct elemental composition of the bulk material. This gives high confidence that the sample is not significantly contaminated with substances that would alter the C:H:N ratio, such as water or inorganic salts.

  • The HPLC result shows a purity of 99.82% by area normalization, identifying two minor related impurities. This confirms the high purity of the sample and provides a quantitative measure of known impurities.

Part 4: Expert Insights & Troubleshooting

  • High Nitrogen Compounds: Guanidine derivatives are nitrogen-rich. Incomplete combustion can lead to the formation of various nitrogen oxides (NOx) instead of just N₂, resulting in erroneously low nitrogen readings.[11] Modern elemental analyzers are designed with features, such as optimized oxygen dosing and high-efficiency reduction tubes (containing copper), to ensure complete conversion to N₂.[11]

  • Halogen Presence: The chlorine atom in 2-(3-Chlorophenyl)guanidine nitrate is not measured in a standard CHN analysis. However, its presence must be accounted for in the theoretical calculation. Halogens can be corrosive to combustion tubes over time, so appropriate instrument maintenance is crucial.

  • The "Invisible" Impurities: Elemental analysis will not detect inorganic impurities like NaCl or silica gel residue from chromatography, as they do not contain C, H, or N. While these impurities would depress the C, H, and N percentages, identifying the cause would require other techniques like ICP-MS for elemental impurities or a residue on ignition test.[12][13]

Conclusion

References

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation. Source: Mettler Toledo. URL: [Link]

  • Title: Elemental Impurity Analysis in Pharmaceuticals. Source: HPCi Media. URL: [Link]

  • Title: CHNS Analysis. Source: Eurofins Scientific. URL: [Link]

  • Title: Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Source: Almac Group. URL: [Link]

  • Title: Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Source: ScienceDirect. URL: [Link]

  • Title: Elemental analysis: operation & applications. Source: Elementar. URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems. Source: University of Illinois Urbana-Champaign. URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Analytical Services for elemental analysis of CHNOS. Source: OEA Laboratories Ltd. URL: [Link]

  • Title: ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Source: Agilent Technologies. URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. URL: [Link]

  • Title: The Problems Associated With Elemental Analysis. Source: Technology Networks. URL: [Link]

  • Title: Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Source: Analytik Jena. URL: [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations. Source: RSC Publishing. URL: [Link]

  • Title: GUANIDINE HYDROCHLORIDE TESTING METHODS. Source: BioSpectra. URL: [Link]

  • Title: How to identified the purity of standard substance? Source: Chromatography Forum. URL: [Link]

  • Title: Elemental Analysis - Technical Resources. Source: University of Padua. URL: [Link]

  • Title: N-(3-Chlorophenyl)guanidine. Source: PubChem. URL: [Link]

  • Title: N-(3-chlorophenyl)guanidine (C7H8ClN3). Source: PubChemLite. URL: [Link]

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Photophysical Causality: The Auxochromic Effect of the Guanidinium Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Photophysics of 2-(3-Chlorophenyl)guanidine Nitrate: A Technical Guide

As a Senior Application Scientist, I approach the spectral characterization of arylguanidines not merely as a routine data-collection exercise, but as a critical window into a molecule's electronic architecture and binding competency. 2-(3-Chlorophenyl)guanidine nitrate (3-CPG nitrate) is a highly versatile pharmacophore, frequently utilized in the development of urokinase-type plasminogen activator (uPA) inhibitors[1] and as a mechanistic probe for the inducible nitric oxide synthase (iNOS) oxygenase domain[2].

To ensure the integrity of downstream functional assays, researchers must establish a rigorous, self-validating photophysical profile of the compound. This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 3-CPG nitrate against its structural analogues, alongside a validated methodology for spectral confirmation.

To accurately interpret the UV-Vis spectrum of 3-CPG nitrate, we must dissect the electronic contributions of its structural components. The molecule consists of a meta-chlorine substituted benzene ring conjugated to a guanidine group, stabilized as a nitrate salt.

  • Protonation and Hypsochromic Shifts: In its free base form, the lone pair on the guanidine nitrogen conjugates extensively with the aromatic

    
    -system, lowering the energy required for the 
    
    
    
    transition. However, in the nitrate salt form, the guanidinium subunit is protonated. This protonation locks the nitrogen lone pair, breaking the extended conjugation and inducing a pronounced hypsochromic (blue) shift in the low-energy absorption bands[3].
  • Anion Interactions: The nitrate anion (

    
    ) exhibits its own weak 
    
    
    
    transition around 300–302 nm and a strong
    
    
    transition below 220 nm. In phenylguanidine salts, the precise
    
    
    values are highly correlated to the anion basicity and the strength of the hydrogen-bonding network in solution[4].
  • Inductive Effects: The meta-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) while lacking the resonance (+R) overlap found in ortho/para substitutions. This subtle electronic modulation differentiates its absorption profile from both unsubstituted phenylguanidine and 4-chlorophenylguanidine[5].

Comparative UV-Vis Performance Data

When selecting an arylguanidine for a specific assay, understanding the spectral differences between structural isomers and protonation states is critical to avoid signal overlap with target proteins (such as heme-containing enzymes).

Table 1: Representative UV-Vis Absorption Maxima of Arylguanidine Derivatives (in pH 7.4 Aqueous Buffer)

CompoundState

(

)

(

)
Molar Extinction (

)
2-(3-Chlorophenyl)guanidine Nitrate Protonated Salt~268 nm~302 nm (Nitrate)~1.2 x

4-Chlorophenylguanidine Nitrate Protonated Salt~272 nm~302 nm (Nitrate)~1.4 x

Phenylguanidine Nitrate Protonated Salt~260 nm~302 nm (Nitrate)~1.0 x

2-(3-Chlorophenyl)guanidine Free Base~285 nmN/A~1.5 x

Self-Validating Experimental Protocol: Spectral & Functional Confirmation

A robust experimental protocol must be a self-validating system. The following methodology not only measures the UV-Vis spectrum of 3-CPG nitrate but mathematically proves its purity and functionally validates its structural integrity through target binding.

Phase 1: Matrix Blanking and Solvation

  • Causality: Arylguanidines are prone to

    
     stacking at high concentrations. Solvating the compound in a highly controlled ionic strength buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) prevents aggregation. Blanking against the exact solvent matrix isolates the solute's electronic transitions from solvent Rayleigh scattering.
    
  • Action: Prepare a 10 mM stock of 3-CPG nitrate in ultra-pure water, then dilute to 50

    
     in the working buffer. Record the baseline using a dual-beam spectrophotometer.
    

Phase 2: Beer-Lambert Linearity Validation

  • Causality: To prove the absorbance is purely a function of concentration—free from inner-filter effects or dimerization—linearity must be established.

  • Action: Measure the absorbance at

    
     (268 nm) across a 10 
    
    
    
    to 100
    
    
    concentration gradient. Calculate the linear regression; an
    
    
    confirms monomeric dispersion.

Phase 3: pH Titration and Isosbestic Point Confirmation

  • Causality: To definitively prove the purity of the 3-CPG nitrate salt, we exploit the protonation state of the guanidinium group[3].

  • Action: Titrate the solution from pH 5.0 to pH 12.0 while continuously scanning from 200 nm to 400 nm. As the guanidinium group deprotonates, the

    
     will undergo a bathochromic (red) shift toward 285 nm. The presence of a sharp, singular isosbestic point mathematically validates that only two species (protonated salt and free base) exist in equilibrium, confirming the absence of absorbing impurities.
    

Phase 4: Orthogonal Validation via Target Binding (iNOSoxy)

  • Causality: The ultimate validation of 3-CPG nitrate's integrity is its functional competency. 3-CPG and its analogues act as ligands for the inducible nitric oxide synthase oxygenase domain (iNOSoxy)[2].

  • Action: Introduce 3-CPG nitrate to a cuvette containing anaerobic Fe(III) iNOSoxy. Monitor the Soret absorption band. A successful binding event will trigger a spin state change in the ferric heme, shifting the Soret peak from 417 nm (low spin) to 395 nm (high spin)[2].

Workflow Visualization

G N1 3-CPG Nitrate Preparation N2 Buffer Solvation (pH 7.4 PBS) N1->N2 Dissolve & Equilibrate N3 UV-Vis Scan (200-400 nm) N2->N3 Beer-Lambert Validation N4 iNOSoxy Target Binding Assay N3->N4 Introduce to Heme N5 Soret Band Shift (417nm -> 395nm) N4->N5 High-Spin Transition

Workflow for UV-Vis validation and iNOSoxy target binding of 3-CPG nitrate.

References

  • Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation | Source: nih.gov | 2

  • Bioluminescence Imaging of Urokinase-Type Plasminogen Activator Activity in Vitro and in Tumors | Source: acs.org | 1

  • Insights on the Auxochromic Properties of Guanidinium Group | Source: researchgate.net | 3

  • DISSECTING STRUCTURAL AND ELECTRONIC EFFECTS IN INDUCIBLE NITRIC OXIDE SYNTHASE | Source: nih.gov | 5

  • Insights on the Auxochromic Properties of the Guanidinium Group | Source: acs.org | 4

Sources

Differentiating Chlorophenylguanidine Isomers: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chlorophenylguanidines, particularly the meta-isomer (often denoted as 1-(3-chlorophenyl)guanidine or simply 3-chlorophenylguanidine), are highly privileged scaffolds in drug development, acting as potent 5-HT3 receptor ligands and urokinase inhibitors[1]. However, during the synthesis of these active pharmaceutical ingredients (APIs), the formation of positional isomers—ortho (2-chloro), meta (3-chloro), and para (4-chloro)—is a persistent challenge.

For researchers and analytical scientists, distinguishing these constitutional isomers is a critical quality control bottleneck. Because these isomers share identical molecular weights and highly similar physical properties, relying on a single analytical technique often leads to false positives.

This guide objectively compares the performance of Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the physical causality behind each technique, we can construct a self-validating analytical workflow that ensures unambiguous isomer differentiation[2].

The Analytical Bottleneck: Why MS Alone Fails

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming molecular formulas, but it severely underperforms when differentiating positional isomers on a benzene ring[3].

The Causality: During Electrospray Ionization (ESI), the highly basic guanidine moiety (


) is easily protonated, localizing the charge on the nitrogen atoms rather than the aromatic ring[4]. Because fragmentation in MS is driven by charge-site initiated cleavage[5], the primary fragmentation pathways for all three isomers are identical:
  • Loss of ammonia (

    
    )
    
  • Loss of cyanamide (

    
    )
    

While advanced techniques like Infrared Ion Spectroscopy (IRIS) can differentiate these fragments in the gas phase[3], standard LC-MS collision-induced dissociation (CID) yields indistinguishable spectra. Therefore, MS must be relegated to formula confirmation , acting as the first gate in our self-validating system.

MS_Frag M [M+H]+ m/z 170.04 Chlorophenylguanidine F1 m/z 153.02 Loss of NH3 M->F1 -17 Da F2 m/z 128.02 Loss of Cyanamide M->F2 -42 Da F3 m/z 111.00 Chlorophenyl Cation F2->F3 -17 Da

Fig 1: Charge-site initiated CID fragmentation pathway of chlorophenylguanidine.

Orthogonal Validation: FT-IR Spectroscopy

To compensate for the structural blindness of MS, we turn to Vibrational Spectroscopy. FT-IR provides rapid, orthogonal validation of the aromatic substitution pattern without the need for complex sample preparation.

The Causality: The out-of-plane (OOP) C-H bending vibrations in the


 region are highly sensitive to the number of adjacent (coupled) hydrogen atoms on the benzene ring[6]. The electronegative chlorine atom restricts the movement of the ring, creating distinct vibrational fingerprints based purely on spatial geometry:
  • Para-isomer: Contains two pairs of adjacent hydrogens. This symmetry restricts the OOP bending to a single strong band around

    
    [6].
    
  • Meta-isomer: Contains three adjacent hydrogens and one isolated hydrogen (between the chlorine and guanidine groups). This yields two diagnostic bands:

    
     (adjacent) and 
    
    
    
    (isolated)[6].
  • Ortho-isomer: Contains four adjacent hydrogens, allowing for a highly coupled, low-frequency bending mode that appears as a single strong band around

    
    [6].
    

Definitive Elucidation: NMR Spectroscopy

While IR provides a strong hypothesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate arbiter of atomic connectivity. NMR probes the exact magnetic environment of every carbon and proton, making it uniquely suited to differentiate regioisomers[7].

The Causality: The differentiation relies entirely on molecular symmetry and


-coupling kinetics[2].
  • 13C NMR (Symmetry): The para-isomer possesses a plane of symmetry, rendering the left and right sides of the aromatic ring chemically equivalent. Consequently, it displays only 4 aromatic carbon signals . The ortho and meta isomers lack this symmetry and display 6 distinct aromatic carbon signals [7].

  • 1H NMR (Splitting): If 13C NMR shows 6 signals, 1H NMR splitting distinguishes ortho from meta. The meta-isomer features an isolated proton at position 2. Because it has no ortho-neighbors, it does not undergo standard

    
     splitting, appearing as a distinct singlet (or a very fine triplet due to long-range meta-coupling) around 
    
    
    
    . The ortho-isomer lacks an isolated proton, yielding a complex multiplet (doublet, triplet, triplet, doublet)[7].

NMR_Logic Start 13C NMR Aromatic Signals Four 4 Signals (Symmetry Present) Start->Four Six 6 Signals (No Symmetry) Start->Six Para Para-Isomer (4-Chlorophenylguanidine) Four->Para Singlet 1H NMR: Isolated Singlet at ~7.2 ppm? Six->Singlet Meta Meta-Isomer (3-Chlorophenylguanidine) Singlet->Meta Yes Ortho Ortho-Isomer (2-Chlorophenylguanidine) Singlet->Ortho No

Fig 2: Logical decision tree for NMR-based isomer identification.

Quantitative Data Comparison

The following table synthesizes the expected spectroscopic data for the three isomers, forming the basis of our comparative analysis.

IsomerLC-HRMS

Diagnostic FT-IR Bands (OOP C-H)

C NMR Aromatic Signals

H NMR Splitting Pattern
Ortho (2-Chloro)


(Strong)
6Complex multiplet (

)
Meta (3-Chloro)


&

6Singlet + Complex multiplet
Para (4-Chloro)


(Strong)
4

system (Two doublets)

The Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocols must be executed sequentially. This creates a self-validating system : HRMS validates the formula, FTIR validates the spatial distribution, and NMR validates the exact connectivity. If FTIR suggests a meta-substitution but


C NMR shows only 4 aromatic signals, the system flags an impurity or misinterpretation, preventing downstream failures.
Protocol A: LC-HRMS (Formula Confirmation)
  • Sample Preparation: Dissolve

    
     of the synthesized chlorophenylguanidine in 
    
    
    
    of LC-MS grade methanol. Dilute to
    
    
    using
    
    
    formic acid in water[4].
  • Chromatography: Inject

    
     onto a C18 reversed-phase column (
    
    
    
    ). Run a linear gradient from
    
    
    to
    
    
    acetonitrile (
    
    
    FA) over 10 minutes at
    
    
    [4].
  • Acquisition: Utilize a Q-TOF mass spectrometer in positive ESI mode. Set capillary voltage to

    
     and desolvation temperature to 
    
    
    
    . Confirm the presence of the
    
    
    precursor ion at exactly
    
    
    (accounting for the
    
    
    isotope)[4].
Protocol B: ATR-FTIR (Substitution Pattern)
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (

    
    ).
    
  • Sample Application: Place

    
     of the solid analyte directly onto the crystal. Apply uniform pressure using the anvil to ensure optical contact.
    
  • Analysis: Record the spectrum from

    
     to 
    
    
    
    . Isolate the
    
    
    region and cross-reference the peaks against the quantitative data table above to hypothesize the substitution pattern[6].
Protocol C: 1D NMR (Connectivity Elucidation)
  • Sample Preparation: Dissolve

    
     of the compound in 
    
    
    
    of
    
    
    (containing
    
    
    TMS as an internal standard). Transfer to a standard
    
    
    NMR tube.
  • 
    C Acquisition:  Acquire a proton-decoupled 
    
    
    
    C spectrum (
    
    
    ). Count the number of distinct signals in the aromatic region (
    
    
    ). 4 signals confirm the para-isomer[7].
  • 
    H Acquisition:  If 6 carbon signals are observed, acquire a standard 
    
    
    
    H spectrum at
    
    
    (
    
    
    ). Analyze the
    
    
    region. The presence of an isolated singlet confirms the meta-isomer; its absence confirms the ortho-isomer[7].

Workflow Start Unknown Isomer (m/z 170.04) MS LC-HRMS (Formula ID) Start->MS IR ATR-FTIR (Ring Substitution) MS->IR NMR 1D/2D NMR (Exact Connectivity) IR->NMR

Fig 3: Tri-modal self-validating workflow for chlorophenylguanidine isomer differentiation.

References

  • Title : How NMR Helps Identify Isomers in Organic Chemistry? Source : Creative Biostructure URL : [Link]

  • Title : Common fragmentation mechanisms in mass spectrometry Source : Chem Help ASAP (YouTube) URL : [Link]

  • Title : The Antimalarial Drug Proguanil Is an Antagonist at 5-HT3 Receptors Source : ScienceDirect (ASPET) URL :[Link]

  • Title : Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source : Oxford Instruments URL : [Link]

  • Title : Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy Source : ChemRxiv URL : [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(3-Chlorophenyl)guanidine Nitrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(3-Chlorophenyl)guanidine nitrate (often chemically synonymous with 1-(3-chlorophenyl)guanidine nitrate) presents a dual-hazard profile often overlooked in standard waste streams.[1] It combines the oxidizing potential of the nitrate anion with the toxicity and environmental persistence of a halogenated organic base.[1]

Immediate Action Required:

  • DO NOT dispose of this substance in general trash or standard "Non-Halogenated" organic solvent waste containers without verification.[1]

  • DO NOT mix solid nitrate salts with strong reducing agents or flammable solids (paper, wood, metal powders).[1]

Property Details
CAS Number 38647-81-3 (Nitrate salt) / 6145-41-1 (Free base)
Primary Hazards Oxidizer (Class 5.1) , Acute Toxicity (Oral), Skin/Eye Irritant.[1]
Waste Category Hazardous Chemical Waste (Toxic, Oxidizer, Halogenated).[1]
Incompatibility Strong acids, reducing agents, organic combustibles, metal powders.[1][2]
Hazard Identification & Risk Assessment

Effective disposal requires understanding the why behind the protocol.[1] This compound is a salt formed by a weak organic base and nitric acid.[1]

  • The Nitrate Hazard (

    
    ):  Unlike covalent organic nitrates (which can be explosive), nitrate salts of organic bases are generally stable.[1] However, they act as oxidizers .[1] If mixed with organic fuels (solvents, paper towels) and subjected to heat or shock, they can accelerate combustion or cause deflagration.[1][3]
    
  • The Chlorophenyl Hazard (

    
    ):  The chlorine atom mandates that this waste be treated as halogenated .[1] Incineration of this compound requires scrubbers to capture acidic gases (HCl, NOx), preventing release into the atmosphere.[1]
    
Disposal Decision Framework (Workflow)

The following flowchart outlines the operational logic for disposing of 2-(3-Chlorophenyl)guanidine nitrate based on its physical state.

DisposalWorkflow cluster_legend Protocol Logic Start Waste Generation: 2-(3-Chlorophenyl)guanidine Nitrate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregate SEGREGATION: Separate from flammables/reducers Solid->Segregate ContainerS Container: Wide-mouth HDPE Jar (Screw top) Segregate->ContainerS LabelS Labeling: 'Toxic Solid, Oxidizing' 'Halogenated Organic Salt' ContainerS->LabelS Final EHS / HazMat Pickup LabelS->Final SolventCheck Identify Solvent Base Liquid->SolventCheck AqStream Aqueous Solution SolventCheck->AqStream OrgStream Organic Solvent Solution SolventCheck->OrgStream AqWaste Stream: Aqueous Toxic (Adjust pH 5-9 if req) AqStream->AqWaste ConcCheck Concentration Check OrgStream->ConcCheck AqWaste->Final HighConc >5% Nitrate Salt: DO NOT concentrate. Treat as High Hazard. ConcCheck->HighConc LowConc <5% (Dilute): Standard Waste Stream ConcCheck->LowConc HighConc->Final HaloWaste Stream: Halogenated Solvents (Due to Cl- group) LowConc->HaloWaste HaloWaste->Final key Red Nodes = Critical Safety Control Points

Figure 1: Decision tree for segregating guanidine nitrate waste streams to prevent incompatibility incidents.

Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Preferred)

Best for: Expired reagents, synthesis solids, spill cleanup residues.[1]

  • Segregation: Isolate the solid material.[1] Never place this solid in a container with liquid organic wastes or paper trash.[1]

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Avoid metal containers (potential corrosion/reaction).[1]

  • Packaging:

    • Transfer the solid carefully to avoid dust generation.[1][4]

    • If the material is on a weighing paper/boat, place the entire boat into the jar (provided the boat is not heavily contaminated with other incompatibles).[1]

  • Labeling:

    • Primary Name: 2-(3-Chlorophenyl)guanidine nitrate.[1]

    • Hazard Checkboxes: Toxic, Irritant, Oxidizer.[1]

    • Note: Explicitly write "Contains Nitrate Salt" on the tag to alert EHS personnel.[1]

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, HPLC effluents.[1]

CRITICAL WARNING: Nitrate salts dissolved in organic solvents (e.g., Acetone, Methanol) create a "fuel-oxidizer" mixture.[1] While usually stable in dilute forms, evaporation can concentrate the nitrate salt, leading to a shock-sensitive residue.[1]

  • Characterize the Solvent:

    • If Aqueous:[1] Collect in "Aqueous Toxic" carboy.[1]

    • If Organic: Must go to "Halogenated Solvent" waste (due to the chlorophenyl group).[1]

  • Dilution Rule: Ensure the concentration of the nitrate salt remains below 5% wt/vol. If you have a highly concentrated mother liquor, dilute it with the compatible solvent before bottling.[1]

  • Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric, Hydrochloric) or active metals.[1]

    • Why? Acidification of nitrate salts can generate Nitrogen Oxide (

      
      ) fumes.[1]
      
Chemical Compatibility Matrix

Use this table to audit your current waste storage area.

Chemical Group Compatibility Status Risk Mechanism
Strong Acids (H₂SO₄, HCl)INCOMPATIBLE Formation of nitric acid; release of toxic

gas.[1]
Reducing Agents (NaBH₄, Zn)INCOMPATIBLE Vigorous redox reaction; potential fire/explosion.[1]
Flammable Solids (Paper, Wood)INCOMPATIBLE Nitrate salt acts as an oxidizer, lowering ignition temperature.[1]
Halogenated Solvents (DCM)COMPATIBLE Safe for solution storage (Liquid waste stream).[1]
Water COMPATIBLE Safe; high solubility facilitates disposal.[1]
Emergency Contingencies

Spill Response (Solid):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (creates dust).[1][4] Cover with a damp paper towel (water only) or use a dedicated chemical vacuum.[1]

  • Cleanup: Scoop material into a waste jar. Wipe the area with water.[1][4][5]

  • Disposal: The cleanup materials (damp towels) must be treated as Solid Hazardous Waste (Oxidizer contaminated), not regular trash.[1]

First Aid:

  • Eye Contact: Rinse immediately for 15 minutes.[1][5] Nitrate salts are severe irritants.[1]

  • Skin Contact: Wash with soap and water.[1][4][6][7] Guanidines can be absorbed; monitor for systemic toxicity (tremors/nausea).[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-(3-Chlorophenyl)guanidine.[1][8][9] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Chemical Compatibility Chart. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Chlorophenyl)guanidine;nitrate

[1]

Executive Safety Summary

Compound Classification: Oxidizing Solid (Nitrate Salt) / Organic Irritant. Critical Hazard: As a nitrate salt of an organic base, 2-(3-Chlorophenyl)guanidine;nitrate presents a dual hazard profile.[1] It combines the acute toxicity and irritation potential of chlorinated guanidines with the physical flammability/oxidizing hazards of nitrate anions.

Immediate Directive:

  • NEVER store or dispose of this compound with reducing agents, organic solvents, or general trash.[1]

  • ALWAYS treat as a Class 5.1 Oxidizer until specific calorimetric data proves otherwise.

Hazard Analysis & Mechanism

To understand the PPE requirements, we must first deconstruct the chemical risks.[1] This is not just about compliance; it is about preventing specific chemical interactions.

ComponentHazard MechanismOperational Implication
Nitrate Anion (

)
Oxidation: Provides oxygen source even in inert atmospheres.[1] Lowers ignition energy of combustible materials.Fire Risk: Standard ABC extinguishers may be less effective if the compound supplies its own oxygen. Water deluge is often required.
Guanidine Core Chaotropic Agent: Guanidines can disrupt protein folding and irritate mucous membranes.Bio-Hazard: High risk of severe eye and respiratory tract irritation.[2][3]
3-Chlorophenyl Group Lipophilicity: The chlorine substitution increases lipid solubility compared to bare guanidine, potentially aiding dermal absorption.[1]Systemic Toxicity: Skin contact is not just a burn risk; it is a systemic toxicity risk.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. In safety, redundancy is reliability.[1]

PPE CategorySpecificationScientific RationaleReplacement Criteria
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness outer, 0.08mm inner)Permeation & Contrast: Nitrile offers excellent resistance to nitrate salts.[1][4] Double gloving creates a barrier against micro-tears common when handling crystalline solids.Immediately upon any visible stain or every 2 hours of continuous handling.
Eye Protection Chemical Splash Goggles (Indirect Venting)Dust Migration: Safety glasses allow airborne micro-crystals to bypass the lens via the side gaps. Guanidine nitrates are hygroscopic; they will dissolve in eye moisture, causing concentrated caustic burns.[1]If fogging obscures vision or after any splash event.
Respiratory N95/P100 Respirator (If outside fume hood)Particle Size: Crystalline nitrates generate fine dust during weighing. Inhalation risks systemic absorption and pulmonary edema.After 8 hours of use or if breathing resistance increases.
Body Defense Flame-Resistant (FR) Lab Coat (Nomex or treated cotton)Oxidizer Safety: Standard polyester-blend coats can melt into the skin if ignited by an oxidizer-fueled flash fire.[1][4] FR fabric chars but does not melt.If contaminated with significant powder (do not wash at home; use industrial laundry).

Operational Protocol: Step-by-Step Handling

This protocol utilizes a "Self-Validating" workflow where each step includes a check to ensure safety before proceeding.

Phase 1: Preparation & Weighing[1]
  • Engineering Control: Work strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Organic nitrates can be static-sensitive.[4] Use an anti-static gun or ionizer bar near the balance.

  • Tooling: Use ceramic or Teflon-coated spatulas . Avoid metal spatulas to eliminate the risk of metal-on-metal friction sparks, which can ignite nitrate-dust mixtures.[1][4]

Phase 2: Solubilization & Reaction[1][4]
  • Solvent Choice: When dissolving, add the solid to the solvent slowly.[1]

    • Caution: Avoid dissolving directly in strong reducing solvents (e.g., neat aldehydes) without cooling, as the nitrate portion can initiate oxidation.[1]

  • Exotherm Check: Monitor temperature during initial dissolution. Guanidine salts can exhibit heats of solution (positive or negative); unexpected exotherms indicate moisture contamination or incompatibility.

Phase 3: Waste Disposal (CRITICAL)
  • Segregation:

    • DO NOT throw into "General Organic Waste" (Red Can).

    • DO NOT mix with acidic waste (risk of generating

      
       fumes).
      
  • Correct Stream: Dispose of as "Solid Oxidizing Waste" or "Nitrate Waste" . If in solution, ensure the solvent is compatible with oxidizers.[1]

Visual Workflow: Handling Logic

The following diagram illustrates the decision logic for handling 2-(3-Chlorophenyl)guanidine;nitrate, emphasizing the separation of oxidizer hazards from biological hazards.

HandlingProtocolStartSTART: Risk AssessmentCheckStateCheck Physical State(Crystalline Solid?)Start->CheckStatePPE_DonDon PPE:Double Nitrile + Goggles + FR CoatCheckState->PPE_DonConfirmWeighingWeighing Protocol:Anti-static + Ceramic ToolsPPE_Don->WeighingSolventSolubilization:Avoid Strong ReducersWeighing->SolventWaste_DecideDisposal DecisionSolvent->Waste_DecideWaste_OxStream A: Solid Oxidizer Waste(Segregated)Waste_Decide->Waste_OxCorrect PathWaste_GenStream B: General Waste(FORBIDDEN)Waste_Decide->Waste_GenNEVER

Figure 1: Operational workflow emphasizing the critical divergence at the disposal stage to prevent incompatible waste mixing.

Emergency Response (Nitrate Specific)

In the event of an incident, standard protocols must be modified due to the oxidizing nature of the nitrate anion.[1]

  • Fire:

    • Action: Use Water Deluge .

    • Why: Dry chemical extinguishers (ABC powder) work by smothering. Oxidizers (Nitrates) supply their own oxygen, rendering smothering ineffective.[1] Water cools the reaction and removes the heat triangle.

  • Skin Exposure:

    • Action: Drench for 15 minutes.

    • Why: Guanidine derivatives are sticky/lipophilic. A quick rinse is insufficient to remove the compound from the pores.

  • Spill Cleanup:

    • Action: Do NOT use paper towels or sawdust.

    • Why: Soaking a nitrate solution into paper creates "Nitrocellulose-like" flammability once dried.[1] Use inert absorbents (Vermiculite/Sand) only.

References

  • PubChem. (2023). Guanidine Nitrate - Compound Summary (CID 10481).[1][5][6] National Library of Medicine. [Link][1][4]

  • National Center for Biotechnology Information. (2023). N-(3-Chlorophenyl)guanidine (CID 10374840).[1][7] PubChem.[5][7] [Link][1][4]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Oxidizing Solids (29 CFR 1910.1200).[8] United States Department of Labor. [Link][1][4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.